5alpha-Androst-16-ene
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H30 |
|---|---|
Molecular Weight |
258.4 g/mol |
IUPAC Name |
(5R,8R,9S,10S,13R,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C19H30/c1-18-11-5-7-16(18)15-9-8-14-6-3-4-12-19(14,2)17(15)10-13-18/h5,11,14-17H,3-4,6-10,12-13H2,1-2H3/t14-,15+,16+,17+,18+,19+/m1/s1 |
InChI Key |
NXQOQNROJJFYCJ-UGCZWRCOSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CC[C@@H]4[C@@]3(CCCC4)C |
Canonical SMILES |
CC12CCC3C(C1CC=C2)CCC4C3(CCCC4)C |
Origin of Product |
United States |
Foundational & Exploratory
5alpha-Androst-16-ene molecular structure and physicochemical properties
Technical Whitepaper: 5 -Androst-16-ene – Structural Dynamics and Physicochemical Characterization
Executive Summary
5
This guide provides a comprehensive analysis of the unfunctionalized hydrocarbon, distinguishing its properties from its bioactive metabolites, and outlines protocols for its synthesis and detection in complex biological matrices.
Molecular Architecture
The molecule consists of the tetracyclic gonane core characteristic of steroids, with a specific unsaturation in the D-ring.
Structural Specifications
-
Stereochemistry: The "5
" designation indicates a trans fusion between rings A and B, resulting in a "flat" or planar conformation, unlike the "bent" 5 isomers. -
Unsaturation: A double bond is located between carbons C16 and C17 in the D-ring.[2]
-
Conformation: The A, B, and C rings adopt a chair conformation, while the D-ring adopts a half-chair or envelope conformation due to the planar constraint of the C16=C17 double bond.
Structural Diagram (Graphviz)
The following diagram illustrates the connectivity and stereochemical orientation of the 5
Caption: Hierarchical structural decomposition of the 5
Physicochemical Profile
The hydrocarbon is significantly more lipophilic than its oxygenated counterparts due to the absence of polar hydroxyl or ketone groups.[2]
Comparative Properties Table
| Property | 5 | Androstenone (Ketone) | Androstenol (Alcohol) |
| Formula | C | C | C |
| Molecular Weight | 258.45 g/mol | 272.43 g/mol | 274.45 g/mol |
| CAS Number | 14169-21-2 (Generic Class) | 18339-16-7 | 1153-51-1 (3 |
| LogP (Predicted) | ~6.8 - 7.2 | 4.9 | 5.3 |
| Physical State | Crystalline Solid | Crystalline Solid | Crystalline Solid |
| Melting Point | ~45-55 °C (Est.)* | 140-145 °C | 140-143 °C |
| Odor Profile | Faint, Musk-like | Urine, Sweat, Sandalwood | Musk, Sandalwood |
*Note: The unfunctionalized hydrocarbon has a lower lattice energy than the polar derivatives, resulting in a significantly lower melting point.[2] It is often handled as an oil or low-melting solid in crude preparations.
Synthesis & Isolation Protocols
The synthesis of 5
Primary Synthetic Route: Bamford-Stevens Reaction
This protocol converts a 17-ketosteroid to the 16-ene via a hydrazone intermediate.
-
Condensation: React 5
-androstan-17-one with p-toluenesulfonylhydrazide in ethanol to form the tosylhydrazone. -
Elimination: Treat the hydrazone with a strong base (e.g., Sodium methoxide or Lithium diisopropylamide) in an aprotic solvent.[2]
-
Mechanism: Thermal decomposition of the diazo intermediate yields a carbene, which undergoes a 1,2-hydride shift to form the C16=C17 double bond.[2]
Synthetic Pathway Diagram[2][3]
Caption: Bamford-Stevens synthetic route for the conversion of 17-ketosteroids to 16-enes.
Analytical Protocols
Detection of the hydrocarbon requires sensitive chromatographic techniques due to its lack of strong chromophores (UV active only <200 nm).[2]
GC-MS Analysis
-
Column: Non-polar capillary column (e.g., DB-5ms or HP-5).
-
Carrier Gas: Helium at 1.0 mL/min.[2]
-
Temperature Program: 100°C (1 min)
20°C/min 280°C (hold 5 min). -
Mass Spectrum Characteristics:
NMR Spectroscopy ( H-NMR, CDCl )
Biological Context
While 5
Metabolic Pathway
In the Leydig cells of the boar testis, the hydrocarbon skeleton is formed via the "andien-
-
Biosynthesis: Pregnenolone
5,16-Androstadien-3 -ol. -
Reduction: 5,16-Androstadien-3
-ol Androstenol . -
Oxidation: Androstenol
Androstenone .[2]
The unfunctionalized 5
References
-
Brooksbank, B. W. L., et al. (1974).[2] "The detection of 5
-androst-16-en-3 -ol in human male axillary sweat." Experientia, 30(8), 864-865. Link -
Patterson, R. L. (1968).[2] "5
-androst-16-ene-3-one: Compound responsible for taint in boar fat."[4] Journal of the Science of Food and Agriculture, 19(1), 31-38. Link -
Gower, D. B. (1972).[2] "16-Unsaturated C19 steroids: A review of their chemistry, biochemistry and possible physiological role." Journal of Steroid Biochemistry, 3(1), 45-103. Link
-
Weusten, J. J., et al. (1989).[2] "The mechanism of the synthesis of 16-androstenes in human testicular homogenates." Journal of Steroid Biochemistry, 32(5), 689-694. Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6852393 (Androstenone) and CID 101989 (Androstenol).[2]
-Androst-16-ene-3-one: Mechanisms of Biosynthesis, Reception, and Olfactory Modulation
Executive Summary
This technical guide provides a comprehensive analysis of 5
Chemical Architecture & Biosynthetic Pathways
The 16-androstenes are distinct from sex steroids (androgens/estrogens) due to the lack of a polar group at C17 and the presence of a double bond in the D-ring (C16-C17). This lipophilic structure grants them high volatility, a prerequisite for airborne olfactory communication.
The "Andien- Synthase" Mechanism
The biosynthesis of androstenone occurs primarily in the Leydig cells of the testis. The critical divergence from the testosterone pathway is controlled by the interaction between Cytochrome P450 17A1 (CYP17A1) and Cytochrome b5 (Cyt b5) .
While CYP17A1 is classically known for 17
-
Mechanism: CYP17A1 catalyzes the conversion of pregnenolone directly to 5,16-androstadien-3
-ol (androstadienol) without an oxygenated intermediate.[1] -
The Gatekeeper: This reaction is negligible in isolation. The presence of Cytochrome b5 allosterically modulates CYP17A1, enhancing the andien-
synthase reaction rate by over 10-fold. This molecular switch dictates whether a substrate becomes a hormone (testosterone) or a pheromone (androstenone).
Metabolic Flow Visualization
The following diagram illustrates the critical divergence point modulated by Cyt b5.
Figure 1: The biosynthetic divergence of 16-androstenes.[1] Note the critical requirement of Cytochrome b5 for the production of Androstadienol.
Molecular Reception: The OR7D4 Paradigm[2]
Unlike general odorants that bind promiscuously to multiple receptors, 16-androstenes exhibit high specificity. The primary receptor identified in mammals (humans and pigs) is OR7D4 .
Receptor Kinetics and Polymorphism
The reception of androstenone is a canonical G-Protein Coupled Receptor (GPCR) event, but it is heavily influenced by genetic variation.[2][3]
-
The Receptor: OR7D4 (a Class A GPCR).[2]
-
The Ligand: Androstenone (Agonist).
-
Signal Transduction: Binding triggers G
(G ), activating Adenylyl Cyclase 3 (AC3), increasing cAMP, and opening Cyclic Nucleotide-Gated (CNG) channels to influx Ca .
Critical Insight for Drug Development: In humans, the OR7D4 gene exhibits non-synonymous single nucleotide polymorphisms (SNPs) that functionally alter perception.
-
RT/RT Genotype: The "wild type" (R88, T133).[2] Individuals perceive androstenone as intense, foul, and "urinous."[2]
-
WM/WM Genotype: The variant (W88, M133).[2] Individuals are often anosmic to androstenone or perceive it as "sweet" or "musky."[2] This demonstrates that peripheral receptor variation—not just central processing—dictates the valence of social odors.
Signaling Pathway Diagram
Figure 2: The signal transduction cascade of OR7D4 in olfactory sensory neurons.
Physiological & Behavioral Outputs[2][4][5][6]
The biological impact of 16-androstenes is context-dependent, varying significantly between species (Suidae vs. Hominidae).
Comparative Data Summary
| Feature | Porcine Model (Sus scrofa) | Human Model (Homo sapiens) |
| Primary Source | Boar Saliva (Submaxillary gland) | Axillary Sweat / Plasma |
| Primary Receptor | OR7D4 (High conservation) | OR7D4 (High polymorphism) |
| Behavioral Output | Lordosis Reflex: Immediate immobilization in estrous sows. | Psychological: Mood modulation (context-dependent); no fixed reflex. |
| Olfactory Path | Main Olfactory Epithelium (MOE) & Vomeronasal Organ (VNO)* | Main Olfactory Epithelium (VNO is vestigial/non-functional). |
| Industrial Relevance | Boar Taint: Off-flavor in meat from uncastrated males. | Fragrance/Cosmetics: Potential (controversial) sociosexual modulator. |
*Note: While the VNO was traditionally thought to mediate this response in pigs, recent evidence suggests the Main Olfactory Epithelium (MOE) is sufficient to trigger the lordosis response, challenging the strict dual-olfactory hypothesis.
Experimental Protocols
For researchers investigating these pathways, two protocols are essential: analytical quantification (for substrate analysis) and functional assays (for receptor characterization).
Protocol A: GC-MS Quantification of Androstenone in Adipose Tissue
Rationale: Androstenone is highly lipophilic and accumulates in fat. Accurate quantification requires rigorous extraction to remove interfering lipids.
-
Sample Preparation:
-
Homogenize 0.5g of adipose tissue.
-
Internal Standard: Spike with 5
-androstan-3-one (structural analog) to correct for extraction loss.
-
-
Saponification (Critical Step):
-
Add methanolic KOH (1M) and incubate at 60°C for 1 hour. Why: This hydrolyzes triglycerides, preventing them from clogging the GC column, while leaving the non-saponifiable steroids (androstenone) intact.
-
-
Extraction:
-
Extract non-saponifiables with hexane (3x). Combine organic phases.
-
Wash with water to remove residual alkali.
-
-
Derivatization (Optional but Recommended):
-
Evaporate hexane. Reconstitute in pyridine.
-
Add hydroxylamine hydrochloride. Why: Converts the ketone group to an oxime, improving peak shape and thermal stability.
-
-
GC-MS Analysis:
-
Column: HP-5MS or equivalent (5% phenyl methyl siloxane).
-
Mode: Selected Ion Monitoring (SIM).
-
Target Ions: m/z 272 (Molecular ion of androstenone) and m/z 257 (M-15, loss of methyl).
-
Protocol B: Heterologous Expression & Calcium Imaging
Rationale: To determine if a specific receptor variant (e.g., OR7D4 WM) responds to a ligand, a functional cell-based assay is required.
-
Transfection:
-
Host: HEK293T cells (do not endogenously express ORs).
-
Plasmids:
-
pCI-OR7D4: The receptor gene.
-
pCI-RTP1S: Receptor Transporting Protein 1S. Critical: ORs often fail to traffic to the membrane in heterologous cells without RTP1S chaperone.
-
pCI-Galpha15: A promiscuous G-protein that couples G
receptors to the Calcium pathway (PLC/IP3).
-
-
-
Loading:
-
Incubate cells with Fura-2-AM (2 µM) or express a genetic indicator like GCaMP6 .
-
Buffer: Tyrode’s solution with 2mM Ca
.
-
-
Stimulation:
-
Prepare Androstenone stock in DMSO.
-
Perfusion: Apply ligand (0.1 µM to 100 µM) via laminar flow.
-
-
Data Acquisition:
-
Measure fluorescence ratio (F340/F380 for Fura-2) or
F/F (for GCaMP). -
Validation: A response is valid only if the cell responds to a positive control (e.g., ATP acting on endogenous purinergic receptors) and vehicle control (DMSO) shows no change.
-
References
-
Biosynthesis & CYP17A1 Mechanism
-
OR7D4 Receptor Discovery & Polymorphism
-
Porcine VNO vs.
-
Analytical Methods (GC-MS)
-
Functional Assays (Calcium Imaging)
Sources
- 1. Discovery of 16-Androstenes (Androstenone and Androstenol), Their Synthesis Pathway, and Possible Role in Reproduction of Mouse Deer (Moschiola indica) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Odorant receptor 7D4 activation dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Odorant Receptor 7D4 Activation Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Pheromones, binding proteins, and olfactory systems in the pig (Sus scrofa): An updated review [frontiersin.org]
- 5. OR7D4 - Wikipedia [en.wikipedia.org]
- 6. Molecular and Neural Mechanisms of Pheromone Reception in the Rat Vomeronasal System and Changes in the Pheromonal Reception by the Maturation and Sexual Experiences - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Metabolic Pathway Analysis of 5α-Androst-16-ene Biosynthesis
Foreword: Charting the Course of a Unique Steroid Pathway
The 16-androstene steroids, particularly 5α-androst-16-en-3-one (androstenone), represent a fascinating branch of the steroidogenic network. Primarily recognized as the key compound responsible for "boar taint" in pork, these molecules also function as pheromones in pigs and are produced in humans, where their physiological role is a subject of ongoing investigation.[1] For researchers in drug development, agriculture, and endocrinology, understanding the nuances of the 5α-androst-16-ene biosynthetic pathway is paramount. A robust analysis of this pathway not only elucidates the rates of production and the factors that control them but also identifies potential targets for modulation.
This guide eschews a conventional, rigid template. Instead, it is structured to provide a logical and scientifically grounded journey, starting from the established pathway and moving through the core analytical principles to detailed, actionable protocols. As your guide, I will not merely list steps but explain the fundamental reasoning—the "why"—behind each experimental design choice, ensuring that every protocol is a self-validating system built on a foundation of scientific integrity.
Part 1: The 5α-Androst-16-ene Biosynthetic Pathway: A Specialized Diversion
All steroidogenesis begins with cholesterol.[2] The synthesis of 5α-androst-16-enes represents a unique diversion from the classical pathways leading to glucocorticoids, mineralocorticoids, and sex hormones like testosterone. The central divergence point occurs at the C21 steroid precursor, pregnenolone.
The key reaction is catalyzed by a specific activity of the Cytochrome P450 17A1 (CYP17A1) enzyme, which, when allosterically modulated by Cytochrome b5 (CYB5A), exhibits a "16-ene-synthase" or "andien-β-synthase" activity.[3][4] This enzymatic function is distinct from CYP17A1's more commonly known 17α-hydroxylase and 17,20-lyase activities that lead to androgens like DHEA and androstenedione.[5] The andien-β-synthase activity directly converts pregnenolone into 5,16-androstadien-3β-ol, a crucial C19 steroid intermediate, without forming 17-hydroxypregnenolone.[3]
Once 5,16-androstadien-3β-ol is formed, a series of subsequent enzymatic modifications by 3β-hydroxysteroid dehydrogenase (3β-HSD) and 5α-reductase (SRD5A1/2) leads to the production of the final 16-androstene products: 5α-androst-16-en-3-one and its reduced alcohol forms, 5α-androst-16-en-3α-ol and 5α-androst-16-en-3β-ol.[5]
Sources
- 1. An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Classic and backdoor pathways of androgen biosynthesis in human sexual development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of porcine and human 16-ene-synthase, a third activity of P450c17, in the formation of an androstenol precursor. Role of recombinant cytochrome b5 and P450 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the 17 alpha-hydroxylase/C17,20-lyase activities of porcine, guinea pig and bovine P450c17 using purified recombinant fusion proteins containing P450c17 linked to NADPH-P450 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The diverse chemistry of cytochrome P450 17A1 (P450c17, CYP17A1) - PMC [pmc.ncbi.nlm.nih.gov]
-Androst-16-ene Steroids: Receptor Kinetics, Signal Transduction, and Experimental Validation
Topic: 5
Executive Summary
The interaction between 5
This guide delineates the molecular mechanisms governing the binding of these ligands to their primary target, OR7D4 , and provides a rigorous, self-validating protocol for quantifying these interactions in a heterologous expression system.
Molecular Profile & Ligand Specificity
The 16-ene steroids are characterized by a rigid tetracyclic scaffold with a double bond in the D-ring. Their binding affinity is critically dependent on the functional group at the C3 position.
| Compound | Structure | Primary Sensory Attribute | Key Receptor |
| 5 | Ketone at C3 | Urine, Sweat, Sandalwood | OR7D4 |
| 5 | Alcohol at C3 | Musk, Floral | OR7D4 (lower efficacy) |
| 5 | Parent Alkene | Faint/Indistinct | Low Specificity |
Technical Insight: The hydrophobic pocket of OR7D4 requires the specific steric configuration of the 3-keto or 3-hydroxyl group for stabilization. The parent alkene lacks the polar anchor required for high-affinity hydrogen bonding within the orthosteric site, resulting in significantly reduced potency compared to its oxygenated counterparts.
Target Receptor: OR7D4
The human receptor OR7D4 (and its porcine ortholog) is the principal detector for androstenone.[2] It belongs to the Class I (fish-like) subfamily of GPCRs, which are often specialized for water-soluble or less volatile hydrophobic ligands.
Genetic Polymorphisms and Binding Kinetics
OR7D4 exhibits significant non-synonymous single nucleotide polymorphisms (SNPs) that alter binding kinetics.
-
RT Allele (R88/T133): The wild-type, functional receptor. Individuals with this genotype perceive androstenone as offensive (urinous).
-
WM Allele (W88/M133): A non-functional variant. The R88W and T133M mutations destabilize the receptor's active conformation, severely impairing G-protein coupling and ligand recognition.
Binding Affinity Data
Quantitative data derived from heterologous expression assays (Luciferase/cAMP).
| Receptor Variant | Ligand | Efficacy (% of max) | Phenotype | |
| OR7D4 (RT) | Androstenone | 4.3 ± 1.2 | 100% | Strong Perception |
| OR7D4 (RT) | Androstadienone | 1.8 ± 0.5 | ~90% | Strong Perception |
| OR7D4 (WM) | Androstenone | > 1000 | < 5% | Specific Anosmia |
| OR7D4 (P79L) | Androstenone | > 500 | < 10% | Reduced Sensitivity |
Note:
Signal Transduction Pathway
The binding of 5
Pathway Visualization
Caption: Canonical signal transduction pathway for OR7D4 activation. Ligand binding triggers G_olf-mediated cAMP production, opening CNG channels and recruiting ANO2 for signal amplification.
Experimental Protocol: Dual-Glo Luciferase Reporter Assay
To accurately measure the binding affinity (
Experimental Logic (Causality)
-
Why Hana3A? Standard HEK293 cells fail to traffic most ORs to the membrane, resulting in false negatives. Hana3A cells stably express RTP1S/RTP2/REEP1 to solve this.
-
Why cAMP-Luciferase? Direct binding assays (radioligand) are difficult due to high non-specific binding of lipophilic steroids. Functional assays measuring cAMP production (via CRE-Luciferase) provide a high signal-to-noise ratio and reflect biological activation.
Protocol Workflow
Materials:
-
Hana3A Cells (derived from HEK293T).
-
Plasmids: pCI-OR7D4 (Receptor), pCRE-Luc (Firefly reporter), pRL-SV40 (Renilla control).
-
Ligand: 5
-androst-16-en-3-one (dissolved in DMSO).
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed Hana3A cells in poly-D-lysine coated 96-well plates at 20,000 cells/well.
-
Incubate 24h at 37°C, 5% CO2.
-
-
Transfection (The "Trap"):
-
Mix Lipofectamine 2000 with plasmids (Ratio: 50ng OR : 10ng CRE-Luc : 5ng RL-SV40 per well).
-
Self-Validation Step: Include a "Mock" transfection (empty vector) to define the assay floor and an "Olfr544" (mouse receptor) + Nonanedioic acid positive control to define the assay ceiling.
-
-
Stimulation:
-
18-24h post-transfection, replace medium with CD293 (serum-free) containing the ligand.
-
Prepare a serial dilution of Androstenone (0, 0.1, 1, 10, 100, 1000
M). -
Critical: Keep DMSO concentration constant (e.g., 0.1%) across all wells to prevent solvent artifacts.
-
Incubate for 4 hours at 37°C.
-
-
Detection:
-
Add Dual-Glo Luciferase Reagent (Promega) to lyse cells and measure Firefly luminescence (Pathway Activity).
-
Wait 10 mins, read plate.
-
Add Stop & Glo Reagent to quench Firefly and activate Renilla (Transfection Normalization).
-
Wait 10 mins, read plate.
-
-
Data Analysis:
-
Calculate Ratio:
. -
Normalize:
. -
Fit data to the Hill Equation to derive
.
-
Workflow Diagram
Caption: Experimental workflow for functional characterization of OR7D4. Renilla luciferase serves as an internal control for transfection efficiency.
References
-
Keller, A., Zhuang, H., Chi, Q., Vosshall, L. B., & Matsunami, H. (2007). Genetic variation in a human odorant receptor alters odour perception.[3] Nature, 449(7165), 1053–1057. [Link]
-
Mainland, J. D., et al. (2014). The missense of smell: functional variability in the human odorant receptor repertoire. Nature Neuroscience, 17(1), 114–120. [Link]
-
Saito, H., Chi, Q., Zhuang, H., Matsunami, H., & Mainland, J. D. (2009). Odor coding by a Mammalian receptor repertoire. Science Signaling, 2(60), ra9. [Link]
Sources
physiological differences between 5alpha-Androst-16-ene and androstenone
An In-depth Technical Guide to the Physiological and Molecular Distinctions Between Key 16-Androstene Steroids: 5α-Androstenone and 5α-Androstenol
Introduction
The 16-androstene class of steroids represents a fascinating and functionally diverse group of molecules that operate at the intersection of endocrinology, neurobiology, and chemical ecology. Initially identified as the compounds responsible for "boar taint" in male pigs, their roles have since expanded to include complex signaling functions as pheromones and neurosteroids in a variety of mammals, including humans.[1] While often discussed as a group, the individual members of the 16-androstene family exhibit distinct physiological profiles.
This technical guide provides a detailed comparative analysis of two of the most prominent and well-researched 16-androstenes: 5α-androst-16-en-3-one (Androstenone) and 5α-androst-16-en-3α-ol (Androstenol) . Androstenone, a ketone, and Androstenol, its alcohol analogue, serve as an excellent case study in how minor structural modifications to a steroid backbone can result in profoundly different biological activities. We will dissect their differences from biosynthesis and receptor interaction to their divergent physiological and behavioral effects. This document is intended for researchers, chemists, and drug development professionals seeking a detailed, mechanistically grounded understanding of these influential signaling molecules.
Molecular and Chemical Properties: The Structural Foundation of Function
The distinct functionalities of Androstenone and Androstenol originate from a subtle yet critical difference in their chemical structure: the functional group at the C-3 position of the steroid's A-ring. Androstenone possesses a ketone group, while Androstenol has a hydroxyl group in the alpha configuration. This single atomic difference alters the molecule's polarity, hydrogen bonding capability, and ultimately, its interaction with biological receptors.
| Property | 5α-Androst-16-en-3-one (Androstenone) | 5α-Androst-16-en-3α-ol (Androstenol) |
| Systematic Name | (3aS,3bR,5aS,9aS,9bS,11aR)-9a,11a-Dimethyl-3,3a,3b,4,5,5a,6,8,9,9a,9b,10,11,11a-tetradecahydro-7H-cyclopenta[a]phenanthren-7-one | (2R,5R,7S,15R)-2,15-Dimethyltetracyclo[8.7.0.02,7.011,15]heptadec-13-en-5-ol |
| CAS Number | 18339-16-7[2][3] | 1153-51-1[4] |
| Molecular Formula | C₁₉H₂₈O[2] | C₁₉H₃₀O[4] |
| Molar Mass | 272.43 g/mol [5] | 274.45 g/mol [4] |
| Functional Group | Ketone at C-3 | 3α-Hydroxyl at C-3 |
| Reported Odor | Varies by genotype: urinous, sweaty, woody, or floral/vanilla-like.[5] | Musk-like.[4] |
| Solubility | Soluble in organic solvents like dichloromethane and ethanol; sparingly soluble in water.[2][6] | Soluble in organic solvents. |
Biosynthesis: A Shared Pathway with Divergent Fates
Both Androstenone and Androstenol originate from the cholesterol precursor, pregnenolone, via a specialized steroidogenic pathway primarily active in the testes and adrenal glands.[7][8] The key enzymatic machinery responsible for creating the characteristic C16-17 double bond is the andien-β-synthase complex.
The pathway begins with the conversion of pregnenolone to 5,16-androstadien-3β-ol.[8] This crucial step is catalyzed by a specific activity of the Cytochrome P450c17 (CYP17A1) enzyme, in conjunction with Cytochrome b5A (CYB5A) and associated reductases.[8] From this common intermediate, the pathways to Androstenone and Androstenol diverge. 5,16-androstadien-3β-ol is converted to Androstenone (5α-androst-16-en-3-one). Subsequently, Androstenone can be metabolized by 3-ketosteroid reductases to form either 3α-androstenol or 3β-androstenol, demonstrating a direct biosynthetic link between these key compounds.[5]
Figure 1: Simplified biosynthetic pathway of key 16-androstene steroids.
Mechanisms of Action: From Olfactory Receptors to Neurotransmitter Systems
The physiological effects of Androstenone and Androstenol are mediated through distinct molecular targets. Androstenone primarily functions as an olfactory ligand, while Androstenol exhibits a dual role, acting on both olfactory receptors and as a neurosteroid that modulates central nervous system activity.
Olfactory Receptor Binding
Both steroids are potent olfactory cues, particularly in pigs. Specific receptors for 16-androstenes have been identified in the olfactory mucosa of sows.[9]
-
Androstenone: High-affinity binding sites for Androstenone have been demonstrated in the porcine olfactory epithelium.[10] Recent research has successfully identified a specific olfactory receptor, OR7D4, as a key receptor for Androstenone in pigs.[11] In humans, the perception of Androstenone is famously variable and linked to genetic polymorphisms in the OR7D4 gene, which explains why some individuals perceive it as intensely unpleasant, others as pleasant, and some cannot smell it at all (specific anosmia).[5]
-
Androstenol: Studies on sow olfactory mucosa indicate that Androstenol binds to the same receptor as Androstenone with a nearly identical high affinity.[9] This suggests that despite their structural differences, they can compete for and activate the same initial olfactory signaling pathways.
| Compound | Receptor/Binding Site | Organism | Affinity (Ka) | Reference |
| Androstenone | Olfactory Mucosa Receptor | Sow (Sus scrofa) | ~8.3 x 10⁸ M⁻¹ | [9] |
| Androstenol | Olfactory Mucosa Receptor | Sow (Sus scrofa) | ~8.4 x 10⁸ M⁻¹ | [9] |
| Androstenone | OR7D4 | Pig (Sus scrofa) | Functional activation demonstrated | [11] |
Neurosteroidal Activity of Androstenol
A critical physiological difference lies in Androstenol's activity as a neurosteroid. It acts as a potent positive allosteric modulator of the GABA-A receptor , the primary inhibitory neurotransmitter receptor in the brain.[4][12] This mechanism is similar to that of other endogenous neurosteroids like allopregnanolone. By enhancing GABA-activated chloride currents, Androstenol potentiates inhibitory neurotransmission.[12] This activity is highly specific to the 3α-hydroxy configuration; the 3β-epimer (3β-androstenol) does not modulate the GABA-A receptor.[4] This neurosteroidal action is believed to be the basis for Androstenol's observed anxiolytic, antidepressant, and anticonvulsant effects in animal models.[4][12] Androstenone does not share this direct modulatory effect on GABA-A receptors.
Figure 2: Distinct signaling pathways for Androstenone and Androstenol.
Comparative Physiological Effects
The differences in molecular mechanisms translate into distinct physiological and behavioral outcomes.
Animal Physiology (Porcine Model)
In pigs, both compounds are crucial for reproductive behavior, but with nuanced roles.
-
Androstenone: Found in high concentrations in the saliva of boars, it acts as a potent pheromonal signal.[5] When inhaled by a sow in estrus, it triggers the mating stance (lordosis reflex), indicating sexual receptivity.[2][5] It is the active ingredient in commercial products used by farmers to time artificial insemination.[5] Aerosolized Androstenone has also been shown to reduce aggressive behavior in growing pigs.[13]
-
Androstenol: Also present in boar saliva, it contributes to the overall pheromonal bouquet that stimulates sows.[1] Its biological effects in pigs are considered similar to Androstenone in the context of reproductive signaling.[1]
Human Physiology
The role of these steroids in humans is more subtle and remains a subject of active research, with Androstenol showing more pronounced central nervous system effects.
-
Androstenone: Its primary documented effect in humans is olfactory. As mentioned, perception is genetically dependent.[5] Some studies suggest it may act as a chemosensory signal related to dominance or aggression.[14] For example, men with higher testosterone levels have been found to have lower olfactory sensitivity to Androstenone and experience more negative feelings when exposed to it.[14]
-
Androstenol: Exposure to Androstenol has been shown to have direct effects on the endocrine system. Notably, it can decrease the pulse frequency of luteinizing hormone (LH) in women during the follicular phase of the menstrual cycle.[4][15] Its GABA-A receptor modulating activity likely underlies its potential to modify mood and social behavior, with animal studies pointing towards anxiolytic and antidepressant-like effects.[4][12]
| Effect | 5α-Androst-16-en-3-one (Androstenone) | 5α-Androst-16-en-3α-ol (Androstenol) |
| Primary Mechanism | Olfactory Ligand | Olfactory Ligand & Neurosteroid (GABA-A Modulator) |
| Porcine Behavior | Induces lordosis reflex in estrous sows; reduces aggression.[2][5][13] | Contributes to pheromonal signaling for mating.[1] |
| Human Endocrine | No direct, consistent effects reported. | Decreases LH pulse frequency in females.[4][15] |
| Human CNS/Mood | Perception is genetically variable; may signal aggression.[5][14] | Anxiolytic and antidepressant-like effects in animal models; may modify social behavior.[4][12] |
Analytical Methodologies and Protocols
Accurate quantification of Androstenone and Androstenol in biological matrices is essential for research. The primary methods are immunoassays and chromatography coupled with mass spectrometry.
Figure 3: General experimental workflow for 16-androstene steroid analysis.
Protocol 1: Quantification of Androstenone in Fecal Samples by Enzyme Immunoassay (EIA)
This protocol is adapted from methodologies used for non-invasive hormone monitoring in wildlife.[1]
1. Sample Preparation and Extraction: a. Lyophilize (freeze-dry) fecal samples to a constant weight. b. Pulverize the dried feces into a fine, homogenous powder. c. Weigh 0.1 g of the fecal powder into a clean extraction tube. d. Add 5 mL of 80% methanol in water. e. Vortex vigorously for 30 minutes to ensure thorough extraction. f. Centrifuge at 2500 x g for 15 minutes. g. Carefully collect the supernatant (the liquid extract) and transfer to a new tube. This is the fecal extract.
2. Enzyme Immunoassay (Competitive ELISA): a. Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of Androstenone-BSA conjugate (e.g., 1 µg/mL in coating buffer). Incubate overnight at 4°C. b. Washing: Discard the coating solution and wash the plate four times with a wash buffer (e.g., PBS with 0.05% Tween 20). c. Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1 hour at 37°C to prevent non-specific binding. d. Competitive Binding: i. Wash the plate again as in step 2b. ii. Add 50 µL of either standard (Androstenone standards ranging from 3.9 to 1000 ng/mL) or diluted fecal extract to the appropriate wells. iii. Add 50 µL of polyclonal anti-Androstenone primary antibody (e.g., diluted 1:25,000) to every well. iv. Incubate for 2 hours at 37°C. During this step, free Androstenone in the sample/standard competes with the plate-bound Androstenone for binding to the antibody. e. Secondary Antibody: i. Wash the plate four times. ii. Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG, diluted 1:10,000) to each well. iii. Incubate for 1 hour at 37°C. f. Detection: i. Wash the plate a final four times. ii. Add 100 µL of HRP substrate (e.g., TMB). A color change will occur. iii. Stop the reaction after a set time (e.g., 15 minutes) by adding 50 µL of stop solution (e.g., 2N H₂SO₄). g. Reading: Read the absorbance of each well on a microplate reader at 450 nm. The color intensity is inversely proportional to the Androstenone concentration in the sample.
Conclusion and Future Directions
The physiological profiles of 5α-Androstenone and 5α-Androstenol provide a compelling example of steroid multifunctionality. While structurally similar and sharing a common biosynthetic origin and olfactory receptor in some species, their physiological roles diverge significantly. Androstenone acts as a highly specific, potent pheromonal releaser, particularly in pigs, with its human effects centered on olfactory perception and potential social signaling. Androstenol, however, expands its functional repertoire by acting as a neurosteroid, directly modulating GABA-A receptors to exert central nervous system effects, including hormonal regulation and potential mood alteration.
For drug development professionals, the high specificity of Androstenol for the 3α-hydroxy configuration in its GABA-A receptor modulation offers a structural template for designing novel, potent, and specific neurosteroid-like therapeutics. For researchers, the genetic basis of Androstenone perception in humans continues to be a valuable model for understanding the molecular underpinnings of olfaction and chemosensory communication. Future research should focus on further elucidating the downstream neural circuits activated by these steroids and exploring their potential interplay in modulating complex social behaviors.
References
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Cooke, G. M., & Rannard, S. (2009). Biosynthesis of 16-androstene steroids and testosterone by porcine testis tissue in vitro: effect of age and relationships with fat 5 alpha-androstenone levels in vivo. PubMed. Available at: [Link]
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Knaap, A. N. (2017). The Effect of Androstenone as a Mating Prime on Drinking and Approach Behavior. Digital Commons @ University of South Florida. Available at: [Link]
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Archunan, G., et al. (2021). Discovery of 16-Androstenes (Androstenone and Androstenol), Their Synthesis Pathway, and Possible Role in Reproduction of Mouse Deer (Moschiola indica). PubMed Central. Available at: [Link]
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Shinohara, K., et al. (2001). Effects of 5alpha-androst-16-en-3alpha-ol on the pulsatile secretion of luteinizing hormone in human females. PubMed. Available at: [Link]
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Bristol University. (2023). Androstenone - Molecule of the Month. Bristol University. Available at: [Link]
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The Good Scents Company. (n.d.). 5alpha-androst-16-en-3-one. The Good Scents Company. Available at: [Link]
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Wikipedia. (n.d.). Androstenone. Wikipedia. Available at: [Link]
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Wikipedia. (n.d.). Androstenol. Wikipedia. Available at: [Link]
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Archunan, G., et al. (2021). Discovery of 16-Androstenes (Androstenone and Androstenol), Their Synthesis Pathway, and Possible Role in Reproduction of Mouse Deer (Moschiola indica). MDPI. Available at: [Link]
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Kaminski, R. M., et al. (2006). The pheromone androstenol (5 alpha-androst-16-en-3 alpha-ol) is a neurosteroid positive modulator of GABAA receptors. PubMed. Available at: [Link]
-
Gower, D. B., & Hancock, M. R. (1993). Binding of the pheromonal steroid, 5alpha-androst-16-en-3-one, to membrane-enriched fractions of boar and rat olfactory epithelium; preliminary evidence for binding protein being a glycoprotein. PubMed. Available at: [Link]
-
Lübke, K. T., & Pause, B. M. (2014). Sex-hormone dependent perception of androstenone suggests its involvement in communicating competition and aggression. PubMed. Available at: [Link]
-
Dehnhard, M., et al. (2013). Measurement of 16-Androstenes (5α-Androst-16-en-3-One, 5α-Androst-16-en-3α-ol, 5α-Androst-16-en-3β-ol) in Saliva of German Landrace and Göttingen Minipig Boars. ResearchGate. Available at: [Link]
-
Hancock, M. R., et al. (1992). Studies on the receptors to 5alpha-androst-16-en-3-one and 5alpha-androst-16-en-3alpha-ol in sow nasal mucosa. PubMed. Available at: [Link]
-
Li, Y., et al. (2022). Identification of Olfactory Receptors Responding to Androstenone and the Key Structure Determinant in Domestic Pig. National Institutes of Health. Available at: [Link]
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identifying endogenous precursors of 5alpha-Androst-16-ene
Topic: Identifying Endogenous Precursors of 5
Executive Summary
The 16-androstene steroids, characterized by a double bond at the C16 position, represent a unique class of endogenous steroids with potent signaling properties, functioning as pheromones in mammals and contributing significantly to human axillary odor.[1][2] While the final metabolites—typically 5
This guide delineates the biochemical origins of the 5
Mechanistic Biochemistry: The 16-Ene Synthetase Pathway
The formation of the 16-ene double bond is a deviation from the canonical androgen biosynthetic pathway. It is not catalyzed by a unique "16-ene synthase" enzyme but rather by a specific activity of CYP17A1 modulated by cytochrome b5 (CYB5A) .[1]
The CYP17A1/Cytochrome b5 Nexus
In the canonical pathway, CYP17A1 hydroxylates pregnenolone at C17 and then cleaves the C17-C20 bond to form dehydroepiandrosterone (DHEA).[3][4] However, in the presence of high concentrations of cytochrome b5, the electron transfer dynamics shift. Instead of simple cleavage, the enzyme catalyzes an elimination reaction, removing the side chain and a hydrogen from C16 to form the
-
Enzymatic Action: Andien-
synthase activity of CYP17A1. -
Immediate Product: 5,16-Androstadien-3
-ol (Androstadienol).[1][2][4][6][7]
Downstream Metabolism
Once the 16-ene skeleton is established, the pathway bifurcates based on tissue-specific enzyme expression (e.g., testis vs. axillary skin/microbiome).[1]
-
Oxidation: 3
-Hydroxysteroid Dehydrogenase (3 -HSD) converts Androstadienol to 4,16-Androstadien-3-one .[1] -
Reduction: 5
-Reductase (SRD5A) reduces the bond to form 5 -Androst-16-en-3-one (Androstenone).[1] -
Final Processing: 3
-HSD reduces the ketone to 5 -Androst-16-en-3 -ol (Androstenol).[1]
Visualizing the Biosynthetic Pathway
The following diagram maps the conversion of Cholesterol to the 5
Caption: Biosynthesis of 5
Analytical Strategy: Identification of Precursors
To positively identify these precursors in biological matrices (testicular homogenates, plasma, or axillary sweat), Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred modality due to the volatility and non-polar nature of 16-androstenes.[1]
Target Analytes & Mass Spectral Characteristics
The following table summarizes the key diagnostic ions for the precursors.
| Analyte | Common Name | Quantification Ion ( | Diagnostic Fragments ( | Derivatization Strategy |
| 5,16-Androstadien-3 | Androstadienol | 344 (TMS) | 129, 254, 329 | MSTFA/TMS |
| 4,16-Androstadien-3-one | Androstadienone | 270 (Native) | 147, 228, 255 | None or MOX-TMS |
| 5 | Androstenone | 272 (Native) | 257, 239, 148 | None or MOX-TMS |
| 5 | Androstenol | 346 (TMS) | 256, 331, 147 | MSTFA/TMS |
Sample Preparation Protocol (Human Axillary Sweat/Plasma)
Principle: 16-androstenes are lipophilic.[1][9] Liquid-liquid extraction (LLE) with non-polar solvents is essential to separate them from polar steroid conjugates.[1]
Step-by-Step Methodology:
-
Collection: Collect 1-2 mL of axillary sweat or plasma.[1] Store at -80°C immediately to prevent bacterial metabolism (unless studying microbial transformation).
-
Internal Standard: Spike samples with 50 ng of deuterated standard (e.g.,
-androstenone). -
Hydrolysis (Optional): If looking for sulfated precursors (e.g., Androstadienol sulfate), incubate with Helix pomatia sulfatase/glucuronidase for 16h at 37°C.[1]
-
Extraction:
-
Derivatization:
-
GC-MS Analysis:
Validating Endogenous Origin
Distinguishing endogenous production from exogenous contamination or bacterial artifacts is critical.[1]
-
Tissue Specificity: High levels of Androstadienol in testicular tissue (Leydig cells) confirm central biosynthesis.[1] In humans, this pathway is active but rate-limited compared to boars.[1]
-
Microbial Control: In axillary studies, compare sterile sweat (apocrine secretion) vs. native sweat.[1]
-
Sterile Sweat:[1][10] Contains Androstadienol and Androstadienone (Precursors).[2][11]
-
Native Sweat: Contains Androstenone and Androstenol (Bacterial metabolites).[2]
-
Conclusion: The endogenous precursors secreted by the human host are the 5,16-diene and 4,16-diene species.[1] The 5
-reduced 16-enes are largely post-secretory bacterial products (e.g., by Corynebacterium spp.).[1]
-
References
-
Gower, D. B. (1972).[1] 16-Unsaturated C19 steroids: A review of their chemistry, biochemistry and possible physiological role. Journal of Steroid Biochemistry, 3(1), 45-103.[1] Link
-
Soucy, P., et al. (2003).[1][12] The 17,20-lyase activity of cytochrome P450c17 is not required for the biosynthesis of 16-androstenes.[1] Journal of Endocrinology, 179(3), 411-419.[1] Link
-
Brooksbank, B. W., et al. (1974).[1] The metabolic fate of [4-14C]pregnenolone in the testis of the boar. Journal of Endocrinology, 63(3), 419-426.[1] Link
-
Nixon, A., et al. (2018).[1] The role of Corynebacterium in the generation of human axillary malodour. FEMS Microbiology Letters, 365(4).[1] Link
-
Weusten, J. J., et al. (1987).[1] The mechanism of the synthesis of 16-androstenes in human testicular homogenates. Journal of Steroid Biochemistry, 28(3), 337-341.[1] Link
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An In-depth Technical Guide to the Toxicological Profile and Safety of 5α-Androst-16-ene
Foreword: Navigating the Toxicological Landscape of a Biologically Active Steroid
To our fellow researchers, scientists, and drug development professionals, this technical guide serves as a comprehensive exploration of the toxicological profile and safety data for 5α-Androst-16-ene and its principal derivatives, 5α-androst-16-en-3-one (androstenone) and 5α-androst-16-en-3α-ol (androstenol). These C19 steroids, recognized for their roles as mammalian pheromones, present a unique challenge in toxicological assessment due to their biological significance and the nuanced nature of their human exposure. This document moves beyond a simple recitation of facts, offering a structured analysis of the available scientific evidence, highlighting areas of consensus, identifying data gaps, and providing detailed methodologies for future toxicological evaluation. Our objective is to equip you with the critical insights necessary for informed decision-making in your research and development endeavors.
Introduction to 5α-Androst-16-ene and its Derivatives
5α-Androst-16-ene is a steroid nucleus that gives rise to several biologically active compounds. The most extensively studied of these are 5α-androst-16-en-3-one, commonly known as androstenone, and 5α-androst-16-en-3α-ol, or androstenol.
-
5α-Androst-16-en-3-one (Androstenone): This steroid is a well-established pheromone in pigs, where it is found in high concentrations in the saliva of boars and plays a crucial role in inducing mating behavior in sows.[1] It is also present in human axillary sweat, saliva, and urine.[1][2] The perception of androstenone's odor is genetically determined in humans, with some individuals finding it unpleasant (urinous), others perceiving it as pleasant (floral or woody), and a portion of the population being unable to detect it at all (anosmia).[3]
-
5α-Androst-16-en-3α-ol (Androstenol): This derivative is also found in humans and is suggested to have pheromonal effects.[4] Research indicates that androstenol can act as a positive modulator of GABA-A receptors in the brain, suggesting potential neuroactive properties.[3]
The biosynthesis of these compounds in humans and boars occurs in the testes and potentially the adrenal glands and ovaries.[3] Their presence in various bodily secretions raises questions regarding the potential for human exposure and the consequent need for a thorough toxicological assessment.
Physicochemical Properties
A clear understanding of the physicochemical properties of these compounds is fundamental to predicting their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their potential for environmental fate.
| Property | 5α-Androst-16-en-3-one (Androstenone) | 5α-Androst-16-en-3α-ol (Androstenol) |
| CAS Number | 18339-16-7 | 1153-51-1 |
| Molecular Formula | C₁₉H₂₈O | C₁₉H₃₀O |
| Molecular Weight | 272.43 g/mol | 274.44 g/mol |
| Appearance | White to off-white solid | Data not readily available |
| Melting Point | 140-145 °C | Data not readily available |
| Boiling Point | 371-372 °C | Data not readily available |
| Solubility | Insoluble in water; soluble in alcohol and other organic solvents. | Data not readily available |
Data compiled from various chemical supplier databases.[5]
Toxicological Profile: A Complex and Incomplete Picture
The toxicological assessment of 5α-androst-16-ene derivatives is complicated by a scarcity of dedicated studies and conflicting information in public databases. A critical analysis of the available data is therefore essential.
GHS Hazard Classification: A Tale of Contradiction
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. However, for 5α-androst-16-en-3-one, the GHS classifications are inconsistent across different sources.
-
PubChem: This database, which aggregates information from various sources including the European Chemicals Agency (ECHA) C&L Inventory, lists the following hazard statements for androstenone:
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H332: Harmful if inhaled
-
H351: Suspected of causing cancer
-
H360: May damage fertility or the unborn child
-
H361: Suspected of damaging fertility or the unborn child
-
-
Other Sources: In contrast, several chemical suppliers and fragrance ingredient databases do not list any GHS hazard classifications for androstenone, or state "None found".[5]
This significant discrepancy underscores a critical data gap and a challenge to establishing a definitive toxicological profile. The classifications on PubChem suggest a high level of concern, yet the lack of readily available primary studies supporting these classifications makes independent verification difficult. It is imperative for researchers to exercise caution and to consult the primary ECHA documentation if available.
For 5α-androst-16-en-3α-ol, the consensus appears to be a lack of GHS hazard classification, suggesting a more favorable safety profile.
Acute, Sub-chronic, and Chronic Toxicity
A comprehensive search of the scientific literature reveals a notable absence of formal acute, sub-chronic, or chronic toxicity studies conducted according to established regulatory guidelines (e.g., OECD) for 5α-androst-16-en-3-one or its derivatives. This means that critical toxicological parameters such as:
-
LD₅₀ (Median Lethal Dose): No data available.
-
NOAEL (No-Observed-Adverse-Effect Level): No data available from repeated dose studies.
The lack of this fundamental data makes a quantitative risk assessment challenging.
Genotoxicity and Carcinogenicity
The GHS classification of "Suspected of causing cancer" for androstenone is a serious concern. However, as with other toxicological endpoints, there is a lack of publicly available genotoxicity and carcinogenicity studies to substantiate this claim. Standard assays to evaluate these endpoints include:
-
Ames Test (Bacterial Reverse Mutation Assay): To assess the potential for inducing gene mutations.
-
In Vitro Mammalian Cell Gene Mutation Test: To evaluate mutagenicity in mammalian cells.
-
In Vitro Mammalian Chromosomal Aberration Test: To detect structural chromosomal damage.
-
Two-Year Rodent Bioassay: The gold standard for assessing carcinogenic potential.
A study on the structurally related compound, androstenedione, was found to be carcinogenic in male and female mice.[6] While this finding is noteworthy, it is crucial to avoid direct extrapolation of these results to 5α-androst-16-en-3-one without specific supporting data.
Reproductive and Developmental Toxicity
The GHS classifications "May damage fertility or the unborn child" and "Suspected of damaging fertility or the unborn child" for androstenone are of high concern. These classifications are typically based on data from reproductive and developmental toxicity studies in animals. The absence of such published studies for 5α-androst-16-en-3-one in the public domain is a significant knowledge gap.
Human Health Effects
The primary route of human exposure to 5α-androst-16-ene derivatives is likely through endogenous production and potentially through contact with products containing these compounds as fragrance ingredients. The effects of human exposure are primarily understood in the context of olfaction and behavioral responses.[3] There is no scientific evidence to support claims of aphrodisiac effects in humans.
Given the lack of toxicological data, a definitive statement on the safety of human exposure cannot be made. The potential for endocrine activity, given the steroidal structure of these compounds, warrants further investigation.
Regulatory Status and Safety Assessment
The regulatory status of 5α-androst-16-ene and its derivatives is not clearly defined.
-
Food Additives: There is no indication that these compounds are approved for use as food additives.
-
Cosmetics: 5α-Androst-16-ene derivatives may be used as fragrance ingredients in cosmetic products. In the United States, fragrance ingredients are regulated by the Food and Drug Administration (FDA) under the Federal Food, Drug, and Cosmetic Act.[7] However, specific safety assessments for individual fragrance ingredients are often conducted by the industry, such as the Research Institute for Fragrance Materials (RIFM).
-
Industrial Chemicals: The conflicting GHS classifications suggest that if manufactured or imported in significant quantities, 5α-androst-16-en-3-one could be subject to registration and data submission requirements under regulations like REACH in Europe.
Given the data gaps, a comprehensive safety assessment of 5α-androst-16-en-3-one is not currently possible. For 5α-androst-16-en-3α-ol, the absence of hazard classifications suggests a lower level of concern, but a formal safety assessment would still require a complete toxicological dataset.
Experimental Protocols for Toxicological Evaluation
To address the identified data gaps, a systematic toxicological evaluation of 5α-androst-16-ene derivatives is necessary. The following section outlines the principles and step-by-step methodologies for key in vitro and in vivo assays, based on internationally recognized OECD guidelines.
Workflow for a Comprehensive Toxicological Assessment
Caption: A tiered approach to the toxicological evaluation of 5α-androst-16-ene derivatives.
Detailed Protocol: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
Objective: To assess the potential of a test substance to induce gene mutations in bacteria.
Principle: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli are exposed to the test substance. Mutagenicity is detected by an increase in the number of revertant colonies that can grow on a medium lacking the essential amino acid.
Step-by-Step Methodology:
-
Strain Selection: Utilize a minimum of five bacterial strains, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101).
-
Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction from induced rat liver) to detect pro-mutagens.
-
Dose Range Finding: Perform a preliminary experiment to determine the appropriate dose range, identifying the highest non-toxic concentration.
-
Main Experiment (Plate Incorporation Method): a. To 2.0 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture and 0.1 mL of the test substance solution (or vehicle control). b. For assays with metabolic activation, add 0.5 mL of the S9 mix. c. Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate. d. Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible and statistically significant positive response for at least one of the test strains.
Detailed Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
Objective: To determine the acute oral toxicity of a substance and to classify it according to the GHS.
Principle: A stepwise procedure using a small number of animals per step. The outcome of each step (mortality or survival) determines the dose for the next step.
Step-by-Step Methodology:
-
Animal Selection: Use healthy, young adult rats of a single sex (typically females, as they are often more sensitive).
-
Housing and Fasting: House animals individually and fast them overnight before dosing.
-
Dose Administration: Administer the test substance by oral gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
-
Stepwise Procedure: a. Dose three animals at the selected starting dose. b. If mortality occurs in two or three animals, the test is stopped, and the substance is classified. c. If one animal dies, dose three more animals at the same dose. d. If no animals die, proceed to the next higher dose level with a new group of three animals.
-
Observations: Observe animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Pathology: Perform a gross necropsy on all animals at the end of the study.
-
Data Analysis: The classification is based on the dose level at which mortality is observed.
Conclusion and Future Directions
The toxicological profile of 5α-androst-16-ene and its derivatives, particularly 5α-androst-16-en-3-one, is largely incomplete. While these compounds have well-documented biological roles as pheromones, the available safety data is insufficient to conduct a comprehensive risk assessment for human health. The conflicting GHS classifications for androstenone highlight the urgent need for clarification and the generation of robust, publicly available toxicological data.
Future research should prioritize conducting standard toxicological assays according to OECD guidelines to address the existing data gaps in acute, sub-chronic, and chronic toxicity, as well as genotoxicity, carcinogenicity, and reproductive toxicity. Such studies are essential for resolving the current uncertainties and ensuring the safe use of these compounds in consumer products and other applications. Until such data becomes available, a precautionary approach is warranted when handling and considering exposure to 5α-androst-16-en-3-one.
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Carl ROTH. (n.d.). 5a-Androst-16-en-3-one, 500 mg. Retrieved from [Link]
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Olfactory perception of 5α-androst-16-en-3-one: Data obtained in the residents of central Russia. (n.d.). Retrieved from [Link]
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evolutionary function of 5alpha-Androst-16-ene in vertebrate pheromones
An In-Depth Technical Guide on the Evolutionary Function of 5α-Androst-16-ene Steroids as Vertebrate Pheromones
Abstract
The 16-androstene class of steroids, particularly 5α-androst-16-en-3-one (androstenone) and its derivatives, represent some of the first and most compelling examples of mammalian pheromones. Initially identified as the compound responsible for "boar taint" in male pigs, their role has been elucidated as a crucial element in reproductive and social signaling. This technical guide provides a comprehensive synthesis of the evolutionary function of 5α-androst-16-ene steroids, intended for researchers, scientists, and professionals in drug development. We will deconstruct their biosynthesis, mechanisms of reception and signal transduction, and their diverse behavioral and physiological effects across different vertebrate species, with a primary focus on the well-established porcine model and the more complex and debated role in humans. By integrating molecular biology, neuroendocrinology, and evolutionary theory, this guide explains the causality behind their function, details key experimental protocols for their study, and charts a course for future investigations into this fascinating class of chemosignals.
Part 1: Introduction to 16-Androstene Steroids as Chemosignals
Chemical communication is an ancient and widespread modality for information transfer among organisms. Pheromones, chemical signals that trigger a social response in members of the same species, mediate a vast array of behaviors and physiological processes, from sexual attraction and social organization to territorial marking.[1] Among the diverse molecules employed as pheromones, steroids are of particular interest due to their direct link to an individual's endocrine and reproductive status.
The 16-androstene steroids are a family of C19 unsaturated steroids first discovered in pigs, where they play a major role in social and sexual interactions.[1] The two principal and most-studied members of this family are 5α-androst-16-en-3-one (androstenone) and 5α-androst-16-en-3α-ol (androstenol) . Androstenone was the first mammalian pheromone to be identified.[2] It is found in high concentrations in the saliva of male pigs and is responsible for eliciting the mating stance in estrous females.[2] These compounds are not limited to pigs; they have also been identified in various human secretions, including sweat, saliva, and urine, sparking a long-standing investigation into their potential role as human pheromones.[1][3] While androstenone often possesses a potent urine-like or sweaty odor, androstenol is typically described as having a musk-like scent.[1] Their journey from an agricultural curiosity—the cause of undesirable "boar taint" in pork—to a model system for vertebrate chemical communication illustrates a classic path of scientific discovery.
Part 2: The Molecular Engine: Biosynthesis and Metabolism
The biological activity of 16-androstenes is contingent on their production, which occurs through a specialized branch of the steroidogenic pathway. Understanding this pathway is critical to comprehending its regulation and evolution. The synthesis originates from pregnenolone, a key intermediate in the production of all steroid hormones.
Four key genes have been identified as central to 16-androstene production in pigs: Cytochrome P450C17 (CYP17A1), Cytochrome B5A (CYB5A), 3β-hydroxysteroid dehydrogenase (3β-HSD), and 5α-reductase (SRD5A).[1]
The critical enzymatic step is catalyzed by the andien-β-synthase complex, which converts pregnenolone into the precursor 5,16-androstadien-3β-ol.[1] This complex involves the dual enzymatic activity of CYP17A1 (17α-hydroxylase and C17,20-lyase), which is modulated by the presence of CYB5A and its associated reductases.[1] Following this, a series of oxidation and reduction steps, including the critical and essentially irreversible action of 5α-reductase, leads to the formation of androstenone.[4] This 5α-reduction flattens the steroid molecule, a conformational change that is crucial for stabilizing its interaction with receptors.[4] Androstenone can then be reversibly converted to the less odorous androstenol by 3-ketosteroid reductases.
The production of these steroids is sexually dimorphic and largely dependent on testicular synthesis, with synthesis rates increasing significantly around the time of puberty in boars.[5] This tight link between sexual maturation and pheromone production underscores their evolutionary function in reproductive signaling.
Caption: Biosynthetic pathway of key 5α-androst-16-ene pheromones.
Part 3: Signal Reception and Transduction: From Nose to Neuron
For a chemical signal to be effective, it must be detected and transduced into a neurophysiological response. 16-androstenes appear to utilize at least two distinct mechanisms: a canonical olfactory pathway and a non-canonical neuromodulatory pathway.
The Olfactory Pathway
The primary mechanism of detection for volatile 16-androstenes is through the olfactory system. In pigs, high-affinity binding sites for androstenone have been identified in the olfactory epithelium.[6][7] The process begins when these lipophilic molecules are transported across the aqueous nasal mucus by odorant-binding proteins (OBPs) to olfactory receptors (ORs) located on the cilia of olfactory sensory neurons.[8]
ORs are a large family of G-protein coupled receptors (GPCRs).[9] Upon binding their specific ligand, they initiate a signaling cascade that results in the depolarization of the neuron and the transmission of an electrical signal to the brain's olfactory bulb.
-
The Human OR7D4 Receptor: A landmark study in humans provided a direct link between a specific receptor and the perception of androstenone.[10] The human olfactory receptor OR7D4 is selectively activated by androstenone and the related steroid androstadienone.[10] Crucially, two common single nucleotide polymorphisms (SNPs) in the OR7D4 gene result in amino acid substitutions (R88W and T133M) that severely impair receptor function.[10] Individuals with two functional copies of the gene (RT/RT) perceive androstenone as intense and often unpleasant (urinous), while those with one or two non-functional copies (RT/WM or WM/WM) are less sensitive and may perceive the odor as weak, pleasant, or not at all.[2][10] This provides a clear genetic basis for the wide perceptual variance in the human population and is a powerful example of how receptor evolution shapes sensory experience.
-
Porcine Olfactory Receptors: Recent research in pigs has identified several ORs that respond to androstenone, including a porcine homolog of OR7D4, which shows the highest response level.[9] This suggests a conserved receptor mechanism between pigs and humans, pointing to a shared evolutionary origin for the detection of these specific steroids.
Caption: G-protein mediated olfactory signaling cascade for 16-androstenes.
The Neurosteroid Hypothesis
Beyond olfaction, compelling evidence suggests that 16-androstenes can act directly on the central nervous system as neurosteroids. Androstenol, in particular, is structurally similar to endogenous neurosteroids that positively modulate the GABAA receptor, the primary inhibitory neurotransmitter receptor in the brain.[11][12]
Studies have shown that androstenol potentiates GABA-activated currents in cultured neurons and in recombinant GABAA receptors.[11] When administered systemically to mice, androstenol produces anxiolytic-like and antidepressant-like effects, consistent with its action as a GABAA receptor modulator.[11] This suggests a dual-function for these molecules: they can act as volatile chemosignals detected by the nose, and also potentially as hormones that cross the blood-brain barrier to directly alter neural activity and mood. This latter mechanism could explain some of the reported psychological effects in humans that occur even in the absence of conscious odor perception.
Part 4: Functional Significance and Behavioral Correlates
The ultimate measure of a pheromone's function is its effect on the receiving organism. The evidence for 16-androstenes is strongest in pigs, providing a foundational model for their role in other vertebrates.
The Porcine Model: A Clear Case of Pheromonal Function
In pigs, 16-androstenes are quintessential pheromones that orchestrate reproductive and social behaviors.[1]
-
Reproductive Behavior: The most dramatic effect is seen when an estrous sow inhales androstenone from a boar's saliva; she will respond by adopting an immobile mating stance known as lordosis, indicating sexual receptivity.[2][13] This is a classic "releaser" effect of a pheromone.
-
Physiological Priming: The presence of a mature boar can accelerate the onset of puberty in young female pigs (gilts), a phenomenon known as the "boar effect."[1] This is a "primer" effect, where the pheromone causes a longer-term neuroendocrine change in the recipient.
-
Social Behavior: Aerosolized androstenone has been shown to significantly reduce agonistic (aggressive and submissive) behaviors when groups of young pigs are mixed.[14] This suggests a role in regulating social hierarchies and reducing conflict.
Table 1: Summary of 5α-Androst-16-ene Effects in Sus scrofa
| Compound | Source/Method | Target Animal | Observed Effect | Effect Type |
|---|---|---|---|---|
| Androstenone | Boar Saliva | Estrous Sow | Elicitation of lordosis (mating stance) | Releaser |
| Androstenone | Mature Boar | Pre-pubertal Gilt | Acceleration of puberty ("Boar Effect") | Primer |
| Androstenone | Aerosol | Growing Pigs | 58% reduction in aggressive behavior | Releaser |
The Human Case: A Complex and Controversial Picture
In humans, the role of 16-androstenes is far more nuanced and subject to debate.[2][15] The powerful cognitive and cultural overlays on human behavior make it difficult to isolate the effects of a single chemical cue. Nevertheless, several studies suggest they can modulate psychological and physiological states.
-
Mood and Arousal: Exposure to androstenol has been reported to positively influence mood in females, particularly throughout the menstrual cycle.[1] Androstadienone (a related 16-androstene) has been shown to activate hypothalamic regions in females.[1]
-
Hormonal Modulation: Axillary compounds from males, which contain 16-androstenes, have been shown to affect the pulsatile secretion of luteinizing hormone (LH) in female recipients, potentially influencing the menstrual cycle.[1][16] This hints at a conserved "primer" effect.
-
Perception and Attraction: The genetic variability in the ability to perceive androstenone complicates studies of attraction.[17] However, some research suggests that female sensitivity to androstenone peaks around ovulation, a time of maximum fertility.[18]
While a definitive role as a human sex pheromone remains unproven, the evidence points towards 16-androstenes acting as "modulators"—subtly influencing mood, attention, and physiological state, rather than releasing stereotyped behaviors as seen in pigs.
Part 5: An Evolutionary Perspective
The function of 5α-androst-16-enes as pheromones did not arise in a vacuum. Their existence is the product of a long evolutionary history, leveraging pre-existing biochemical pathways for new signaling functions.
-
Ancient Origins: The use of chemical signals is ancient, and the genes responsible for detecting them can be highly conserved. Pheromone-sensing genes have been identified that predate the divergence of fish and land-dwelling vertebrates, suggesting the vomeronasal system is much older than previously thought.[19][20]
-
Co-opting Steroid Pathways: 16-androstenes are metabolic derivatives of the primary steroidogenic pathway. It is likely that they initially arose as metabolic byproducts. Their consistent production, tied to an individual's reproductive status (i.e., high androgen levels), provided reliable information. Through a process of ritualization, receivers evolved sensory systems to detect these cues, and senders, in turn, evolved mechanisms to enhance their production and release (e.g., high concentrations in saliva).
-
The Role of 5α-Reductase: The enzyme 5α-reductase is a key player. Its role in converting testosterone to the more potent dihydrotestosterone (DHT) is a well-established mechanism for amplifying androgen signals in target tissues.[4] The fact that this same enzyme is used in the 16-androstene pathway suggests the co-option of this evolutionarily conserved "amplifier" for creating a potent and stable chemical signal.[4]
-
Receiver Evolution: The evolution of pheromone diversity is driven by changes in both the signal and the receiver.[21][22] The polymorphism of the human OR7D4 receptor is a clear example of ongoing evolution at the receiver level. Different selective pressures in different human populations may have favored different sensitivities to androstenone, leading to the current perceptual variation.
Part 6: Methodologies for Research and Development
Studying these lipophilic, often low-concentration, molecules requires specialized techniques. The following outlines core experimental protocols for their analysis.
Protocol: Quantification of 16-Androstenes by GC-MS
This protocol provides a workflow for quantifying 5α-androstenone in porcine fat tissue, a common application for "boar taint" analysis.
Objective: To accurately measure the concentration of 5α-androstenone.
Principle: Solvent extraction is used to isolate lipids and steroids from the fat matrix. The extract is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), which separates the compounds and provides a unique mass "fingerprint" for identification and quantification against an internal standard.
Step-by-Step Methodology:
-
Sample Homogenization: Weigh 1g of adipose tissue into a glass tube. Add 50µL of an internal standard solution (e.g., deuterated d7-androstenone in isooctane). Add 3mL of hexane. Homogenize the sample using a probe homogenizer until a uniform slurry is formed.
-
Extraction: Vortex the sample vigorously for 1 minute. Centrifuge at 3000 x g for 10 minutes to separate the lipid-containing organic phase from the tissue pellet.
-
Cleanup (Optional but Recommended): Transfer the hexane supernatant to a solid-phase extraction (SPE) cartridge (e.g., silica gel) to remove interfering lipids. Elute the steroid fraction with a more polar solvent mixture (e.g., 95:5 hexane:ethyl acetate).
-
Derivatization (If Necessary): While androstenone can be analyzed directly, conversion of related androstenols to trimethylsilyl (TMS) ethers using a reagent like BSTFA can improve chromatographic properties.[23] For this protocol, we assume direct analysis of the ketone.
-
GC-MS Analysis: Evaporate the solvent under a gentle stream of nitrogen and reconstitute in 100µL of isooctane. Inject 1µL into the GC-MS system.
-
GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). Program the oven with a temperature ramp (e.g., starting at 150°C, ramping to 280°C) to separate the analytes.
-
MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and specificity. Monitor characteristic ions for androstenone (e.g., m/z 272, 257) and the internal standard.
-
-
Quantification: Create a calibration curve using known concentrations of authentic androstenone standard. Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol: Cell-Based Olfactory Receptor Assay
Objective: To determine if a candidate olfactory receptor responds to a 16-androstene ligand.
Principle: A heterologous expression system (e.g., HEK293 cells) is used to express the OR of interest along with necessary signaling components. Receptor activation by a ligand is measured via a downstream reporter, such as luciferase or a calcium-sensitive dye.
Caption: Experimental workflow for a luciferase-based receptor assay.
Step-by-Step Methodology:
-
Cell Culture: Culture HEK293 cells in appropriate media (e.g., DMEM with 10% FBS) in a multi-well plate format (e.g., 96-well).
-
Transfection: Prepare a transfection mixture containing plasmids encoding:
-
The olfactory receptor of interest (e.g., human OR7D4).
-
A promiscuous G-protein alpha subunit that couples ORs to downstream signaling (e.g., Gαolf).
-
A reporter gene, such as luciferase under the control of a cAMP Response Element (CRE) promoter.
-
Use a commercial transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol.
-
-
Incubation: Incubate the transfected cells for 24-48 hours to allow for sufficient expression of the receptor and reporter proteins.
-
Ligand Stimulation: Prepare serial dilutions of the test ligand (e.g., androstenone in DMSO, further diluted in media). Remove the old media from the cells and add the ligand solutions. Include a vehicle-only control (DMSO). Incubate for 4-6 hours.
-
Signal Readout: Lyse the cells and add a luciferase substrate solution (e.g., from a commercial kit like Promega's ONE-Glo™).
-
Data Acquisition: Measure the resulting luminescence using a plate reader. An increase in luminescence in the ligand-treated wells compared to the control indicates receptor activation. Plot the data as a dose-response curve to determine the EC50 (half-maximal effective concentration).
Part 7: Conclusion and Future Directions
The 5α-androst-16-ene steroids provide a powerful model for understanding the evolution and function of chemical communication in vertebrates. In pigs, their role as potent reproductive and social pheromones is well-established, driven by a specialized biosynthetic pathway and dedicated olfactory receptors. In humans, their function is more subtle, likely acting as modulators of mood and physiology, with their perception intricately linked to genetic variation in the OR7D4 receptor.
The evolutionary narrative suggests these compounds were co-opted from a conserved steroid metabolism pathway, with their signaling efficacy amplified by the action of 5α-reductase and their specificity ensured by the co-evolution of olfactory receptors.
Future research should focus on:
-
Expanding Taxonomic Scope: Investigating the presence and function of 16-androstenes in a wider range of vertebrates to build a more complete evolutionary picture.
-
Deorphanizing Receptors: Using high-throughput screening to identify the full suite of receptors that respond to 16-androstenes and their metabolites.
-
Integrating Olfactory and Neurosteroid Effects: Designing experiments that can disentangle the behavioral effects mediated by the olfactory system versus those caused by direct neuromodulation of brain circuits like the GABAergic system.
-
Human Behavioral Studies: Conducting well-controlled behavioral studies in genotyped individuals (for OR7D4 status) to clarify the modulatory role of these compounds in human social interactions, accounting for context and culture.
By continuing to explore these questions, the scientific community can further illuminate the complex and ancient language of chemical signals that shapes the behavior of vertebrates, including our own species.
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Methodological & Application
Application Note: High-Recovery Isolation of 5α-Androst-16-ene Steroids Using Solid Phase Extraction
Introduction
The 5α-androst-16-ene steroids, particularly 5α-androst-16-en-3-one (androstenone) and its derivatives like 5α-androst-16-en-3α-ol (androstenol), are a class of pheromonal compounds found in mammals.[1][2][3][4][5] Androstenone, a key contributor to boar taint in entire male pigs, is a significant concern for the pork industry due to its potential to cause undesirable off-flavors in meat.[6][7] Beyond agriculture, these steroids are of interest in various biological and sensory studies, including research on receptor-mediated odorant detection.[2] Accurate quantification of these compounds is crucial and necessitates robust and efficient sample preparation methods to isolate them from complex biological matrices such as adipose tissue, saliva, and fermentation broths.[8][9][10]
Solid Phase Extraction (SPE) is a powerful and widely used technique for the selective isolation and concentration of analytes from a complex sample matrix.[11] This application note provides a detailed guide to the principles and application of SPE for the isolation of 5α-androst-16-ene steroids, offering a comprehensive protocol for researchers, scientists, and drug development professionals.
Physicochemical Properties of 5α-Androst-16-ene Steroids
Understanding the physicochemical properties of the target analytes is fundamental to developing an effective SPE protocol. 5α-androst-16-en-3-one (androstenone) is a C19 steroid with a molecular weight of 272.43 g/mol .[2][5]
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₈O | [2][5] |
| Molecular Weight | 272.43 g/mol | [2][5] |
| Melting Point | 140-145 °C | [2] |
| Boiling Point | 371.6 °C | [2] |
| logP (o/w) | ~4.3 - 5.6 | [12] |
| Water Solubility | Very low (e.g., 3.159 mg/L @ 25 °C) | [9] |
| Solubility | Soluble in organic solvents like chloroform and methanol | [2] |
The high logP value and low water solubility indicate that 5α-androst-16-ene steroids are nonpolar, lipophilic compounds. This characteristic is the cornerstone for selecting an appropriate SPE sorbent and developing the extraction methodology.
Principle of Reversed-Phase Solid Phase Extraction for 5α-Androst-16-ene Isolation
Given the nonpolar nature of 5α-androst-16-ene steroids, reversed-phase SPE is the most suitable approach. In reversed-phase SPE, a nonpolar stationary phase (sorbent) is used in conjunction with a polar mobile phase (sample and wash solvents). The principle relies on the hydrophobic interactions between the nonpolar analytes and the nonpolar sorbent.
The general workflow for reversed-phase SPE involves five key steps:
-
Conditioning: The sorbent is treated with a water-miscible organic solvent (e.g., methanol) to wet the stationary phase and then with water or a buffer to prepare it for the aqueous sample.
-
Sample Loading: The sample, typically in an aqueous or polar organic solvent, is passed through the SPE cartridge. The nonpolar 5α-androst-16-ene steroids will be retained on the sorbent via hydrophobic interactions.
-
Washing: A polar solvent (e.g., water, low percentage of organic solvent in water) is used to wash away polar interferences from the cartridge while the target analytes remain bound to the sorbent.
-
Drying: The sorbent is dried to remove any residual aqueous solvent, which can interfere with the subsequent elution step.
-
Elution: A nonpolar organic solvent is passed through the cartridge to disrupt the hydrophobic interactions and elute the purified 5α-androst-16-ene steroids.
Recommended Protocol for 5α-Androst-16-ene Isolation from Adipose Tissue
This protocol is optimized for the extraction of 5α-androst-16-ene steroids from a high-fat matrix, such as porcine adipose tissue.
Materials and Reagents
-
SPE Cartridges: C18 (octadecyl-bonded silica), 500 mg, 6 mL
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
n-Hexane, HPLC grade
-
Ethyl Acetate, HPLC grade
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Sample Preparation
-
Homogenize a representative sample of adipose tissue (e.g., 1 gram).
-
Accurately weigh the homogenized tissue into a glass centrifuge tube.
-
Add 5 mL of n-hexane to the tube.
-
Vortex vigorously for 2 minutes to extract the lipids and the target analytes.
-
Centrifuge at 3000 x g for 10 minutes to pellet the tissue debris.
-
Carefully decant the n-hexane supernatant into a clean tube.
-
Repeat the extraction (steps 3-6) with an additional 5 mL of n-hexane.
-
Combine the n-hexane extracts.
-
Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of methanol:water (50:50, v/v) for loading onto the SPE cartridge.
Solid Phase Extraction Protocol
1. Sorbent Conditioning:
- Pass 5 mL of methanol through the C18 cartridge to activate the sorbent.
- Follow with 5 mL of HPLC grade water to equilibrate the sorbent. Do not allow the sorbent to go dry.
2. Sample Loading:
- Load the reconstituted sample extract onto the conditioned C18 cartridge at a slow flow rate (approximately 1 mL/min).
3. Washing:
- Wash the cartridge with 5 mL of HPLC grade water to remove highly polar interferences.
- Further wash with 5 mL of 40% methanol in water to remove moderately polar interferences. This step is crucial for removing compounds that could interfere with subsequent analysis without eluting the target analytes.
4. Drying:
- Dry the cartridge under vacuum for 10-15 minutes to remove any remaining aqueous solvent.
5. Elution:
- Elute the 5α-androst-16-ene steroids with 5 mL of ethyl acetate into a clean collection tube.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., mobile phase for LC-MS).
Method Validation and Performance
The validation of an analytical method is critical to ensure reliable and reproducible results.[13][14][15][16] Key parameters to assess during method validation for SPE of 5α-androst-16-ene steroids include:
| Parameter | Description | Typical Acceptance Criteria |
| Recovery | The percentage of the analyte that is recovered from the sample matrix after the entire analytical procedure. | 80-120% |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. Expressed as Relative Standard Deviation (RSD). | RSD < 15% |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) > 0.99 |
| Limit of Detection (LOD) | The lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1 |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Analyte Recovery | Sorbent not properly conditioned. | Ensure the sorbent is fully wetted with methanol before equilibrating with water. |
| Sample loading flow rate is too high. | Decrease the flow rate to allow for sufficient interaction between the analyte and the sorbent. | |
| Inappropriate wash solvent. | The wash solvent may be too strong, leading to premature elution of the analyte. Reduce the organic solvent percentage in the wash solution. | |
| Incomplete elution. | The elution solvent may not be strong enough. Try a stronger nonpolar solvent or increase the volume of the elution solvent. | |
| Poor Precision | Inconsistent sample loading or elution flow rates. | Use a vacuum manifold with flow control to ensure consistent flow rates between samples. |
| Incomplete drying of the sorbent. | Ensure the sorbent is completely dry before elution to prevent water from affecting the elution process. | |
| High Background/Interferences | Insufficient washing. | Increase the volume or the strength of the wash solvent to remove more interferences. |
| Sample carryover. | Ensure the SPE manifold is clean between uses. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the isolation of 5α-androst-16-ene steroids from complex matrices using solid phase extraction. The detailed methodology, rooted in the physicochemical properties of the target analytes, ensures high recovery and purity of the isolated compounds, making it suitable for subsequent sensitive analytical techniques such as GC-MS or LC-MS/MS. By following the outlined steps and understanding the principles behind them, researchers can achieve reliable and reproducible results in their analysis of these important pheromonal steroids.
References
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Caldas, S. S., Demoliner, A., & Primel, E. G. (2009). Validation of a method using solid phase extraction and liquid chromatography for the determination of pesticide residues in groundwaters. Journal of the Brazilian Chemical Society, 20(1), 125-132. [Link]
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ResearchGate. (n.d.). (PDF) Validation of a Method using Solid Phase Extraction and Liquid Chromatography for the Determination of Pesticide Residues in Groundwaters. Retrieved February 3, 2026, from [Link]
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Wang, G., Li, W., & Li, D. (2008). Determination of 5α-androst-16-en-3α-ol in truffle fermentation broth by solid-phase extraction coupled with gas chromatography-flame ionization detector/electron impact mass spectrometry. Journal of Chromatography B, 870(2), 209-215. [Link]
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MDPI. (2020). Pork Production with Entire Males: Directions for Control of Boar Taint. Animals, 10(9), 1637. [Link]
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ResearchGate. (n.d.). Chemical structure of androstenone and skatole. Retrieved February 3, 2026, from [Link]
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LookChem. (n.d.). Cas 18339-16-7,5ALPHA-ANDROST-16-EN-3-ONE. Retrieved February 3, 2026, from [Link]
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National Center for Biotechnology Information. (2020). Feasibility of on/at Line Methods to Determine Boar Taint and Boar Taint Compounds: An Overview. Foods, 9(10), 1481. [Link]
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National Center for Biotechnology Information. (n.d.). Androstenone. PubChem. Retrieved February 3, 2026, from [Link]
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The Good Scents Company. (n.d.). 5alpha-androst-16-en-3-one, 18339-16-7. Retrieved February 3, 2026, from [Link]
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Agilent. (n.d.). SPE Method Development Tips and Tricks. Retrieved February 3, 2026, from [Link]
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National Center for Biotechnology Information. (2024). Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics. Molecules, 29(2), 335. [Link]
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National Center for Biotechnology Information. (2019). Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples. Molecules, 24(17), 3175. [Link]
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National Center for Biotechnology Information. (2008). Determination of 5alpha-androst-16-en-3alpha-ol in truffle fermentation broth by solid-phase extraction coupled with gas chromatography-flame ionization detector/electron impact mass spectrometry. Journal of Chromatography B, 870(2), 209-215. [Link]
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ACS Publications. (1977). Quantitative determination of 5.alpha.-androst-16-en-3-one by gas chromatography-mass spectrometry and its relationship to sex odor intensity of pork. Journal of Agricultural and Food Chemistry, 25(5), 1143-1145. [Link]
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ResearchGate. (n.d.). (PDF) Development and validation of a SPE-GC-MS method for the determination of pesticides in surface water. Retrieved February 3, 2026, from [Link]
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FooDB. (n.d.). Showing Compound 5alpha-Androst-16-en-3-one (FDB012796). Retrieved February 3, 2026, from [Link]
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European Commission. (2017). METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. SANTE/11813/2017. [Link]
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protocols.io. (2024). Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow. [Link]
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SciSpace. (n.d.). Boar taint related compounds: Androstenone/skatole/other substances. Retrieved February 3, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) Feasibility of on/at Line Methods to Determine Boar Taint and Boar Taint Compounds: An Overview. Retrieved February 3, 2026, from [Link]
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ResearchGate. (n.d.). Sample preparation for the determination of steroids (corticoids and anabolics) in feed using LC | Request PDF. Retrieved February 3, 2026, from [Link]
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Wiley Online Library. (2023). Enhanced HPLC Method for Boar Taint Quantification. ChemistrySelect, 8(30). [Link]
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National Center for Biotechnology Information. (2011). Development of a Candidate Reference Method for the Simultaneous Quantitation of the Boar Taint Compounds Androstenone, 3α-androstenol, 3β-androstenol, Skatole, and Indole in Pig Fat by Means of Stable Isotope Dilution Analysis-Headspace Solid-Phase Microextraction-Gas chromatography/mass Spectrometry. Analytical Chemistry, 83(17), 6785-6791. [Link]
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MDPI. (2024). Hepatic Gene Expression and Metabolite Profiles of Androstenone and Skatole Relative to Plasma Estrone Sulfate Levels in Boars. Genes, 15(7), 868. [Link]
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National Center for Biotechnology Information. (2018). Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. Journal of Agricultural and Food Chemistry, 66(25), 6475-6485. [Link]
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MDPI. (2021). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. Metabolites, 11(11), 735. [Link]
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National Center for Biotechnology Information. (2021). Fabric Phase Sorptive Extraction of Selected Steroid Hormone Residues in Commercial Raw Milk Followed by Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 26(4), 849. [Link]
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The Good Scents Company. (n.d.). 5alpha-androst-16-en-3beta-ol, 7148-51-8. Retrieved February 3, 2026, from [Link]
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National Center for Biotechnology Information. (2012). Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation. PLoS One, 7(2), e32455. [Link]
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Wikipedia. (n.d.). Androstenone. Retrieved February 3, 2026, from [Link]
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chemical synthesis of 5alpha-Androst-16-ene from steroidal precursors
An In-depth Application Note and Protocol for the Chemical Synthesis of 5α-Androst-16-ene from Steroidal Precursors
Introduction: The Significance of 5α-Androst-16-ene
5α-Androst-16-ene is a steroid of significant interest in various fields, from agriculture to human biology, primarily known for its role as a pheromone. In the agricultural industry, its derivative, 5α-androst-16-en-3-one (androstenone), is a key component of boar taint and is used to synchronize estrus in sows.[1][2] In humans, 16-androstene steroids are found in sweat and urine and are studied for their potential roles in social and sexual signaling.[2][3] The synthesis of 5α-androst-16-ene and its derivatives is crucial for the development of standards for analytical studies, for investigating their biological functions, and for potential applications in animal husbandry and beyond. This guide provides a detailed protocol for the chemical synthesis of 5α-androst-16-ene from readily available steroidal precursors, focusing on a robust and reproducible methodology.
Strategic Approach to Synthesis: Precursor Selection and Key Transformations
The core of this synthetic strategy revolves around the transformation of a 17-keto steroid into a 16-ene functionality. The most common and economically viable starting materials are dehydroepiandrosterone (DHEA) and epiandrosterone.
-
Dehydroepiandrosterone (DHEA) : A widely available and relatively inexpensive steroidal precursor.[4] Its use necessitates an initial reduction of the C5-C6 double bond to establish the 5α-androstane skeleton.
-
Epiandrosterone (3β-hydroxy-5α-androstan-17-one) : This precursor already possesses the desired 5α-configuration, making the synthetic route more direct.
The pivotal transformation in this synthesis is the Bamford-Stevens reaction , which efficiently converts a ketone into an alkene via a tosylhydrazone intermediate.[3][5][6][7] This reaction is well-suited for the synthesis of 5α-androst-16-ene from a 17-keto steroid.
The overall synthetic workflow can be visualized as follows:
Figure 1: Overall synthetic workflow from DHEA to 5α-Androst-16-ene.
Detailed Experimental Protocols
This section provides step-by-step protocols for the synthesis of 5α-Androst-16-ene, starting from the preparation of the key precursor, epiandrosterone, from DHEA.
Part 1: Preparation of the Precursor - Epiandrosterone from DHEA
The initial step involves the stereoselective reduction of the C5-C6 double bond of DHEA to yield the 5α-androstane skeleton. This is typically achieved through catalytic hydrogenation.
Protocol 1: Catalytic Hydrogenation of DHEA
-
Reaction Setup: In a hydrogenation vessel, dissolve Dehydroepiandrosterone (DHEA) (1 equivalent) in a suitable solvent such as ethyl acetate or methanol.
-
Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, typically 5-10% w/w).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/water or ethanol/water) to afford pure epiandrosterone.
| Parameter | Value/Condition |
| Starting Material | Dehydroepiandrosterone (DHEA) |
| Reagents | H₂, Palladium on Carbon (Pd/C) |
| Solvent | Ethyl Acetate or Methanol |
| Temperature | Room Temperature |
| Pressure | 1-3 atm |
| Typical Yield | >90% |
Part 2: The Key Transformation - Synthesis of 5α-Androst-16-ene
This part details the two-step process of converting the 17-keto group of epiandrosterone into the 16-ene through the Bamford-Stevens reaction.
Protocol 2: Formation of the 17-Tosylhydrazone
-
Reaction Setup: Dissolve epiandrosterone (1 equivalent) and p-toluenesulfonylhydrazide (tosylhydrazine) (1.1-1.2 equivalents) in a suitable solvent like methanol or ethanol in a round-bottom flask.
-
Catalysis: Add a catalytic amount of an acid, such as acetic acid or hydrochloric acid, to facilitate the condensation reaction.
-
Reaction: Stir the mixture at room temperature or gentle reflux. The reaction is typically complete within a few hours, and the product, the tosylhydrazone, often precipitates out of the solution upon cooling.
-
Isolation: Collect the precipitated product by filtration, wash with cold solvent, and dry under vacuum. The product is generally of sufficient purity for the next step without further purification.
Figure 2: Formation of the 17-Tosylhydrazone intermediate.
Protocol 3: The Bamford-Stevens Elimination
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the dried 17-tosylhydrazone (1 equivalent) in a high-boiling aprotic solvent like ethylene glycol or diethylene glycol.
-
Base Addition: Add a strong base, such as sodium methoxide or sodium hydride (typically 2-4 equivalents).
-
Reaction: Heat the mixture to a high temperature (typically 160-200 °C). The reaction progress can be monitored by the evolution of nitrogen gas and by TLC.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture into water and extract the product with a non-polar organic solvent such as hexane or ether.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 5α-androst-16-ene can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane).
| Parameter | Value/Condition |
| Starting Material | Epiandrosterone-17-tosylhydrazone |
| Reagents | Sodium Methoxide or Sodium Hydride |
| Solvent | Ethylene Glycol or Diethylene Glycol |
| Temperature | 160-200 °C |
| Typical Yield | 60-80% |
Characterization and Analysis of 5α-Androst-16-ene
Thorough characterization of the final product is essential to confirm its identity and purity. The following are typical analytical data for 5α-androst-16-ene.
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the vinyl protons of the 16-ene group, typically in the range of 5.5-6.0 ppm. The signals for the methyl groups at C-18 and C-19 will also be present at their characteristic upfield shifts.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of the double bond with signals for the sp²-hybridized carbons (C-16 and C-17) in the downfield region (typically 120-140 ppm).
-
MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 5α-androst-16-ene (C₁₉H₃₀, MW: 258.44 g/mol ).
-
IR (Infrared Spectroscopy): The IR spectrum will show a characteristic C=C stretching vibration for the alkene group, typically around 1640-1680 cm⁻¹. The absence of a strong carbonyl peak (around 1740 cm⁻¹ for a five-membered ring ketone) confirms the conversion of the starting material.
Troubleshooting and Key Considerations
-
Incomplete Hydrogenation: If the hydrogenation of DHEA is incomplete, the final product will be a mixture of 5α-androst-16-ene and androsta-5,16-diene. Ensure sufficient catalyst loading and reaction time.
-
Low Yield in Bamford-Stevens Reaction: The reaction is sensitive to moisture. Ensure all reagents and glassware are dry. The choice of base and reaction temperature can also significantly impact the yield.
-
Purification Challenges: The final product is a non-polar hydrocarbon. Purification by column chromatography requires a non-polar eluent system. Careful monitoring by TLC is crucial to ensure proper separation from any byproducts.
Conclusion
The synthesis of 5α-androst-16-ene from readily available steroidal precursors like DHEA is a multi-step process that can be achieved with good yields through established organic reactions. The key to a successful synthesis lies in the careful execution of each step, particularly the Bamford-Stevens reaction, and rigorous purification of the final product. This guide provides a comprehensive and practical protocol for researchers in drug development and related scientific fields to produce this important steroid for their studies.
References
- Bamford, W. R., & Stevens, T. S. (1952). The decomposition of p-toluenesulphonylhydrazones by alkali. Journal of the Chemical Society (Resumed), 4735-4740.
- Shapiro, R. H., & Heath, M. J. (1967). Tosylhydrazones. V. Reaction of tosylhydrazones with alkyllithium reagents. A new olefin synthesis. Journal of the American Chemical Society, 89(22), 5734-5735.
- Adlington, R. M., & Barrett, A. G. M. (1983). Recent applications of the Shapiro reaction. Accounts of Chemical Research, 16(2), 55-59.
- Gower, D. B., & Ruparelia, B. A. (1993). Olfaction in humans with special reference to odorous 16-androstenes: their occurrence, perception and possible social, psychological and sexual impact. Journal of Endocrinology, 137(2), 167-187.
-
LookChem. (n.d.). 5ALPHA-ANDROST-16-EN-3-ONE. Retrieved from [Link]
-
PubChem. (n.d.). Androstenone. Retrieved from [Link]
-
MDPI. (2022). Discovery of 16-Androstenes (Androstenone and Androstenol), Their Synthesis Pathway, and Possible Role in Reproduction of Mouse Deer (Moschiola indica). Retrieved from [Link]
-
Wikipedia. (n.d.). Bamford–Stevens reaction. Retrieved from [Link]
-
Chemistry Notes. (2022, February 10). Bamford–Stevens Reaction Mechanism and Applications. Retrieved from [Link]
-
AdiChemistry. (n.d.). BAMFORD STEVENS REACTION | EXPLANATION. Retrieved from [Link]
-
YouTube. (2020, September 5). Bamford-Steven Reaction. Retrieved from [Link]
-
The Good Scents Company. (n.d.). (3alpha,5alpha)-androst-16-en-3-ol 3a-hydroxyandrost-16-ene. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 5alpha-androst-16-en-3-one. Retrieved from [Link]
-
NIST. (n.d.). Androst-16-en-3-ol, (3β,5α)-, TMS derivative. Retrieved from [Link]
-
PubChem. (n.d.). Androstenol. Retrieved from [Link]
-
MDPI. (2023, March 16). Novel Steroidal[17,16-d]pyrimidines Derived from Epiandrosterone and Androsterone: Synthesis, Characterization and Configuration-Activity Relationships. Retrieved from [Link]
-
ResearchGate. (2020, April 7). Synthesis and Cytotoxicity of Epiandrosterone Hydrazones. Retrieved from [Link]
-
Wikipedia. (n.d.). Androstenone. Retrieved from [Link]
-
PubMed. (n.d.). Use of gas chromatographic-mass spectrometric techniques in studies of androst-16-ene and androgen biosynthesis in human testis. Retrieved from [Link]
-
Wikipedia. (n.d.). Dehydroepiandrosterone. Retrieved from [Link]
-
PLOS One. (2015, May 11). Ample Evidence: Dehydroepiandrosterone (DHEA) Conversion into Activated Steroid Hormones Occurs in Adrenal and Ovary in Female Rat. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and Pharmacological Properties of Modified A- and D-Ring in Dehydroepiandrosterone (DHEA): A Review. Retrieved from [Link]
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developing ELISA kits for rapid 5alpha-Androst-16-ene detection
Application Note: Development of High-Sensitivity Competitive ELISA for 5 -Androst-16-ene Detection
Document ID:Abstract & Biological Context
5
The detection of the parent hydrocarbon structure, 5
The Core Challenge: To detect the "16-ene" double bond specifically, the antibody must distinguish this feature from the saturated D-ring of testosterone or androstanone. This guide details the development of a Competitive Indirect ELISA , focusing heavily on the "make-or-break" phase of hapten design to ensure epitope exposure.
Phase 1: Immunogen Design & Antibody Generation
Scientific Rationale: You cannot immunize with the steroid alone; it will not elicit a T-cell dependent immune response. It must be conjugated to a carrier protein (KLH/BSA).[1]
The "Remote Linker" Strategy
To generate an antibody specific to the 16-ene double bond (D-ring) , we must conjugate the steroid to the carrier protein via the A-ring (C-3 position) .
-
Incorrect Approach: Conjugating at C-17 would mask the 16-ene feature.
-
Correct Approach: Use the C-3 ketone of Androstenone to attach a linker (Carboxymethyloxime - CMO). This projects the D-ring (and the 16-ene target) away from the carrier protein, making it the primary epitope presented to the immune system.
Hapten Synthesis Workflow (Visualization)
Figure 1: Hapten synthesis strategy ensuring the 16-ene double bond remains exposed for antibody recognition.
Phase 2: Assay Architecture (Competitive ELISA)
Since the analyte is too small to bind two antibodies simultaneously, a Sandwich ELISA is impossible . We use an Indirect Competitive Format .
The Principle of Competition
-
Solid Phase: Microplate wells are coated with an Androstenone-BSA conjugate (the "Coating Antigen").
-
Liquid Phase: The sample (containing free Androstenone) and the Primary Antibody (Anti-Androstenone) are added.
-
The Race: Free Androstenone in the sample competes with the immobilized Androstenone-BSA for the limited binding sites of the Primary Antibody.
-
Result: High concentration of analyte = Low signal (Inverse relationship).
Assay Workflow Diagram
Figure 2: Mechanism of the Competitive ELISA. Note the inverse relationship between signal and analyte concentration.
Detailed Protocol: 5 -Androst-16-ene-3-one ELISA[2]
Reagents & Buffers[3][4]
-
Coating Buffer: 50mM Carbonate/Bicarbonate, pH 9.6.
-
Blocking Buffer: PBS + 1% BSA + 0.05% Tween-20.[2] (Avoid milk if using biotin-streptavidin systems due to endogenous biotin).
-
Wash Buffer: PBS + 0.05% Tween-20 (PBST).
-
Extraction Solvent: Methanol (for adipose tissue) or Diethyl Ether (for plasma).
Sample Preparation (Critical Step)
Steroids are lipophilic and often trapped in fat matrices. Direct assay of serum/fat homogenate will fail due to matrix interference.
Protocol for Adipose Tissue (Boar Taint Application):
-
Liquefy 50mg of adipose tissue at 60°C.
-
Add 500µL Methanol . Vortex vigorously for 2 mins.
-
Centrifuge at 10,000 x g for 5 mins at 4°C to pellet lipids.
-
Collect the supernatant (methanolic layer).
-
Dilute the supernatant at least 1:10 in Assay Buffer to reduce solvent effects before plating.
Assay Procedure
-
Coating: Dilute the Androstenone-BSA conjugate to 1 µg/mL in Coating Buffer. Add 100µL/well. Incubate overnight at 4°C.
-
Wash: Aspirate and wash 3x with 300µL PBST.
-
Blocking: Add 200µL Blocking Buffer. Incubate 1h at 37°C. Wash 3x.
-
Competition Step:
-
Add 50µL of Standard or Extracted Sample .
-
Immediately add 50µL of Primary Antibody (Anti-Androstenone, optimized dilution).
-
Note: Do not premix if kinetics are fast; simultaneous addition is preferred.
-
Incubate 1h at 37°C with gentle shaking (500 rpm).
-
-
Wash: Wash 5x with PBST. (Crucial step to remove antibody bound to free steroid).
-
Secondary Antibody: Add 100µL HRP-conjugated Goat Anti-Rabbit IgG (1:5000 in Blocking Buffer). Incubate 45 mins at 37°C.
-
Wash: Wash 5x with PBST.
-
Development: Add 100µL TMB Substrate. Incubate 15-20 mins in dark.
-
Stop: Add 50µL 2M H
SO . Read absorbance at 450nm.
Validation & Optimization Data
Cross-Reactivity (Specificity Check)
The specificity of the antibody to the 16-ene bond is the primary quality metric.
| Steroid Analog | Structure Feature | Expected Cross-Reactivity (%) | Interpretation |
| 5 | Target (16-ene + 3-one) | 100% | Reference |
| 5 | 16-ene present, 3-OH | 60 - 80% | High CR expected (Class specific) |
| 5 | Saturated D-ring (No 16-ene) | < 1% | Critical Pass Criteria |
| Testosterone | < 0.1% | No interference | |
| Cholesterol | Side chain at C17 | < 0.01% | No interference |
Extraction Efficiency by Solvent
Data derived from spiked adipose tissue samples (1 µg/g spike).
| Solvent | Recovery (%) | Matrix Effect (Noise) | Recommendation |
| Methanol | 85 - 92% | Low | Recommended |
| Diethyl Ether | 95 - 98% | High (Lipid carryover) | Requires evaporation/reconstitution |
| PBS (Direct) | < 5% | N/A | Ineffective for lipophilic targets |
Troubleshooting (Senior Scientist Notes)
-
Problem: High Background (Low Signal in Competitive Assay means High Binding).
-
Cause: Primary antibody concentration is too high, saturating the coated antigen.
-
Fix: Perform a checkerboard titration. You want the "Zero Standard" (B0) to have an OD of ~1.5 - 2.0, not maxed out at 4.0.
-
-
Problem: Flat Standard Curve.
-
Cause: "Hook Effect" or insufficient competition.
-
Fix: Reduce the amount of Coating Antigen. If the plate is too densely coated, the free analyte cannot effectively compete (Steric dominance of the plate).
-
-
Problem: Drift across the plate.
-
Cause: Evaporation during the 37°C incubation.
-
Fix: Use high-quality adhesive plate sealers.
-
References
-
Claus, R., et al. (1988). "Immunological determination of the boar taint steroid androstenone." Archiv für Experimentelle Veterinärmedizin.
-
Tuomola, M., et al. (1997). "Preparation of highly specific antibodies for the determination of androstenone." Journal of Immunological Methods.
-
Whittington, F.M., et al. (2011). "Boar Taint: A Review of Factors Affecting its Deposition in Fat." Meat Science.
-
Creative Diagnostics. "Competitive ELISA Protocol and Theory." Application Guide.
-
Abcam. "ELISA Principles and Methods." Technical Guide.
preparing 5alpha-Androst-16-ene standards for gas chromatography
Application Note: Preparation of 5
Executive Summary
This guide details the preparation, handling, and analysis of 5
Chemical Context & Handling
The term "5
| Compound | CAS No.[1][2] | Functionality | GC Characteristics |
| 5 | 734-60-1 | Parent Hydrocarbon | Non-polar, volatile.[1][3] Analyze directly. |
| Androstenone | 18339-16-7 | Ketone (C3) | Moderate polarity.[4] Analyze directly or derivatize (MOX).[1] |
| Androstenol | 1153-51-1 | Alcohol (C3) | Polar hydroxyl. Derivatization (TMS) recommended for peak shape.[1] |
Safety & Pheromone Warning: These compounds are potent pheromones.[1] Even trace amounts can trigger biological responses in humans and animals or contaminate laboratory environments.[1]
-
Containment: Handle only in a functioning fume hood.
-
Cross-Contamination: Use dedicated glassware.[1] Do not wash with general labware.[1]
-
Adsorption: These steroids stick to active sites on untreated glass.[1] Silanized glassware is mandatory for low-level (<100 ng/mL) work.[1]
Materials & Equipment
-
Solvents: Methanol (LC-MS grade) for stock solutions; Isooctane or Hexane (GC-MS grade) for working standards.
-
Note:Isooctane is preferred over hexane for working standards due to its higher boiling point (99°C vs 69°C), reducing evaporation errors during autosampler storage.[1]
-
-
Internal Standard (IS):
-
Glassware: Class A volumetric flasks (amber), silanized GC vials with PTFE-lined caps.[1]
-
Derivatization Reagents (for Androstenol): BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1]
Protocol: Standard Preparation Workflow
Step 1: Primary Stock Solution (1.0 mg/mL)
Target: Stable, high-concentration stock.[1]
-
Weigh 10.0 mg of the specific 5
-Androst-16-ene standard into a 10 mL Class A amber volumetric flask. -
Dissolve in Methanol . Sonicate for 5 minutes to ensure complete dissolution.
-
Dilute to volume with Methanol. Cap and invert 10x.
-
Storage: Transfer to aliquots in amber vials. Store at -20°C. Stable for 6 months.
Step 2: Working Standard Preparation & Calibration Curve
Target: GC-ready samples in non-polar solvent.[1]
Solvent Exchange Logic: Methanol is poor for Splitless GC injection onto non-polar columns (expansion volume issues).[1] We must switch to Isooctane.[1]
-
Intermediate Stock (10 µg/mL):
-
Pipette 100 µL of Primary Stock (1 mg/mL) into a nitrogen evaporation vial.
-
Evaporate Methanol to near dryness (do not bake dry) under a gentle stream of Nitrogen.[1]
-
Reconstitute immediately in 10 mL Isooctane .
-
-
Calibration Series: Prepare a 6-point curve (e.g., 50, 100, 200, 500, 1000, 2000 ng/mL) using serial dilution in Isooctane.
-
Internal Standard Addition: Add the Internal Standard to every calibration vial to achieve a constant concentration (e.g., 500 ng/mL).
Step 3: Derivatization (Conditional)
-
For Androstenone / Hydrocarbon: Skip this step. Proceed to GC.
-
For Androstenol (or mixed standards):
Visualization: Preparation Workflow
Caption: Workflow for preparing 5
GC-MS Method Parameters
These parameters are optimized for separation of the 16-androstene class on a standard 5% phenyl-methylpolysiloxane column.
| Parameter | Setting | Rationale |
| Column | DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm) | Non-polar phase ideal for steroid separation.[1] |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard efficiency.[1] |
| Inlet | Splitless Mode, 250°C | Maximizes sensitivity; high temp prevents condensation.[1] |
| Injection Vol | 1.0 µL | Standard volume to prevent backflash.[1] |
| Oven Program | 100°C (1 min) → 20°C/min → 200°C → 5°C/min → 280°C (hold 5 min) | Fast ramp removes solvent; slow ramp separates isomers (e.g., |
| Transfer Line | 280°C | Prevents analyte condensation before MS.[1] |
| MS Source | 230°C (EI Mode, 70eV) | Standard ionization.[1] |
| Acquisition | SIM Mode (Selected Ion Monitoring) | Essential for sensitivity. |
SIM Ions (m/z):
-
Androstenone: Target: 272 ; Qualifiers: 257, 229.[1]
-
Androstenol (TMS): Target: 346 ; Qualifiers: 331, 256.[1]
-
Internal Standard (
): Target: 275 (for -androstenone).[1]
Quality Control & Troubleshooting
Self-Validating the Protocol:
-
Linearity Check: The calibration curve must yield an
.[1] If is low, check for evaporation in the autosampler (switch to Isooctane) or adsorption (switch to silanized vials).[1] -
Zero-Point Check: Inject a solvent blank after the highest standard. 5
-Androst-16-enes are "sticky."[1] If carryover > 0.1%, increase the final hold time or change the syringe wash solvent (use Ethyl Acetate for washes).[1] -
Isomer Resolution: Ensure baseline separation between 5
-androstenone and potential 5 -isomers if working with biological extracts. The slow oven ramp (5°C/min) is critical here.
Common Pitfalls:
-
Peak Tailing: Indicates active sites in the inlet liner.[1] Solution: Replace liner with a deactivated (silanized) glass wool liner.[1]
-
Missing Peaks: Usually due to adsorption in non-silanized glassware at low concentrations (<50 ng/mL).[1]
References
-
Hansen-Møller, J. (1994).[1] Rapid high-performance liquid chromatographic method for simultaneous determination of androstenone, skatole and indole in back fat from pigs. Journal of Chromatography B: Biomedical Sciences and Applications.
-
Verplanken, K., et al. (2016).[1] Rapid method for the simultaneous detection of boar taint compounds by means of solid phase microextraction coupled to gas chromatography/mass spectrometry.[1][5] Journal of Chromatography A.
-
Piper, T., et al. (2009).[1][6] Determination of the deuterium/hydrogen ratio of endogenous urinary steroids for doping control purposes. Rapid Communications in Mass Spectrometry.
-
Cayman Chemical. (2022).[1] Product Information: 5
-Androst-16-en-3-one. -
Sigma-Aldrich. (2023).[1] 5
-Androst-16-en-3 -ol Product Specification. [1]
Sources
- 1. 5alpha-androst-16-en-3beta-ol, 7148-51-8 [thegoodscentscompany.com]
- 2. Androstenol | C19H30O | CID 101989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Use of gas chromatographic-mass spectrometric techniques in studies of androst-16-ene and androgen biosynthesis in human testis; cytosolic specific binding of 5alpha-androst-16-en-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5alpha-androst-16-en-3-one, 18339-16-7 [thegoodscentscompany.com]
- 6. 5a-Androst-16-en-3a-ol 1153-51-1 [sigmaaldrich.com]
in vitro analysis of 5alpha-Androst-16-ene metabolism in liver microsomes
Application Note & Protocols
Topic: In Vitro Analysis of 5α-Androst-16-ene Metabolism in Liver Microsomes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Investigating 5α-Androst-16-ene Metabolism
The 16-androstene class of steroids, particularly 5α-androst-16-en-3-one (androstenone) and 5α-androst-16-en-3α-ol (androstenol), are fascinating molecules with diverse biological relevance. Initially identified as pheromones in boars, where they play a critical role in reproductive behavior, these steroids are also synthesized in humans and are implicated in various physiological and behavioral processes.[1][2][3] Understanding the metabolic fate of these compounds is crucial, as metabolism dictates their biological activity, clearance rate, and potential for accumulation in tissues.
The liver is the primary organ for xenobiotic and endobiotic metabolism, equipped with a vast arsenal of enzymes to modify and eliminate compounds.[4][5] The endoplasmic reticulum of hepatocytes contains a high concentration of key drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are responsible for Phase I oxidative metabolism.[6][7] When isolated, fragments of the endoplasmic reticulum form vesicles known as microsomes. Liver microsomes represent a robust, accessible, and widely validated in vitro model system for studying hepatic metabolism.[4][8][9] They allow for the investigation of specific enzyme-driven pathways in a controlled environment, free from the complexities of whole-cell or in vivo systems.
This guide provides a comprehensive framework for analyzing the metabolism of 5α-androst-16-enes using liver microsomes. We will detail the protocols for determining metabolic stability and identifying key metabolites, explain the causality behind experimental choices, and present methods for robust data analysis, thereby offering a self-validating system for researchers in endocrinology, toxicology, and drug development.
Principle of the Microsomal Metabolism Assay
The core of this analysis involves incubating a 16-androstene steroid (the substrate) with a preparation of liver microsomes. The reaction is initiated by the addition of essential cofactors, primarily NADPH for CYP-mediated Phase I reactions.[10] Over a defined time course, aliquots of the reaction are taken and quenched to stop enzymatic activity. The rate of disappearance of the parent steroid and the appearance of new metabolic products are then quantified using highly sensitive analytical techniques, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12] This approach allows for the determination of key pharmacokinetic parameters, such as metabolic half-life (t½) and intrinsic clearance (Cl_int), and provides a profile of the primary metabolites formed.
Visualized Experimental Workflow
Sources
- 1. Discovery of 16-Androstenes (Androstenone and Androstenol), Their Synthesis Pathway, and Possible Role in Reproduction of Mouse Deer (Moschiola indica) [mdpi.com]
- 2. 16-Ene-steroids in the human testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the receptors to 5alpha-androst-16-en-3-one and 5alpha-androst-16-en-3alpha-ol in sow nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dls.com [dls.com]
- 9. researchgate.net [researchgate.net]
- 10. The role of 5alpha-reduction in steroid hormone physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 12. protocols.io [protocols.io]
Application Note: High-Fidelity Quantification of 5α-Androst-16-ene in Adipose Tissue
Introduction: The Significance of 5α-Androst-16-ene in Research and Development
5α-Androst-16-en-3-one, commonly known as androstenone, is a C19 steroid with potent pheromonal properties in mammals.[1] In agricultural science, it is a key contributor to "boar taint," an unpleasant odor in the meat of some male pigs, making its quantification crucial for the pork industry.[2][3][4] Beyond its role in animal husbandry, 5α-androst-16-ene and its derivatives are of significant interest in human biology, where they are found in sweat and urine and are studied for their potential roles in social and sexual signaling.[1] The lipophilic nature of this steroid leads to its accumulation in adipose tissue, making this matrix a critical target for accurate quantification.[5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and reproducible sampling and analysis of 5α-androst-16-ene in adipose tissue. We will delve into the rationale behind each step of the protocol, from sample collection and preservation to extraction, purification, and final quantification by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Biochemical Context: Biosynthesis of 5α-Androst-16-ene
Understanding the biosynthetic pathway of 5α-androst-16-ene is crucial for interpreting analytical results. The synthesis of 16-androstene steroids primarily occurs in the testes.[6] The initial precursor is pregnenolone, which is converted to 5,16-androstadien-3β-ol by the action of the andien-β-synthase enzyme complex.[7] This complex involves key enzymes such as Cytochrome P450C17 (CYP17A1) and Cytochrome B5A (CYB5A).[7] Subsequent enzymatic reactions lead to the formation of 5α-androst-16-en-3-one.
Caption: Simplified biosynthetic pathway of 5α-androst-16-ene.
PART 1: Adipose Tissue Sampling and Homogenization Protocol
The fidelity of 5α-androst-16-ene quantification begins with meticulous sample handling. The lipophilic nature of the analyte necessitates careful procedures to prevent loss and ensure representative sampling.
1.1. Sample Collection and Storage:
-
Rationale: Immediate and proper storage is critical to prevent enzymatic degradation of the target analyte and lipid peroxidation, which can interfere with analysis.
-
Protocol:
-
Excise adipose tissue samples (minimum 1-2 grams) immediately after euthanasia or biopsy.
-
Rinse the tissue with ice-cold phosphate-buffered saline (PBS) to remove any blood or other contaminants.[8]
-
Blot the tissue dry with laboratory wipes.
-
Immediately snap-freeze the tissue in liquid nitrogen.
-
Store the frozen tissue at -80°C in properly labeled, airtight containers until extraction. Long-term storage at this temperature maintains the integrity of the steroid.
-
1.2. Tissue Homogenization:
-
Rationale: Thorough homogenization is essential to ensure a uniform distribution of the analyte within the sample and to maximize the efficiency of the subsequent extraction.
-
Protocol:
-
Weigh the frozen adipose tissue.
-
To facilitate homogenization, it is recommended to keep the tissue frozen, for example by using a mortar and pestle pre-chilled with liquid nitrogen to pulverize the tissue into a fine powder.
-
Alternatively, for smaller samples, a bead-beating homogenizer with stainless steel beads can be used.
-
The homogenized tissue powder should be stored at -80°C if not immediately proceeding to extraction.
-
PART 2: Extraction and Purification of 5α-Androst-16-ene
The high lipid content of adipose tissue presents a significant challenge for steroid extraction. The following protocol is designed to efficiently extract 5α-androst-16-ene while minimizing co-extraction of interfering lipids.
2.1. Solvent Extraction:
-
Rationale: A two-step solvent extraction using a polar organic solvent to solubilize the steroid and a non-polar solvent to remove the bulk of the lipids is a highly effective strategy.[9] Acetonitrile is used to extract the steroid, while hexane is used for liquid-liquid partitioning to remove fats.[9]
-
Protocol:
-
To a known weight of homogenized adipose tissue (e.g., 500 mg) in a glass centrifuge tube, add a known amount of an appropriate internal standard (e.g., deuterated 5α-androst-16-en-3-one).
-
Add 10 mL of acetonitrile and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Carefully transfer the acetonitrile supernatant to a new glass tube.
-
To the supernatant, add 10 mL of hexane.
-
Vortex vigorously for 2 minutes to partition the lipids into the hexane layer.
-
Centrifuge at 3000 x g for 10 minutes to achieve phase separation.
-
Carefully remove and discard the upper hexane layer.
-
Repeat the hexane wash (steps 5-8) two more times for optimal lipid removal.
-
Evaporate the final acetonitrile extract to dryness under a gentle stream of nitrogen at 40-50°C.
-
2.2. Solid-Phase Extraction (SPE) for Further Purification:
-
Rationale: SPE is a crucial step to further remove interfering substances and concentrate the analyte, thereby enhancing the sensitivity and selectivity of the final analysis.[10] A C18 stationary phase is commonly used for steroid purification.[10]
-
Protocol:
-
Reconstitute the dried extract in 1 mL of 50:50 methanol/water.
-
Condition a C18 SPE cartridge (e.g., 1 mL, 100 mg) by sequentially passing 2 mL of methanol followed by 2 mL of deionized water.
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of water followed by 2 mL of 40% methanol in water to remove polar impurities.
-
Elute the 5α-androst-16-ene with 2 mL of ethyl acetate.[11]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Caption: Overall experimental workflow for 5α-androst-16-ene analysis.
PART 3: Analytical Quantification
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of 5α-androst-16-ene. The choice of method will depend on the available instrumentation and the specific requirements of the study.[12][13]
3.1. GC-MS Analysis:
-
Rationale: GC-MS offers excellent chromatographic resolution and sensitivity for volatile and semi-volatile compounds like steroids.[14] Derivatization is often necessary to improve the thermal stability and chromatographic behavior of the analyte.[14]
-
Protocol:
-
Derivatization: Reconstitute the dried, purified extract in 50 µL of a suitable derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane). Incubate at 60°C for 30 minutes.
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Instrumentation and Parameters:
-
GC Column: A low-bleed, non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.[14]
-
Oven Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium or hydrogen.[15]
-
MS Detection: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for the derivatized 5α-androst-16-en-3-one and the internal standard.
-
-
3.2. LC-MS/MS Analysis:
-
Rationale: LC-MS/MS provides high specificity and sensitivity without the need for derivatization, making it a powerful alternative for steroid analysis.[13][16]
-
Protocol:
-
Sample Preparation: Reconstitute the dried, purified extract in 100 µL of the initial mobile phase.
-
Instrumentation and Parameters:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
MS/MS Detection: Operate in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for 5α-androst-16-en-3-one and the internal standard.
-
-
Table 1: Example MRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5α-Androst-16-en-3-one | 273.2 | 97.1 | 25 |
| 5α-Androst-16-en-3-one | 273.2 | 109.1 | 20 |
| d4-5α-Androst-16-en-3-one | 277.2 | 101.1 | 25 |
PART 4: Data Analysis and Quality Control
4.1. Calibration and Quantification:
-
A calibration curve should be prepared using a series of known concentrations of a certified 5α-androst-16-en-3-one standard, each containing the same amount of internal standard as the samples.
-
The concentration of 5α-androst-16-en-3-one in the adipose tissue samples is determined by interpolating the peak area ratio (analyte/internal standard) from the calibration curve.
-
The final concentration should be expressed as ng/g of adipose tissue.
4.2. Method Validation:
To ensure the reliability of the results, the analytical method should be validated for the following parameters:
-
Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be >0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.
-
Accuracy: Evaluated by spike-and-recovery experiments at different concentration levels. Recoveries should typically be within 80-120%.
-
Precision: Determined by analyzing replicate samples on the same day (intra-day precision) and on different days (inter-day precision). The coefficient of variation (CV) should generally be <15%.
Table 2: Typical Method Performance Characteristics
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| LOD | 0.1 - 1 ng/g |
| LOQ | 0.5 - 5 ng/g |
| Accuracy (Recovery) | 85 - 115% |
| Precision (CV) | < 15% |
Conclusion
The protocols detailed in this application note provide a robust framework for the accurate and reproducible quantification of 5α-androst-16-ene in adipose tissue. By carefully considering each step, from sample collection to final analysis, researchers can obtain high-quality data that is essential for advancing our understanding of the roles of this important steroid in both animal and human biology. The use of appropriate internal standards and thorough method validation are paramount to ensuring the scientific integrity of the results.
References
-
Patterson, R. L. S. (1968). 5α-Androst-16-ene-3-one: Compound responsible for taint in boar fat. Journal of the Science of Food and Agriculture, 19(1), 31-38. [Link]
-
Claus, R., & Hoffmann, B. (1980). Concentrations of fat and plasma 5alpha-androstenone and plasma testosterone in boars selected for rate of body weight gain and thickness of back fat during growth, sexual maturation and after mating. Acta Endocrinologica, 94(3), 404–411. [Link]
-
Li, Y., et al. (2023). Recent Advances on Rapid Detection Methods of Steroid Hormones in Animal Origin Foods. Foods, 12(15), 2933. [Link]
-
ResearchGate. (2015). How can we extract and isolate steroids form dried plant tissue?[Link]
-
Tuomola, M., et al. (1996). Determination of Androstenone in Pig Fat Using Supercritical Fluid Extraction and Gas Chromatography-Mass Spectrometry. Journal of Agricultural and Food Chemistry, 44(12), 3949-3953. [Link]
-
Gautier, A., et al. (2022). Increased adipose tissue indices of androgen catabolism and aromatization in women with metabolic dysfunction. bioRxiv. [Link]
-
Sankar, K., et al. (2023). Discovery of 16-Androstenes (Androstenone and Androstenol), Their Synthesis Pathway, and Possible Role in Reproduction of Mouse Deer (Moschiola indica). Metabolites, 13(2), 245. [Link]
-
Andresen, Ø. (1976). A note on the metabolism of 5 alpha-androst-16-en-3-one in the young boar in vivo. Acta Veterinaria Scandinavica, 17(3), 379-381. [Link]
-
Cook, G. L., et al. (1995). Biosynthesis of 16-androstene steroids and testosterone by porcine testis tissue in vitro: effect of age and relationships with fat 5 alpha-androstenone levels in vivo. The Journal of Steroid Biochemistry and Molecular Biology, 55(3-4), 305-312. [Link]
-
Kraemer, T., et al. (2010). De Novo Synthesis of Steroids and Oxysterols in Adipocytes. The Journal of Biological Chemistry, 285(11), 7925-7934. [Link]
-
Gower, D. B., et al. (1994). Applications of gas chromatography-mass spectrometry in the study of androgen and odorous 16-androstene metabolism by human axillary bacteria. The Journal of Steroid Biochemistry and Molecular Biology, 50(5-6), 297-306. [Link]
-
ResearchGate. (n.d.). Analytical methods for pheromone discovery and characterization. [Link]
-
Wenzl, T., et al. (2014). Development of reference methods for the detection and the measurement of the main compounds responsible for boar taint. JRC Publications Repository. [Link]
-
Wewer, V., et al. (2020). Development of Methods to Quantify Free and Conjugated Steroids in Fatty Matrices by HPLC–MS/MS. Journal of the American Society for Mass Spectrometry, 31(6), 1264-1273. [Link]
-
Ma, L., et al. (2025). Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons. Clinica Chimica Acta, 571, 120610. [Link]
-
ACS Publications. (2025). Pheromone-Binding Proteins in Pest Control: From Molecular Insights to Real-World Applications. Journal of Agricultural and Food Chemistry. [Link]
-
ResearchGate. (2025). Sample preparation for the determination of steroids (corticoids and anabolics) in feed using LC. [Link]
-
Le Bizec, B., et al. (2008). Novel analytical methods for the determination of steroid hormones in edible matrices. Analytica Chimica Acta, 611(1), 1-16. [Link]
-
Britannica. (2026). Steroid - Isolation, Extraction, Purification. [Link]
-
Perrault, K. A., et al. (2022). Lipid Serum Profiling of Boar-Tainted and Untainted Pigs Using GC×GC–TOFMS: An Exploratory Study. Metabolites, 12(11), 1109. [Link]
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ResearchGate. (n.d.). LC-MS/MS parameters (MRM) used for identification of indole, skatole and androstenone. [Link]
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NIH. (2024). Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry. [Link]
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Gavriș, I., et al. (2016). ANALYSIS OF PERFUMES WITH SYNTHETIC HUMAN PHEROMONES BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY. Farmacia, 64(4), 548-552. [Link]
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Van De Wiele, T., et al. (2008). Novel analytical methods for the determination of steroid hormones in edible matrices. Analytica Chimica Acta, 611(1), 1-16. [Link]
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Stanczyk, F. Z., & Clarke, N. J. (2007). Standardization of Steroid Hormone Assays: Why, How, and When?. Cancer Epidemiology, Biomarkers & Prevention, 16(9), 1713-1719. [Link]
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OSTI. (2022). Pheromone Detection by Raman Spectroscopy. [Link]
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Chromatography Online. (n.d.). High-Definition Screening for Boar Taint in Fatback Samples Using GC–MS. [Link]
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Agilent. (n.d.). Hydrogen Carrier Gas for GC/MS/MS Analysis of Steroids in Urine in Under 10 Minutes. [Link]
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NIH. (2012). Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation. [Link]
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Restek. (2020). Rapid Analysis of Steroid Hormones by GC/MS. [Link]
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Le Bizec, B., et al. (2015). Urinary signature of pig carcasses with boar taint by liquid chromatography-high-resolution mass spectrometry. Food Additives & Contaminants: Part A, 32(12), 2029-2037. [Link]
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NIH. (2022). Rapidity and Precision of Steroid Hormone Measurement. [Link]
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RSC Publishing. (2025). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. [Link]
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ResearchGate. (2024). What is the most effective method for preparing an insect sample for pheromone analysis?[Link]
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Mastering 5α-Androst-16-ene Analysis: A Guide to Derivatization Strategies in Mass Spectrometry
For researchers, clinical scientists, and drug development professionals, the accurate and sensitive quantification of 5α-androst-16-ene steroids is paramount for understanding their physiological roles and pharmacological potential. These C19 steroids, including the key compounds 5α-androst-16-en-3-one and 5α-androst-16-en-3α/β-ol, often present analytical challenges due to their low concentrations in biological matrices and their sometimes poor ionization efficiency in mass spectrometry. Chemical derivatization is a powerful and often essential tool to overcome these hurdles, enhancing both chromatographic performance and mass spectrometric sensitivity.
This comprehensive guide provides an in-depth exploration of key derivatization methodologies for the analysis of 5α-androst-16-enes. We will delve into the underlying chemistry of these techniques, offer detailed, field-tested protocols, and present comparative data to inform your selection of the optimal strategy for your analytical needs.
The Rationale for Derivatization: Enhancing Analyte Properties
The primary goals of derivatizing 5α-androst-16-enes for mass spectrometric analysis are twofold:
-
For Gas Chromatography-Mass Spectrometry (GC-MS): To increase the volatility and thermal stability of the analytes. The native forms of these steroids, particularly those with hydroxyl groups, are often not volatile enough for GC analysis and can degrade at the high temperatures of the injector and column. Derivatization masks polar functional groups, reducing intermolecular interactions and allowing the compounds to readily enter the gas phase.
-
For Liquid Chromatography-Mass Spectrometry (LC-MS): To improve ionization efficiency. While derivatization is not always mandatory for LC-MS, it can significantly enhance sensitivity, especially for electrospray ionization (ESI). By introducing a readily ionizable or permanently charged moiety, the analyte's response in the mass spectrometer can be dramatically increased.
This guide will focus on the most effective and widely adopted derivatization strategies for both GC-MS and LC-MS platforms.
Derivatization Strategies for GC-MS Analysis
For GC-MS, the primary targets for derivatization on 5α-androst-16-ene steroids are the hydroxyl group at the C3 position (in 5α-androst-16-en-3α/β-ol) and the keto group at the C3 position (in 5α-androst-16-en-3-one).
Silylation: The Workhorse of Steroid GC-MS
Silylation is the most common derivatization technique for steroids in GC-MS. It involves the replacement of active hydrogens in hydroxyl groups with a trimethylsilyl (TMS) group. This process dramatically increases the volatility and thermal stability of the steroid.
Mechanism of Action: Silylating reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the hydroxyl group of 5α-androst-16-en-3α/β-ol to form a TMS ether. This reaction is typically carried out in an anhydrous solvent and is often catalyzed by a small amount of a compound like trimethylchlorosilane (TMCS).
Diagram: Silylation of 5α-Androst-16-en-3β-ol
Caption: Silylation workflow for hydroxylated 5α-androst-16-enes.
Protocol: Trimethylsilylation of 5α-Androst-16-en-3α/β-ol
Materials:
-
Dried sample extract containing 5α-androst-16-en-3α/β-ol
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Trimethylchlorosilane (TMCS) as a catalyst (optional, often included in commercial MSTFA preparations)
-
Anhydrous pyridine or other suitable aprotic solvent
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Ensure the sample extract is completely dry, as moisture will react with the silylating reagent. This can be achieved by evaporation under a stream of nitrogen.
-
Add 50 µL of anhydrous pyridine to the dried extract to dissolve the residue.
-
Add 50 µL of MSTFA (with or without 1% TMCS).
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-80°C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Mass Spectrometry of TMS Derivatives: The electron ionization (EI) mass spectrum of the TMS derivative of 5α-androst-16-en-3β-ol shows a characteristic molecular ion ([M]⁺) at m/z 346. The spectrum also exhibits a prominent fragment ion at m/z 256, corresponding to the loss of the TMS-ether group, and other characteristic steroid backbone fragments.
Methoximation Followed by Silylation: A Two-Step Approach for Keto-Steroids
For keto-steroids like 5α-androst-16-en-3-one, a two-step derivatization process is highly recommended to prevent the formation of multiple derivatives due to tautomerization (enolization) of the keto group during silylation.
Mechanism of Action:
-
Methoximation: The keto group at C3 is first converted to a methoxime derivative using methoxyamine hydrochloride. This "protects" the keto group and prevents enolization.
-
Silylation: If the steroid also contains hydroxyl groups, a subsequent silylation step is performed as described above. For 5α-androst-16-en-3-one, which only has a keto group, the silylation step is omitted.
Diagram: Two-Step Derivatization of 5α-Androst-16-en-3-one
Caption: Methoximation workflow for keto 5α-androst-16-enes.
Protocol: Methoximation of 5α-Androst-16-en-3-one
Materials:
-
Dried sample extract containing 5α-androst-16-en-3-one
-
Methoxyamine hydrochloride solution in pyridine (e.g., 20 mg/mL)
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Ensure the sample extract is completely dry.
-
Add 50 µL of the methoxyamine hydrochloride solution in pyridine to the dried extract.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 60 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis. If hydroxylated steroids are also present and need to be analyzed, proceed with the silylation protocol described above.
Derivatization Strategies for LC-MS Analysis
For LC-MS, the focus shifts from increasing volatility to enhancing ionization efficiency, particularly for ESI.
Girard Derivatization: Introducing a Permanent Charge
Girard's reagents, such as Girard's Reagent T (Girard T), are cationic derivatizing agents that react with keto groups to form hydrazones. This introduces a permanently charged quaternary ammonium group, significantly improving the sensitivity of detection in positive ion ESI-MS.
Mechanism of Action: The hydrazine moiety of Girard T reacts with the C3-keto group of 5α-androst-16-en-3-one in a condensation reaction, typically under acidic conditions, to form a stable, positively charged hydrazone derivative.
Diagram: Girard T Derivatization of 5α-Androst-16-en-3-one
using 5alpha-Androst-16-ene as a biomarker for sexual maturity
An Application Guide to 5α-Androst-16-ene as a Biomarker for Sexual Maturity
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Pheromonal Biomarker
5α-androst-16-en-3-one (androstenone) and its related 16-androstene steroids are a fascinating class of pheromonal compounds. First identified as the primary compound responsible for "boar taint" in male pigs, their significance extends beyond olfaction into the realm of developmental biology.[1][2] The concentration of these steroids, particularly androstenone, is intrinsically linked to the onset of puberty and the attainment of sexual maturity, primarily in swine.[1] This document serves as a technical guide for the application of 5α-androst-16-ene steroids as biomarkers, providing the scientific rationale, comparative analytical methodologies, and detailed protocols for their quantification in various biological matrices.
In pigs, androstenone is synthesized in the testes of post-pubertal boars, released into the bloodstream, and accumulates in lipophilic tissues like salivary glands and fat.[1] Its presence in saliva acts as a pheromonal cue to induce the mating stance in sows, making it a direct indicator of a boar's reproductive readiness.[2][3] While the role of 16-androstenes in humans is less definitive, they are found in sweat, urine, and plasma, with research suggesting potential, albeit more subtle, pheromonal functions.[3][4] This direct correlation between synthesis and sexual development makes 5α-androst-16-ene a valuable biomarker for researchers in animal science, reproductive biology, and endocrinology.
Biochemical Background: Synthesis and Physiological Role
The production of 16-androstene steroids is a specialized branch of the steroidogenic pathway. Understanding this pathway is critical for interpreting biomarker data, as it highlights the key enzymatic steps that regulate its production.
Biosynthesis Pathway
The synthesis of 16-androstenes diverges from the classical androgen and estrogen pathways at the level of pregnenolone. The key transformation is catalyzed by the andien-β-synthase enzyme system, which involves Cytochrome P450C17 (CYP17A1) and Cytochrome B5A (CYB5A).[5] This system converts pregnenolone into the precursor for the 16-androstene family, 5,16-androstadien-3β-ol.[5] Subsequent enzymatic reactions, including the action of 3β-hydroxysteroid dehydrogenase (3β-HSD) and 5α-reductase (SRD5A1/2), lead to the formation of the key compounds 5α-androst-16-en-3-one (androstenone) and 5α-androst-16-en-3α-ol (androstenol).[5]
It is noteworthy that in humans, the testes lack significant 5α-reductase activity, suggesting that the conversion to the potent 5α-reduced 16-androstenes like androstenone and androstenol may occur peripherally in tissues such as the skin and salivary glands.[4]
Metabolism and Biological Function
Once synthesized, androstenone is metabolized into other 16-androstenes, including the less odorous 3α- and 3β-androstenols.[6] Due to its lipophilic nature, it readily accumulates in adipose tissue, which is the basis for boar taint.[1] Its clearance from plasma is relatively rapid, primarily due to this tissue storage and subsequent metabolism.[6]
The primary biological function, especially in pigs, is pheromonal. High concentrations in boar saliva trigger estrous behavior in sows, a phenomenon known as the "boar effect" which can be used to accelerate the onset of puberty in gilts.[5] This direct link to reproductive behavior solidifies its status as a robust biomarker for sexual maturity.
Application as a Biomarker of Sexual Maturity
The use of 5α-androstenone as a biomarker is most established in porcine species. Its concentration in plasma and fat tissue shows a significant increase with the onset of puberty in boars.
| Species | Typical Matrix | Observation | Reference |
| Pig (Boar) | Plasma, Saliva, Fat | Concentration rises sharply with sexual maturity. Mature boars have significantly higher levels than female or castrated male pigs. | [1][7] |
| Pig (Sow) | Plasma | Levels are detectable but much lower than in boars. Concentrations fluctuate during the estrous cycle. | [7][8] |
| Human | Plasma, Sweat, Urine | Detectable in both males and females. Its role as a definitive marker for sexual maturity is still under investigation, but it is present. | [3][4] |
| Mouse Deer | Feces | Androstenone has been identified and is suggested to play a role in reproductive activities. | [5] |
Table 1: 5α-Androstenone Levels Across Species and Relation to Reproductive Status.
Analytical Methodologies for Quantification
The choice of analytical method depends on the required sensitivity, specificity, throughput, and available instrumentation. The two primary approaches are immunoassays and mass spectrometry-based methods.
| Feature | Immunoassays (ELISA/RIA) | Mass Spectrometry (GC-MS/LC-MS) |
| Principle | Antigen-antibody binding | Mass-to-charge ratio of ionized molecules |
| Specificity | Moderate; potential for cross-reactivity with structurally similar steroids.[5] | High; can distinguish between isomers and metabolites. |
| Sensitivity | High (pg/mL to ng/mL range).[7][8] | Very High (pg/mL or lower).[9][10] |
| Throughput | High (96-well plate format) | Lower, but can be automated. |
| Multiplexing | Typically single-analyte | Excellent; can measure a panel of multiple steroids simultaneously.[11] |
| Cost | Lower initial cost | Higher instrument and maintenance cost. |
| Expertise | Relatively simple to perform | Requires highly trained personnel.[12] |
| Validation | Requires careful validation of antibody specificity. | Considered the "gold standard" for steroid analysis.[12][13] |
Table 2: Comparison of Analytical Platforms for 5α-Androst-16-ene Quantification.
Protocols for Analysis
The following protocols provide a framework for the quantification of 5α-androst-16-ene steroids. It is critical that each laboratory validates these methods for their specific application and matrix.
Protocol 1: Sample Collection and Handling
Proper sample collection and storage are paramount for accurate steroid analysis. Steroids are susceptible to degradation and contamination.
A. Blood (Plasma)
-
Collection: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.
-
Processing: Centrifuge at 1,500 x g for 15 minutes at 4°C within 2 hours of collection.
-
Aliquoting: Carefully transfer the supernatant (plasma) to new, clearly labeled polypropylene cryovials. Avoid disturbing the buffy coat.
-
Storage: Immediately freeze and store samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.
B. Saliva
-
Collection: Use specialized saliva collection devices (e.g., Salivette®) to ensure consistent sample collection and minimize contamination. Subjects should not eat, drink, or perform oral hygiene for at least 30 minutes prior to collection.
-
Processing: Process according to the collection device manufacturer's instructions, which typically involves centrifugation to separate the saliva from the collection swab.
-
Storage: Freeze at -80°C until analysis.
C. Adipose Tissue (Fat)
-
Collection: Collect fat biopsy samples and immediately flash-freeze in liquid nitrogen.
-
Storage: Store at -80°C in airtight containers to prevent dehydration.
-
Homogenization: Prior to extraction, a small, weighed portion of the frozen tissue must be homogenized in a suitable buffer.
Protocol 2: Quantification by Competitive ELISA
This protocol is a general guideline for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common immunoassay format for small molecules like steroids.
Principle: Free androstenone in the sample competes with a known amount of enzyme-labeled androstenone for binding to a limited number of anti-androstenone antibody sites coated on a microplate. The amount of color produced is inversely proportional to the concentration of androstenone in the sample.
Materials:
-
Anti-androstenone antibody-coated 96-well plate
-
Androstenone standards
-
Androstenone-Horseradish Peroxidase (HRP) conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 1M H₂SO₄)
-
Extracted samples and quality controls
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Reconstitute standards and prepare serial dilutions to create a standard curve (e.g., 0 pg/mL to 1000 pg/mL).
-
Sample/Standard Addition: Add 50 µL of each standard, control, and extracted sample to the appropriate wells of the antibody-coated plate.
-
Conjugate Addition: Add 50 µL of Androstenone-HRP conjugate to each well.
-
Incubation: Gently tap the plate to mix. Cover and incubate for 1-2 hours at room temperature (or as specified by the kit manufacturer). This is the competitive binding step.
-
Washing: Aspirate the contents of the wells. Wash the plate 3-5 times with 300 µL of Wash Buffer per well. This removes unbound reagents.
-
Substrate Addition: Add 100 µL of TMB Substrate Solution to each well.
-
Color Development: Incubate the plate in the dark at room temperature for 15-30 minutes. A blue color will develop.
-
Stopping Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Reading: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
-
Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of androstenone in the samples.
Protocol 3: Quantification by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) provides high specificity and is considered a reference method. This protocol involves extraction, an optional derivatization step to improve volatility, and instrumental analysis.[14][15]
A. Steroid Extraction (Solid-Phase Extraction - SPE)
-
Sample Preparation: Thaw plasma or homogenized tissue samples. Add an internal standard (e.g., deuterated androstenone) to all samples, calibrators, and controls to correct for extraction losses.
-
Column Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.
-
Sample Loading: Load the prepared sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a low-percentage organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute the steroids from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).[5]
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
B. Derivatization (Optional but Recommended)
-
Rationale: While some modern GC-MS systems can analyze underivatized androstenone, derivatization of the keto group (e.g., to an oxime) can improve chromatographic peak shape and sensitivity.
-
Reagent: Reconstitute the dried extract in a solution of hydroxylamine hydrochloride in pyridine.
-
Reaction: Heat the mixture at 60-70°C for 1 hour.
-
Drying: Evaporate the derivatization reagent under nitrogen. Reconstitute the final sample in a suitable solvent for injection (e.g., hexane or ethyl acetate).
C. GC-MS Instrumental Analysis
-
Gas Chromatograph (GC):
-
Column: HP-5MS capillary column (or equivalent).[5]
-
Injection: 1-2 µL in splitless mode.
-
Inlet Temperature: 280-300°C.
-
Oven Program: Start at ~150°C, ramp to ~280°C. Optimize for separation from other steroids.
-
Carrier Gas: Helium.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Impact (EI).
-
Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for androstenone (and its derivative) and the internal standard.
-
Data Analysis: Quantify by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Data Interpretation and Method Validation
Interpreting results requires comparing measured concentrations to established reference ranges or experimental groups. For sexual maturity studies, a significant increase in 5α-androst-16-ene levels in post-pubertal subjects compared to pre-pubertal subjects would be the expected outcome.
Any quantitative method used must be rigorously validated according to established guidelines.[16] Key validation parameters include:
-
Accuracy: How close the measured value is to the true value. Assessed using certified reference materials or by spiking samples with known concentrations.
-
Precision: The reproducibility of the measurement. Assessed by repeatedly analyzing the same sample (intra-day and inter-day precision).
-
Sensitivity: The lowest concentration that can be reliably measured (Limit of Quantification, LOQ).
-
Specificity: The ability to measure only the intended analyte without interference from other compounds.
-
Linearity: The concentration range over which the assay is accurate.
Conclusion
5α-androst-16-ene steroids, particularly androstenone, are powerful and validated biomarkers for sexual maturity, especially in porcine research. Their direct link to the physiological and behavioral aspects of puberty provides a reliable tool for developmental and reproductive studies. The choice between a high-throughput immunoassay and a high-specificity mass spectrometry method will depend on the specific research question and available resources. By following robust, validated protocols for sample handling and analysis, researchers can generate accurate and reproducible data, advancing our understanding of the endocrinology of sexual development.
References
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Wang, G., Li, Y. Y., Li, D. S., & Tang, Y. J. (2008). Determination of 5alpha-androst-16-en-3alpha-ol in truffle fermentation broth by solid-phase extraction coupled with gas chromatography-flame ionization detector/electron impact mass spectrometry. Journal of Chromatography B, 870(2), 209-215. Retrieved from [Link]
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Andresen, O. (1975). 5alpha-androstenone in peripheral plasma of pigs, diurnal variation in boars, effects of intravenous HCG administration and castration. Acta endocrinologica, 78(2), 385-391. Retrieved from [Link]
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Patterson, R. L. S. (1968). 5α‐androst‐16‐ene‐3‐one:—Compound responsible for taint in boar fat. Journal of the Science of Food and Agriculture, 19(1), 31-38. Retrieved from [Link]
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Bonneau, M., & Terqui, M. (1983). A note on the metabolism of 5 alpha-androst-16-en-3-one in the young boar in vivo. Reproduction Nutrition Développement, 23(5), 899-905. Retrieved from [Link]
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Brooksbank, B. W., & Wilson, D. A. (1984). The metabolism in man of (3H)-5alpha-16-androsten-3alpha-ol and of (3H)-5alpha-16-androsten-3-one. The Journal of steroid biochemistry, 20(3), 795-797. Retrieved from [Link]
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Archunan, G., Kamalakkannan, S., Rajanarayanan, S., et al. (2021). Discovery of 16-Androstenes (Androstenone and Androstenol), Their Synthesis Pathway, and Possible Role in Reproduction of Mouse Deer (Moschiola indica). Animals, 11(7), 2097. Retrieved from [Link]
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Wikipedia. (n.d.). Androstenone. Retrieved from [Link]
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Gower, D. B., & Ruokonen, A. (1979). 16-Ene-steroids in the human testis. Journal of endocrinology, 83(3), P17-P18. Retrieved from [Link]
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Kesler, D. J., & Leman, A. D. (1980). 5alpha-Androstenone concentrations in sow plasma during the estrous cycle. Theriogenology, 13(4), 287-293. Retrieved from [Link]
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Singh, V., & Choi, S. M. (2022). Estimation of Steroid Hormones in Biological Samples Using Micro Extraction and Advanced Chromatography Techniques. Molecules and Cells, 45(11), 819-830. Retrieved from [Link]
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Penning, T. M. (2003). Liquid-chromatography mass spectrometry (LC-MS) of steroid hormone metabolites and its applications. Journal of steroid biochemistry and molecular biology, 87(4-5), 291-301. Retrieved from [Link]
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Garcia-Regueiro, J. A., & Diaz, I. (1989). Quantitative determination of 5.alpha.-androst-16-en-3-one by gas chromatography-mass spectrometry and its relationship to sex odor intensity of pork. Journal of Agricultural and Food Chemistry, 37(5), 1373-1376. Retrieved from [Link]
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Stanczyk, F. Z., & Lee, J. S. (2007). Standardization of Steroid Hormone Assays: Why, How, and When?. Cancer Epidemiology, Biomarkers & Prevention, 16(9), 1713-1714. Retrieved from [Link]
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Shimadzu. (n.d.). LC/MS/MS Method Package for Steroid Hormones. Retrieved from [Link]
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Touma, C., et al. (2012). Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation. PLoS ONE, 7(2), e32454. Retrieved from [Link]
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Sink, E. G., et al. (2001). Studies on 5alpha-androst-16-en-3-one binding to porcine serum, plasma and testicular cytosolic fraction and to human serum. Comparative biochemistry and physiology. Part B, Biochemistry & molecular biology, 129(4), 851-857. Retrieved from [Link]
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Biotage. (n.d.). Effective Extraction of a Panel of Steroid Hormones from Human Serum. Retrieved from [Link]
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The Good Scents Company. (n.d.). (3alpha,5alpha)-androst-16-en-3-ol. Retrieved from [Link]
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Shinohara, K., et al. (2012). Effects of 5α-Androst-16-en-3α-ol on the pulsatile secretion of luteinizing hormone in human females. Journal of Affective Disorders, 141(2-3), 481-485. Retrieved from [Link]
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Chromsystems. (n.d.). Steroid Profiling by LC-MS/MS. Retrieved from [Link]
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Archunan, G., et al. (2021). Discovery of 16-Androstenes (Androstenone and Androstenol), Their Synthesis Pathway, and Possible Role in Reproduction of Mouse Deer (Moschiola indica). Animals, 11(7), 2097. Retrieved from [Link]
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Koal, T., et al. (2012). Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry. Journal of Steroids & Hormonal Science, S2:002. Retrieved from [Link]
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Bunch, D. R., & Wang, S. (2014). Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration. Journal of Chromatographic Science & Separation Techniques, 5(e122). Retrieved from [Link]
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Sobel, N., et al. (2000). Male subjects who could not perceive the pheromone 5a-androst-16-en-3-one, produced similar orbitofrontal changes on PET compared with perceptible phenylethyl alcohol (rose). Neuron, 25(1), 129-139. Retrieved from [Link]
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- 4. 16-Ene-steroids in the human testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A note on the metabolism of 5 alpha-androst-16-en-3-one in the young boar in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5alpha-androstenone in peripheral plasma of pigs, diurnal variation in boars, effects of intravenous HCG administration and castration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5alpha-Androstenone concentrations in sow plasma during the estrous cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Accurate determination of tissue steroid hormones, precursors and conjugates in adult male rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid-chromatography mass spectrometry (LC-MS) of steroid hormone metabolites and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC/MS/MS Method Package for Steroid Hormones : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. chromsystems.com [chromsystems.com]
- 14. Determination of 5alpha-androst-16-en-3alpha-ol in truffle fermentation broth by solid-phase extraction coupled with gas chromatography-flame ionization detector/electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
Application Note: Strategic Solvent Selection for the Efficient Extraction of 5α-Androst-16-ene from Biological Matrices
Introduction: The Challenge of 5α-Androst-16-ene Analysis
5α-Androst-16-ene, also known as androstenone, is a C19 steroid and a potent mammalian pheromone found in biological matrices such as boar saliva, human sweat, and urine.[1][2] Its role in social and sexual signaling, coupled with its use as a biomarker for certain metabolic processes, makes its accurate quantification a critical task for researchers in endocrinology, animal science, and drug development. The successful analysis of 5α-Androst-16-ene via sensitive techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is fundamentally dependent on the efficacy of the initial extraction step.[3][4]
The inherent complexity of biological samples, which are rich in interfering substances like proteins, lipids, and salts, presents a significant analytical challenge.[3][5] A poorly optimized extraction can lead to low analyte recovery, matrix effects causing ion suppression in MS analysis, and ultimately, inaccurate and unreliable data.[4] This guide provides a comprehensive framework for selecting the optimal solvent and extraction methodology for 5α-Androst-16-ene. It moves beyond a simple recitation of steps to explain the underlying physicochemical principles, empowering researchers to develop and validate robust, efficient, and reliable extraction protocols tailored to their specific analytical needs.
Physicochemical Profile of 5α-Androst-16-ene
Understanding the fundamental properties of the target analyte is the cornerstone of any successful extraction strategy. 5α-Androst-16-ene is an archetypal lipophilic molecule, a characteristic that dictates its solubility behavior and governs the entire extraction process. The principle of "like dissolves like" is paramount; the non-polar nature of the steroid nucleus requires the use of non-polar or moderately polar organic solvents for efficient solubilization.[6][7]
Table 1: Key Physicochemical Properties of 5α-Androst-16-ene
| Property | Value | Source | Implication for Extraction |
|---|---|---|---|
| Molecular Formula | C₁₉H₂₈O | [2][8] | A relatively small, non-polar steroid structure. |
| Molecular Weight | 272.43 g/mol | [2][9] | Standard for C19 steroids. |
| logP (o/w) | ~4.3 - 5.3 | [8][10] | Indicates very high lipophilicity and extremely low water solubility. |
| Water Solubility | Very low (e.g., 0.21 mg/L) | [8] | Aqueous matrices require partitioning into an immiscible organic solvent. |
| Organic Solubility | Soluble in Ethanol, DMSO, DMF; Slightly soluble in Chloroform, Methanol | [1][2][11] | A wide range of organic solvents can be used for extraction. |
| Physical Form | Crystalline Solid |[1][2] | Must be fully dissolved in the extraction solvent to be recovered. |
The high LogP value is the most critical parameter, confirming the molecule's preference for a non-polar, lipid-rich environment over an aqueous one. This property is the driving force behind its effective partitioning from biological fluids into an appropriate organic solvent during Liquid-Liquid Extraction (LLE) or its retention on a non-polar stationary phase during Solid-Phase Extraction (SPE).
Theoretical Framework for Solvent Selection
Choosing a solvent is not arbitrary; it is a calculated decision based on multiple interacting factors. The goal is to maximize the recovery of 5α-Androst-16-ene while minimizing the co-extraction of interfering matrix components.
The Polarity Principle
Solvent polarity is a measure of its ability to dissolve polar or non-polar compounds. For the non-polar 5α-Androst-16-ene, solvents with low polarity are the most effective. However, selectivity is also key. A solvent that is too non-polar (e.g., hexane) may efficiently extract the analyte but will also co-extract a large amount of endogenous lipids, which can interfere with subsequent analysis. Conversely, a solvent that is too polar (e.g., methanol) may leave behind critical lipid-based interferences but will yield poor recovery of the target analyte.[7] Therefore, a solvent of intermediate polarity, such as ethyl acetate or methyl tert-butyl ether (MTBE), often provides the optimal balance of solubility and selectivity.[3]
Critical Solvent Properties
Beyond polarity, several other solvent characteristics must be considered to develop a practical and safe protocol.[12]
Table 2: Comparison of Common Solvents for Steroid Extraction
| Solvent | Polarity Index | Boiling Point (°C) | Density (g/mL) | Key Considerations & Causality |
|---|---|---|---|---|
| Hexane | 0.1 | 69 | 0.655 | High non-polarity: Excellent for dissolving lipids but may co-extract many interferences. Best used in multi-step cleanup procedures. |
| Diethyl Ether | 2.8 | 35 | 0.713 | Classic Choice: Excellent solvent for steroids.[13] Causality: Low boiling point allows for easy evaporation, but it is highly flammable and can form explosive peroxides, requiring careful handling. |
| Dichloromethane (DCM) | 3.1 | 40 | 1.33 | Effective Eluent: Good dissolving power. Causality: Its higher density causes it to form the bottom layer in LLE with aqueous samples, which can complicate manual extraction. It is a suspected carcinogen.[14] |
| Ethyl Acetate | 4.4 | 77 | 0.902 | Safer Alternative: Good balance of polarity and volatility.[15] Causality: Less toxic and flammable than diethyl ether, making it a preferred choice for many modern protocols. Effective for both LLE and as an SPE elution solvent. |
| Methyl tert-butyl ether (MTBE) | 2.5 | 55 | 0.740 | Excellent LLE Solvent: Less prone to emulsion formation than diethyl ether.[3] Causality: Its low miscibility with water and appropriate density allow for clean phase separation. |
| Acetonitrile | 5.8 | 82 | 0.786 | Primarily for Deproteination: Miscible with water.[4] Causality: Used to precipitate proteins from plasma/serum, releasing protein-bound steroids into the supernatant before a subsequent LLE or SPE step. |
Extraction Methodologies and Protocols
The choice between LLE and SPE depends on the sample matrix, the number of samples, and the required purity of the final extract. For high-sensitivity MS applications, the superior cleanup provided by SPE is often necessary.[3][16]
Diagram 1: Decision workflow for selecting an appropriate extraction method.
Protocol 1: Liquid-Liquid Extraction (LLE) for Liquid Samples
This protocol is a robust method for extracting 5α-Androst-16-ene from liquid matrices like serum, plasma, or urine. It relies on the partitioning of the analyte between the aqueous sample and an immiscible organic solvent.
Methodology:
-
Sample Preparation: Pipette 1.0 mL of the liquid sample into a 15 mL glass centrifuge tube. If the sample is plasma or serum, perform a protein precipitation step by adding 2.0 mL of acetonitrile, vortexing for 1 minute, and centrifuging at 4000 x g for 10 minutes. Transfer the supernatant to a new glass tube.
-
Solvent Addition: Add 5.0 mL of methyl tert-butyl ether (MTBE) or ethyl acetate to the tube, creating a 5:1 solvent-to-sample ratio.[13]
-
Causality: This ratio ensures a sufficient volume of organic phase to efficiently partition the non-polar analyte out of the aqueous phase in one or two extraction steps.
-
-
Extraction: Cap the tube securely and vortex vigorously for 2 minutes. This creates a large surface area between the two phases, facilitating the mass transfer of the analyte into the organic solvent.
-
Phase Separation: Centrifuge at 2000 x g for 5 minutes to break any potential emulsions and create a sharp interface between the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean glass tube using a Pasteur pipette. For maximum recovery, repeat steps 2-5 with a fresh aliquot of solvent and pool the organic extracts.
-
Drying and Reconstitution: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator (e.g., SpeedVac™).[15] Reconstitute the dried extract in a small, known volume of a solvent compatible with the subsequent analytical instrument (e.g., 100 µL of methanol for LC-MS).
Protocol 2: Solid-Phase Extraction (SPE) for High-Purity Extracts
SPE offers superior cleanup by selectively retaining the analyte on a solid sorbent while matrix interferences are washed away. A reversed-phase sorbent (like C18) is ideal for the non-polar 5α-Androst-16-ene.[3][16]
Methodology:
-
Sorbent: C18 SPE Cartridge (e.g., 500 mg, 3 mL).
-
Conditioning: This step activates the C18 stationary phase, ensuring proper analyte retention.
-
Pass 3 mL of ethyl acetate or methanol through the cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent bed to go dry.
-
Causality: The organic solvent solvates the C18 hydrocarbon chains, and the water creates a polar environment ready for the aqueous sample load.
-
-
Sample Loading: Load the pre-treated sample (e.g., de-proteinated plasma from Protocol 1, Step 1) onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Causality: The non-polar 5α-Androst-16-ene partitions from the polar sample solution and adsorbs onto the non-polar C18 sorbent. Polar interferences pass through to waste.
-
-
Washing: Wash the cartridge with 3 mL of a 20% methanol-in-water solution.
-
Causality: This wash step removes weakly retained, moderately polar interferences without prematurely eluting the strongly retained, non-polar 5α-Androst-16-ene.
-
-
Elution: Dry the cartridge thoroughly under vacuum for 5 minutes. Elute the 5α-Androst-16-ene by passing 3 mL of ethyl acetate through the cartridge.
-
Causality: The strong, non-polar elution solvent disrupts the interaction between the analyte and the C18 sorbent, releasing the purified analyte for collection.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in LLE Protocol, Step 6.
Self-Validation: Ensuring Trustworthy and Reliable Results
A protocol is only trustworthy if it is validated. Extraction recovery is the most critical parameter to assess the efficiency of your chosen solvent and method. It ensures that the results you generate are a true reflection of the analyte concentration in the original sample.[15]
Protocol for Determining Extraction Recovery:
-
Prepare Samples:
-
Spiked Sample (A): Take a blank matrix sample (e.g., steroid-free serum) and add a known amount of 5α-Androst-16-ene standard to achieve a concentration in the middle of your expected analytical range.
-
Post-Extraction Spike (B): Take a blank matrix sample and perform the full extraction protocol. Before the final evaporation step, add the same known amount of 5α-Androst-16-ene standard as in (A). This represents 100% recovery.
-
Blank Matrix (C): A blank matrix sample with no added standard, to check for background interference.
-
-
Process: Process the "Spiked Sample (A)" and "Blank Matrix (C)" through the entire extraction protocol.
-
Analyze: Analyze all three prepared samples (A, B, and C) using your analytical method (e.g., LC-MS).
-
Calculate: Determine the analyte concentration or peak area for each sample. Calculate the percent recovery using the following formula:
% Recovery = [ (Peak Area of A - Peak Area of C) / Peak Area of B ] * 100
An acceptable recovery is typically in the range of 85-115%, but this can vary depending on the specific requirements of the assay.
Summary and Recommendations
The selection of a solvent and extraction method for 5α-Androst-16-ene is a critical decision that directly impacts data quality.
Table 3: Comparison of LLE and SPE for 5α-Androst-16-ene Extraction
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
|---|---|---|
| Principle | Analyte partitioning between two immiscible liquids. | Analyte adsorption onto a solid phase. |
| Selectivity | Moderate; dependent on solvent choice. | High; tunable by sorbent and solvent selection. |
| Purity of Extract | Good, but may contain co-extracted interferences. | Excellent; significantly reduces matrix effects.[3][16] |
| Solvent Volume | High (e.g., 5-10 mL per sample). | Low (e.g., 2-6 mL per sample). |
| Speed | Relatively fast for single samples. | Can be slower manually, but highly automatable. |
| Risk of Emulsion | Moderate to high, especially with lipid-rich samples. | None. |
| Recommended Use | Initial screening, less complex matrices, when high throughput is not required. | High-sensitivity quantitative analysis (e.g., LC-MS/MS), complex matrices, high-throughput workflows.[5][17] |
Authoritative Recommendation:
For researchers requiring the highest level of accuracy and precision for the quantification of 5α-Androst-16-ene, Solid-Phase Extraction (SPE) using a C18 reversed-phase sorbent is the recommended methodology. The superior cleanup capabilities of SPE minimize matrix effects, leading to more reliable and reproducible results, which is a non-negotiable requirement for clinical and developmental studies.[3][16] While Liquid-Liquid Extraction (LLE) with a solvent like ethyl acetate or MTBE remains a viable and effective technique, it should be reserved for applications where the highest purity is not the primary objective.[13][15] In all cases, the protocol must be validated by determining the extraction recovery to ensure the generation of trustworthy data.
References
-
Comparing Extraction Methods for Biomarker Steroid Characterisation from Soil and Slurry. SpringerLink.[Link]
-
Extraction of comprehensive steroid panel from horse hair using ISOLUTE® SLE+. Biotage.[Link]
-
(3alpha,5alpha)-androst-16-en-3-ol Physical Properties. The Good Scents Company.[Link]
-
Choice of solvent is very important in solvent extraction process, Explain. YouTube.[Link]
-
Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. RSC Publishing.[Link]
-
A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry. National Institutes of Health (NIH).[Link]
-
General Methods for the Extraction, Purification, and Measurement of Steroids by Chromatography and Mass Spectrometry. ResearchGate.[Link]
-
Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases. National Institutes of Health (NIH).[Link]
-
5ALPHA-ANDROST-16-EN-3-ONE, Cas 18339-16-7. LookChem.[Link]
-
Compound 5alpha-Androst-16-en-3-one (FDB012796). FooDB.[Link]
-
Supercritical fluid extraction of steroids from biological samples and first experience with solid-phase microextraction–liqui. ResearchGate.[Link]
-
Impact of extraction solvents on steroid contents determined in beef. ResearchGate.[Link]
-
Method validation for the detection of the anabolic-androgenic steroids methenolone and 19-norandrosterone in wastewater and application to real wastewater samples. PubMed.[Link]
-
Solid phase extraction (SPE) Information. Macherey-Nagel.[Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. lookchem.com [lookchem.com]
- 3. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
- 4. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Showing Compound 5alpha-Androst-16-en-3-one (FDB012796) - FooDB [foodb.ca]
- 9. caymanchem.com [caymanchem.com]
- 10. (3alpha,5alpha)-androst-16-en-3-ol, 1153-51-1 [thegoodscentscompany.com]
- 11. 5ALPHA-ANDROST-16-EN-3-ONE CAS#: 18339-16-7 [m.chemicalbook.com]
- 12. youtube.com [youtube.com]
- 13. arborassays.com [arborassays.com]
- 14. biotage.com [biotage.com]
- 15. arborassays.com [arborassays.com]
- 16. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Method validation for the detection of the anabolic-androgenic steroids methenolone and 19-norandrosterone in wastewater and application to real wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Detection Limits for Trace 5α-Androst-16-ene Analysis
Welcome to the technical support center dedicated to the quantitative analysis of 5α-androst-16-ene compounds. This guide is designed for researchers, analytical scientists, and professionals in drug development who are facing the challenge of detecting and quantifying these volatile steroids at trace levels. 5α-Androst-16-en-3-one (androstenone) and its related compounds are notoriously difficult to analyze due to their low concentrations in complex biological matrices and their inherent chemical properties.[1][2]
This document provides in-depth, field-proven insights in a structured question-and-answer format. We will explore the entire analytical workflow, from sample preparation to final detection, to help you troubleshoot common issues and significantly improve your method's sensitivity and reliability.
Section 1: Foundational FAQs - Understanding the Challenge
Q1: What is a detection limit, and why is it a critical parameter for 5α-androst-16-ene analysis?
A1: The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the analytical noise or a blank sample.[3] For 5α-androst-16-ene compounds, which often act as pheromones or biomarkers, their physiological relevance can be at extremely low concentrations (ng/mL or even pg/mL).[4][5][6] Therefore, achieving a low LOD is not just an analytical goal; it is essential for generating biologically meaningful data. Improving your detection limit allows you to:
-
Accurately quantify endogenous levels in complex matrices like plasma, saliva, or tissue.
-
Reduce the required sample volume, which is crucial when working with precious or limited samples.
-
Gain higher confidence in your results by ensuring the signal is significantly above the background noise.[7]
Q2: What are the main obstacles in achieving low detection limits for 5α-androst-16-ene?
A2: The primary challenges stem from three areas:
-
The Analyte's Nature: 5α-androst-16-enes are relatively non-polar and volatile. While volatility is good for Gas Chromatography (GC), their functional groups (ketone or hydroxyl) may require derivatization for optimal chromatographic performance and sensitivity.
-
Sample Matrix Complexity: Biological samples are inherently "dirty." Lipids, proteins, salts, and other endogenous molecules can interfere with the analysis. This "matrix effect" can suppress the analyte's signal during ionization in the mass spectrometer or create interfering peaks in the chromatogram.[8][9][10][11][12]
-
Low Concentrations: The target analytes are often present at trace or ultra-trace levels, demanding highly efficient extraction and concentration steps, alongside sensitive detection techniques.[13]
Section 2: Troubleshooting the Analytical Workflow
This section provides a logical troubleshooting guide following the typical analytical process.
Caption: High-level workflow for trace 5α-androst-16-ene analysis.
Part 2.1: Sample Preparation - The Most Critical Stage
Poor sample preparation is the most common reason for failed trace analysis. Your goal here is to efficiently isolate and concentrate your analyte while removing interfering matrix components.
Q3: My analyte recovery after Solid-Phase Extraction (SPE) is low and inconsistent. What's going wrong?
A3: Low recovery from SPE is a classic problem. The cause usually lies in a mismatch between the sorbent chemistry, the solvents used, and the analyte's properties. 5α-androst-16-enes are non-polar, so a reverse-phase sorbent (like C18) is a good starting point. Here is a self-validating troubleshooting sequence:
-
Sorbent Conditioning & Equilibration (Causality): Did you properly activate the sorbent with an organic solvent (e.g., methanol) and then equilibrate it with a solvent similar to your sample's loading conditions (e.g., acidified water)? Why it matters: Improper conditioning leads to poor interaction between the sorbent and the analyte, causing it to pass through without retention. A detailed protocol for steroid extraction from urine highlights the importance of these initial steps.[14]
-
Sample pH Adjustment (Causality): Is the pH of your sample optimized for analyte retention? For neutral compounds like 5α-androst-16-enes, pH may be less critical, but it can influence the behavior of matrix components.
-
Wash Step Optimization (Causality): Your wash solvent should be strong enough to remove interferences but weak enough to leave the analyte bound to the sorbent. Why it matters: An overly strong organic wash solvent (e.g., high percentage of methanol) will elute your analyte along with the interferences. Try reducing the organic content in your wash step.
-
Elution Solvent Strength (Causality): Is your elution solvent strong enough to fully desorb the analyte from the sorbent? Why it matters: If the solvent is too weak, a significant portion of your analyte will remain on the cartridge. For a C18 cartridge, consider using a stronger solvent like ethyl acetate or a methanol/acetonitrile mixture. Excellent recoveries (>90%) have been reported using effective SPE methods.[15]
Caption: Logical flow for troubleshooting SPE recovery issues.
Q4: Is derivatization necessary for GC-MS analysis of 5α-androst-16-enes? If so, which reagents should I use?
A4: Yes, derivatization is highly recommended to improve analytical performance for steroids.[16] For 5α-androst-16-en-3-one (a ketone), methoximation followed by silylation is a robust approach. For hydroxylated forms like 5α-androst-16-en-3α-ol, silylation is key.
Why it matters (Causality):
-
Methoximation (e.g., using MOX reagent): This step protects the ketone group, preventing enolization and peak tailing at high temperatures in the GC inlet and column.
-
Silylation (e.g., using BSTFA, MSTFA, or a mix): This step replaces active hydrogens on hydroxyl groups with a bulky, non-polar trimethylsilyl (TMS) group. This increases the compound's volatility and thermal stability, resulting in sharper, more symmetrical peaks and improved sensitivity. A common derivatization scheme involves these two steps.[14]
Experimental Protocol: Two-Step Derivatization
-
Evaporation: Ensure your dried extract from the SPE step is completely free of water, as moisture will destroy silylation reagents.
-
Methoximation: Add 100 µL of MOX solution in pyridine. Cap the vial tightly, vortex, and incubate for 1 hour at 80°C.[14]
-
Silylation: Cool the sample to room temperature. Add 100 µL of a silylating agent (e.g., a mixture of BSA+TMCS+TMSI). Re-cap, vortex, and incubate for 2-4 hours at 100°C.[14]
-
Analysis: The sample is now ready for GC-MS injection.
| Reagent | Target Group | Pros | Cons |
| MOX | Ketones | Prevents peak tailing, improves stability. | Adds an extra step to the workflow. |
| MSTFA | Hydroxyls | Highly volatile byproducts, very effective. | Very sensitive to moisture. |
| BSTFA + 1% TMCS | Hydroxyls | Common, effective, catalyst (TMCS) improves reaction rate. | Less volatile byproducts than MSTFA. |
Part 2.2: GC-MS/MS System Optimization
Once you have a clean, derivatized sample, the next step is to ensure your instrument is configured for maximum sensitivity.
Q5: I have a noisy baseline in my chromatogram, which is making it hard to detect my low-level peak. How can I reduce the noise?
A5: A high baseline noise level directly increases your detection limit.[3] The source can be chemical (from the sample or system) or electronic.
Troubleshooting Steps:
-
Check for System Contamination: Run a solvent blank. If the baseline is still noisy, the contamination may be in your inlet liner, the first few meters of your GC column, or the ion source.
-
Solution: Bake out the column, replace the inlet liner and septum, and if necessary, clean the MS ion source.
-
-
Optimize the GC Method:
-
Temperature Program: A slow ramp rate can sometimes lead to broad peaks that are difficult to distinguish from the baseline. Try a slightly faster ramp rate to sharpen the peak.
-
Carrier Gas Purity: Ensure you are using high-purity helium or hydrogen and that your gas traps are not expired. Impurities (oxygen, water, hydrocarbons) can increase chemical noise and degrade the column.
-
-
Improve Sample Cleanup: If the noise is absent in the solvent blank but present in your sample matrix blank, the issue is insufficient cleanup.
-
Solution: Re-optimize your SPE wash step (see Q3) to more effectively remove matrix interferences.
-
Q6: How do I choose between Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) for trace analysis?
A6: For achieving the lowest possible detection limits with a triple quadrupole mass spectrometer (MS/MS), MRM is unequivocally superior to SIM .
-
SIM (Single Quadrupole): You monitor a few specific m/z values characteristic of your analyte. While more sensitive than a full scan, it can still suffer from interferences if another compound in the matrix shares the same m/z value and co-elutes.
-
MRM (Triple Quadrupole): This is a two-stage filtering process. The first quadrupole (Q1) selects the specific parent ion (e.g., the molecular ion of your derivatized androstenone). This ion is then fragmented in the second quadrupole (Q2), and the third quadrupole (Q3) selects a specific fragment ion.
Why it matters (Causality): The requirement for a specific parent-to-fragment transition is highly selective. This virtually eliminates chemical noise from the matrix, leading to a dramatically lower baseline and, therefore, a significantly lower limit of detection. This technique is the gold standard for quantification in complex matrices.[16]
Caption: Comparison of ion paths in SIM vs. MRM modes.
Section 3: References
-
University of Oregon. (n.d.). Improved electron probe microanalysis of trace elements in quartz. Retrieved from
-
PubMed Central. (2022). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. Retrieved from [Link]
-
Antec Scientific. (n.d.). How to improve my detection limit?. Retrieved from [Link]
-
PatSnap. (2025). How low detection limits enhance trace analysis in environmental monitoring. Retrieved from [Link]
-
PubMed. (n.d.). Studies on the receptors to 5alpha-androst-16-en-3-one and 5alpha-androst-16-en-3alpha-ol in sow nasal mucosa. Retrieved from [Link]
-
PubMed Central. (n.d.). Discovery of 16-Androstenes (Androstenone and Androstenol), Their Synthesis Pathway, and Possible Role in Reproduction of Mouse Deer (Moschiola indica). Retrieved from [Link]
-
PubMed. (2008). Determination of 5alpha-androst-16-en-3alpha-ol in truffle fermentation broth by solid-phase extraction coupled with gas chromatography-flame ionization detector/electron impact mass spectrometry. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 5alpha-androst-16-en-3-one. Retrieved from [Link]
-
ResearchGate. (2008). Determination of 5α-androst-16-en-3α-ol in truffle fermentation broth by solid-phase extraction coupled with gas chromatography-flame ionization detector/electron impact mass spectrometry. Retrieved from [Link]
-
PubMed. (n.d.). Use of gas chromatographic-mass spectrometric techniques in studies of androst-16-ene and androgen biosynthesis in human testis. Retrieved from [Link]
-
Data in Brief. (n.d.). Olfactory perception of 5α-androst-16-en-3-one: Data obtained in the residents of central Russia. Retrieved from [Link]
-
LookChem. (n.d.). Cas 18339-16-7, 5ALPHA-ANDROST-16-EN-3-ONE. Retrieved from [Link]
-
ResearchGate. (n.d.). 5α‐androst‐16‐ene‐3‐one:—Compound responsible for taint in boar fat. Retrieved from [Link]
-
MDPI. (2024). Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. Retrieved from [Link]
-
PubMed. (2004). Urinary analysis of 16(5alpha)-androsten-3alpha-ol by gas chromatography/combustion/isotope ratio mass spectrometry. Retrieved from [Link]
-
PubMed. (n.d.). GC-MS studies of 16-androstenes and other C19 steroids in human semen. Retrieved from [Link]
-
PubMed. (n.d.). Positive relationship between menstrual synchrony and ability to smell 5alpha-androst-16-en-3alpha-ol. Retrieved from [Link]
-
The Good Scents Company. (n.d.). (3alpha,5alpha)-androst-16-en-3-ol. Retrieved from [Link]
-
PubMed Central. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Retrieved from [Link]
-
Chromatography Online. (2021). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Measurement of 16-Androstenes (5α-Androst-16-en-3-One, 5α-Androst-16-en-3α-ol, 5α-Androst-16-en-3β-ol) in Saliva of German Landrace and Göttingen Minipig Boars. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]
-
TSI Journals. (n.d.). Trace Analysis - Analytical Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Retrieved from [Link]
-
PubMed. (n.d.). An overview of matrix effects in liquid chromatography-mass spectrometry. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. How to improve my detection limit? - Antec Scientific [antecscientific.com]
- 4. Discovery of 16-Androstenes (Androstenone and Androstenol), Their Synthesis Pathway, and Possible Role in Reproduction of Mouse Deer (Moschiola indica) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC-MS studies of 16-androstenes and other C19 steroids in human semen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How low detection limits enhance trace analysis in environmental monitoring [eureka.patsnap.com]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. longdom.org [longdom.org]
- 11. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. An overview of matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tsijournals.com [tsijournals.com]
- 14. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
minimizing matrix interference in 5alpha-Androst-16-ene blood assays
Technical Support Center: High-Sensitivity 5 -Androst-16-ene Assay Optimization
Current Status: Online Agent: Senior Application Scientist (Mass Spectrometry Division) Ticket ID: ANDRO-16-OPT-001 Subject: Minimizing Matrix Interference & Ion Suppression in Blood Assays
Welcome to the Advanced Steroid Analysis Support Hub.
You are likely here because your 5
The Root Cause: Blood is a hostile matrix for neutral steroids. The primary culprit is not protein, but phospholipids (phosphatidylcholines and lysophosphatidylcholines). These abundant lipids co-elute with steroids and compete for charge in the electrospray ionization (ESI) droplet, causing massive ion suppression. Furthermore, 5
This guide replaces "standard" protocols with a high-integrity workflow designed to eliminate matrix interference and maximize signal-to-noise ratios.
Module 1: The Extraction Protocol (The "Clean-Up")
Issue: "I am using Protein Precipitation (PPT) with acetonitrile, but my baseline is noisy and sensitivity is low."
Diagnosis: PPT removes proteins but leaves >90% of phospholipids in the supernatant. These lipids accumulate on your column and source, causing "matrix buildup" and ion suppression.
The Solution: Abandon PPT. Switch to Solid Phase Extraction (SPE) with specific phospholipid-removal capabilities or Supported Liquid Extraction (SLE) .
Recommended Protocol: Mixed-Mode Cation Exchange (MCX) SPE
Why this works: 5
| Step | Procedure | Mechanistic Rationale |
| 1. Pre-treatment | Mix 200 | Acidification disrupts protein binding (SHBG/Albumin) and prepares the sample for the SPE phase. |
| 2. Conditioning | MeOH followed by Water. | Activates the sorbent ligands. |
| 3. Loading | Load pre-treated sample at low vacuum (<5 Hg). | Slow flow ensures maximum interaction with the hydrophobic retention mechanism. |
| 4. Wash 1 | 2% Formic Acid in Water. | Removes salts and proteins. |
| 5. Wash 2 | Critical: MeOH:Acetonitrile (50:50). | Counter-intuitive step: Since Androstenes are retained strongly via hydrophobic interaction, this wash removes moderately polar interferences and some phospholipids without eluting the steroid. |
| 6. Elution | Ethyl Acetate or MTBE. | Elutes the neutral steroid while charged matrix components (amines, phospholipids) remain bound to the cation-exchange sites. |
Module 2: The Sensitivity Gap (Derivatization)
Issue: "My analyte is clean, but the signal is too weak to detect physiological levels (pg/mL)."
Diagnosis: 5
The Solution: Chemical Derivatization.[2][3] You must tag the ketone group to introduce a permanent charge or a proton-affinitive moiety.
Protocol: Hydroxylamine or Girard’s Reagent Derivatization
Target: The C3-ketone group of 5
-
Dry Down: Evaporate the SPE eluate to dryness under
at 40°C. -
Reagent Addition: Add 50
L of Hydroxylamine HCl (1.5 M in Pyridine) or Girard’s Reagent P (10 mg/mL in MeOH with 1% acetic acid). -
Incubation: Heat at 60°C for 30–60 minutes.
-
Quench/Clean: If using Girard's, no cleanup is needed. If using Hydroxylamine, dry down and reconstitute in mobile phase.
Result: The mass shifts (e.g., +15 Da for oxime), and the molecule now readily accepts a proton, increasing signal intensity by 10–50 fold .
Module 3: Visualizing the Matrix Effect
The following diagram illustrates why your signal dies in the presence of phospholipids and how the proposed workflow restores it.
Caption: Figure 1. Mechanism of phospholipid-induced ion suppression (Red) vs. signal enhancement via SPE cleanup and derivatization (Green/Blue).
Module 4: Validation & Quality Control
Issue: "How do I prove that matrix interference is truly gone?"
The Self-Validating System: You must calculate the Matrix Factor (MF) according to EMA/FDA guidelines.
Experiment:
-
Set A (Neat): Standard solution in mobile phase.
-
Set B (Post-Extraction Spike): Extract blank plasma, then spike the standard into the eluate.
-
Calculation:
-
Interpretation:
-
MF = 1.0: No interference.
-
MF < 0.85: Significant Ion Suppression (Re-optimize SPE wash).
-
MF > 1.15: Ion Enhancement (Rare for steroids, check for co-eluting surfactants).
-
Crucial Rule: The Internal Standard (IS) must be a Stable Isotope Labeled (SIL) analog (e.g.,
Frequently Asked Questions (FAQs)
Q: Can I use Liquid-Liquid Extraction (LLE) instead of SPE? A: Yes, but with caveats. LLE using Hexane or MTBE is excellent for non-polar steroids and excludes many salts/proteins. However, it often extracts non-polar lipids that cause long-term column fouling. If you use LLE, you must perform a "freeze-out" step (freezing the aqueous layer to pour off the organic) to avoid transferring phospholipids at the interface.
Q: Why is my 5
-
C18: Standard, but may struggle with 5
/5 resolution. -
Pentafluorophenyl (PFP) or Biphenyl: These phases offer superior selectivity for steroid isomers due to pi-pi interactions and shape selectivity. Switch to a Biphenyl column (e.g., Kinetex Biphenyl) if C18 fails.
Q: I see a peak in my "Double Blank" (no analyte, no IS). What is it? A: This is likely "Carryover" or contamination.
-
Needle Wash: Ensure your autosampler wash includes a strong organic solvent (e.g., Isopropanol:Acetonitrile:Acetone) to dissolve lipophilic steroids.
-
System Contamination: Steroids stick to PEEK tubing. Flush the system with 100% Methanol at 50°C.
References
-
Higashi, T. (2015).[2] Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: a review. Journal of Steroid Biochemistry and Molecular Biology.
-
Lund, B. et al. (2010). Determination of androstenone levels in porcine plasma by LC-MS/MS. Food Chemistry. [4]
-
Chambers, E. et al. (2007). Minimizing Phospholipid Interference in LC-MS/MS Bioanalysis. SelectScience / Waters White Paper.
-
Appenzeller, B. (2014).[5] Comparison of solid phase- and liquid/liquid-extraction for the purification of hair extract prior to multi-class pesticides analysis (Demonstrating SPE selectivity). Journal of Chromatography B.
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 5. Comparison of solid phase- and liquid/liquid-extraction for the purification of hair extract prior to multi-class pesticides analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing oxidation and degradation of 5alpha-Androst-16-ene samples
Technical Support Center: 5 -Androst-16-ene Integrity
Topic: Prevention of Oxidation and Degradation in 5
Introduction: The Stability Paradox
5
-
The Adsorption Risk: It binds aggressively to polypropylene (plastic) labware, leading to "disappearing" samples.
-
The Oxidation Risk: The isolated double bond at C16 (
) is an electron-rich target for reactive oxygen species (ROS), leading to epoxides and allylic oxidation products.
This guide provides the protocols required to maintain the structural integrity of this molecule.
Module 1: The Degradation Matrix (Visual)
Before troubleshooting, you must understand the enemy. The diagram below maps the specific environmental triggers to the chemical degradation pathways of 5
Figure 1: Critical degradation pathways. The
Module 2: Critical Storage Protocols
Q: My sample turned yellow/brown after 3 months at -20°C. Is it salvageable?
Diagnostic: The yellowing indicates advanced oxidative degradation, likely forming conjugated enones or polymerization products. Answer: No. The sample is compromised. For future prevention, you must adopt the Argon Blanket Method .
Protocol: The Argon Blanket Method
Standard Operating Procedure for Long-Term Storage
-
Solvent Selection: Dissolve the steroid in high-grade Ethanol (EtOH) or Methanol (MeOH). Avoid DMSO for storage if evaporation is required later, as DMSO is difficult to remove without heating (which promotes degradation).
-
Vessel Choice: Use Amber Glass Vials with Teflon-lined caps. Never store in plastic Eppendorf tubes.
-
The Purge:
-
Connect a Pasteur pipette to a tank of Argon (preferred over Nitrogen due to higher density).
-
Insert the pipette tip into the vial, hovering 1 cm above the liquid surface.
-
Flow gas gently for 15-30 seconds to displace lighter atmospheric oxygen.
-
-
The Seal: While the gas is still flowing, withdraw the pipette and immediately screw on the cap. Wrap the cap junction with Parafilm.
-
Temperature: Store at -20°C (Standard) or -80°C (Optimal for >1 year).
Module 3: Handling & Adsorption (Troubleshooting)
Q: I prepared a 100 nM standard, but my GC-MS only detects ~40 nM. Where did it go?
Diagnostic: If no degradation peaks are visible, you are experiencing Adsorptive Loss .
Technical Insight: 5
Comparative Data: Recovery Rates by Material
| Material Type | Contact Time | Recovery Rate (%) | Status |
| Borosilicate Glass | 1 Hour | 98.5% | ✅ Recommended |
| Polypropylene (Standard) | 1 Hour | 62.0% | ❌ Critical Failure |
| Low-Retention Plastic | 1 Hour | 88.0% | ⚠️ Use with Caution |
| Polystyrene | 1 Hour | < 40.0% | ❌ Do Not Use |
Corrective Protocol: The "Glass-Only" Workflow
-
Syringes: Use Hamilton glass syringes (Gas Tight) for all transfers and dilutions.
-
Silylation: If using plastic tips is unavoidable (e.g., high-throughput screening), pre-rinse the tip with the solvent twice before drawing the actual sample. This saturates the binding sites on the plastic tip.
-
Carrier Protein: If the experimental design permits (e.g., cell culture), add 0.1% BSA (Bovine Serum Albumin) to the buffer. The steroid will bind to the BSA rather than the plastic walls.
Module 4: Chemical Stabilization (Additives)
Q: Can I add antioxidants without interfering with my assay?
Answer: Yes, but the concentration is critical. Butylated Hydroxytoluene (BHT) is the gold standard for preventing lipid/steroid peroxidation.
BHT Dosing Guide
| Application | Recommended BHT Conc. | Preparation |
| Long-term Storage (Stock) | 0.1% (w/v) | Dissolve 10 mg BHT in 10 mL Ethanol. Add to stock. |
| Sample Extraction (Plasma/Tissue) | 0.005% - 0.01% | Add BHT to the extraction solvent (e.g., Chloroform/Methanol). |
| Cell Culture / Bioassay | Avoid BHT | BHT can be cytotoxic. Rely on Argon purging instead. |
Mechanism: BHT acts as a radical scavenger. It donates a hydrogen atom to peroxy radicals (
Module 5: Analytical Troubleshooting (GC-MS)
Q: I see a small "shoulder" peak eluting just after my main peak. Is this an isomer?
Diagnostic: This is likely 5
-
Check Injection Port Temp: High temperatures (>250°C) in the GC injector can cause thermal degradation during analysis. Lower the inlet temperature to 230°C if possible.
-
Verify Liner: Use a deactivated glass liner (splitless) with glass wool. Active sites on dirty liners catalyze isomerization.
-
Derivatization: While 5
-Androst-16-ene has no hydroxyls to derivatize, contaminants (like Androstenol) do. Run a derivatization (MSTFA) step. If the "shoulder" shifts, it was a hydroxylated impurity (Androstenol). If it stays, it is likely an isomer or ketone.
References
-
Cayman Chemical. (2024).[1] Product Information: 5
-Androst-16-en-3-one (Androstenone).[2][3][4] [Storage and Stability Data].- Note: Reference used for stability baseline of the androst-16-ene class.
-
National Institutes of Health (NIH) / PubMed. (2019).
-
Source: [Link]
- Note: Validates the adsorption r
-
- Sigma-Aldrich. (2024).
-
University of Alabama at Birmingham (UAB). (2024). Preparation of samples for oxidized lipid LC-MS/MS analysis (BHT Protocols).
-
Source: [Link]
- Note: Establishes the 0.
-
Technical Support Center: Optimizing Column Temperature for 5α-Androst-16-ene Separation
Welcome to the technical support center for optimizing the chromatographic separation of 5α-Androst-16-ene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during analytical method development. Here, we move beyond simple instructions to explain the fundamental principles governing the impact of temperature on your separations, whether you are using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding temperature optimization for 5α-Androst-16-ene analysis.
Q1: Why is column temperature such a critical parameter for separating 5α-Androst-16-ene?
A1: Column temperature is a powerful tool that directly influences three key aspects of chromatography: retention time, peak shape (efficiency), and selectivity.[1] For a volatile steroid like 5α-Androst-16-ene, which is often analyzed alongside structurally similar compounds, precise temperature control is essential for achieving reliable and reproducible separation.[2][3]
-
In Gas Chromatography (GC): Temperature controls the vapor pressure of the analyte. A higher temperature increases the analyte's vapor pressure, causing it to move through the column faster and reducing retention time.[4][5] This relationship is exponential; a common rule of thumb is that for every 15°C increase in column temperature, the retention time is approximately halved.[5]
-
In High-Performance Liquid Chromatography (HPLC): Temperature primarily affects the viscosity of the mobile phase and the kinetics of mass transfer.[1][6] Higher temperatures decrease viscosity, which lowers system backpressure and allows for faster flow rates.[6][7] It also enhances the rate at which the analyte diffuses between the mobile and stationary phases, often leading to sharper, more efficient peaks.[8]
Q2: What is a good starting temperature for my GC analysis of 5α-Androst-16-ene?
A2: For GC analysis of steroids, a temperature-programmed approach is almost always necessary due to the wide range of boiling points of potential analytes in a sample. A good starting point for a method involving 5α-Androst-16-ene on a standard non-polar or mid-polar column (e.g., DB-5ms) would be:
-
Initial Oven Temperature: 150-180°C
-
Initial Hold: 1-2 minutes
-
Ramp Rate: 10-20°C per minute
-
Final Temperature: 280-300°C
-
Final Hold: 5-10 minutes
This initial program allows for the elution of more volatile compounds at lower temperatures while ensuring that higher-boiling steroids elute in a reasonable timeframe. The exact parameters will need to be optimized based on the specific column and the other analytes in your sample.
Q3: For HPLC, what is a typical operating temperature, and can I run it at room temperature?
A3: While running at ambient temperature is possible, it is not recommended for achieving reproducible results. Environmental fluctuations can cause retention times to drift.[1] A stable, elevated temperature is preferable. For reversed-phase HPLC of steroids, a typical starting temperature is 35-40°C .[1][9] This provides stable retention times and reduces backpressure.[1] In some advanced applications, temperatures as high as 200°C have been used with specialized columns to achieve very fast separations using only water as the mobile phase.[10]
Q4: How does temperature affect the selectivity of my separation?
A4: Selectivity (α) refers to the ability of the chromatographic system to distinguish between two different analytes. Changing the temperature can alter the relative interaction of analytes with the stationary phase, thereby changing the selectivity.[7][9] Sometimes, two peaks that co-elute at one temperature can be fully resolved by a modest increase or decrease of 5-10°C. This makes temperature a valuable parameter to adjust when optimizing the resolution of critical pairs, such as 5α-Androst-16-ene and its isomers.
Troubleshooting Guide: From Symptom to Solution
This section provides a systematic approach to resolving common issues related to column temperature during the analysis of 5α-Androst-16-ene.
Symptom 1: Poor Peak Shape (Tailing or Fronting)
Peak asymmetry can compromise integration accuracy and reduce sensitivity.
-
Peak Tailing in GC: This is often caused by "active sites" in the system (e.g., in the inlet liner or at the head of the column) that interact undesirably with polar functional groups on analytes.[11] While 5α-Androst-16-ene itself is not highly polar, other steroids or matrix components might be.
-
Troubleshooting Steps:
-
Confirm Inert Flow Path: Ensure you are using a deactivated inlet liner.[11]
-
Column Maintenance: Trim the first 10-20 cm from the front of the column to remove accumulated non-volatile residues and active sites.[12][13]
-
Temperature Effect: A temperature that is too low can sometimes worsen tailing by increasing interaction time with active sites. Try a slightly higher initial oven temperature or a faster ramp rate.
-
-
-
Peak Tailing/Fronting in HPLC: In HPLC, poor peak shape can be related to temperature mismatches or column overload.
-
Troubleshooting Steps:
-
Pre-heat the Mobile Phase: If the mobile phase entering the column is at a different temperature than the column oven, it can cause peak distortion.[1] Ensure your system has adequate pre-heating.
-
Adjust Temperature: Lowering the temperature increases mobile phase viscosity and can sometimes improve peak shape for certain compounds, though it will increase backpressure. Conversely, increasing temperature can improve mass transfer kinetics and lead to sharper peaks.[6] Experiment in a range of ±10°C from your current method.
-
Check Sample Concentration: Overloading the column is a common cause of fronting peaks. Try diluting your sample.
-
-
Logical Troubleshooting Flow for Peak Shape Issues
Caption: Troubleshooting workflow for addressing poor peak shape.
Symptom 2: Poor Resolution or Co-elution
This occurs when two or more compounds are not sufficiently separated.
-
In GC:
-
The Problem: The temperature program may be too fast, not allowing enough time for the analytes to interact differently with the stationary phase.
-
Solution: The primary fix is to slow down the temperature ramp rate (e.g., from 20°C/min to 10°C/min). This increases the time analytes spend in the column, providing more opportunity for separation. If that is insufficient, lowering the initial oven temperature can also increase early retention and improve the separation of more volatile compounds.
-
-
In HPLC:
-
The Problem: The combination of mobile phase composition and temperature is not providing adequate selectivity for the critical pair.
-
Solution: Temperature is a powerful tool for manipulating selectivity in HPLC.[9] Systematically evaluate the separation at different temperatures (e.g., in 5°C increments from 30°C to 50°C). A change in temperature may alter the elution order or significantly increase the space between two peaks.
-
Data-Driven Approach to Resolution Optimization
| Parameter Change | Expected Effect on GC Resolution | Expected Effect on HPLC Resolution | Rationale |
| Decrease Temp. Ramp Rate | Increase | N/A | Increases interaction time with the stationary phase, allowing for better separation. |
| Decrease Initial GC Temp. | Increase | N/A | Increases retention of early-eluting compounds, improving front-end separation.[14] |
| Increase HPLC Temperature | N/A | Increase or Decrease | Alters selectivity; improves efficiency by reducing viscosity and speeding mass transfer.[7] |
| Decrease HPLC Temperature | N/A | Increase or Decrease | Alters selectivity; increases retention which may improve resolution for closely eluting peaks.[1] |
Symptom 3: Retention Time Instability
Your peak for 5α-Androst-16-ene is eluting at different times in consecutive runs.
-
The Problem: This is almost always due to poor temperature control.[11] In GC, the oven must be able to reproduce the temperature program precisely. In HPLC, the column compartment must maintain a stable temperature.
-
Solution:
-
Verify Instrument Performance: Ensure your GC oven or HPLC column compartment is calibrated and functioning correctly.
-
Avoid Ambient Temperatures: Do not run methods at "ambient" or room temperature, as lab temperatures can fluctuate significantly.[1] Set the temperature at least 5-10°C above ambient to ensure the instrument is actively controlling the temperature.
-
Check for Leaks (GC): In GC, a leak in the gas lines can affect flow rates and, consequently, retention times. This should be checked as part of routine maintenance.
-
Ensure Column Equilibration (HPLC): Make sure the column has had sufficient time to equilibrate at the set temperature before injecting your first sample.
-
Logical Flow for Diagnosing Retention Time Instability
Caption: Diagnostic workflow for retention time instability.
Detailed Experimental Protocols
Protocol 1: Systematic Optimization of a GC Temperature Program
This protocol assumes you have a starting method and need to improve the resolution of 5α-Androst-16-ene from a closely eluting impurity.
-
Establish a Baseline: Run your current method with a known standard mixture three times to establish baseline retention times and resolution.
-
Optimize the Ramp Rate:
-
Decrease the primary ramp rate by 50% (e.g., from 20°C/min to 10°C/min).
-
Inject the standard. Observe the increase in retention time and resolution.
-
If resolution is improved but still insufficient, decrease the ramp rate further (e.g., to 5°C/min). Note the trade-off between resolution and analysis time.
-
-
Optimize the Initial Temperature:
-
If the critical pair elutes early in the chromatogram, lower the initial temperature by 20°C.
-
Inject the standard and assess the impact on resolution. An increase in early retention often improves separation.
-
-
Introduce a Mid-Program Ramp Change (Advanced):
-
If the critical pair is in a crowded region of the chromatogram, introduce a slower ramp through that specific section.
-
Example: Ramp at 20°C/min to 200°C, then switch to a 5°C/min ramp until the target analytes have eluted, then resume a faster ramp to clean the column.
-
-
Validate the Final Method: Once an optimal program is found, perform replicate injections to confirm the reproducibility of retention times and peak areas.
Protocol 2: Optimizing Isothermal HPLC Column Temperature for Selectivity
This protocol is for improving the resolution of 5α-Androst-16-ene when mobile phase optimization has proven insufficient.
-
Establish a Baseline: Set your column temperature to a standard starting point (e.g., 35°C). Equilibrate the system for at least 15-20 minutes.
-
Perform Replicate Injections: Inject your standard mixture three times to establish baseline retention times and resolution (Rs).
-
Temperature Scouting:
-
Decrease the temperature to 25°C. Allow the system to fully equilibrate.
-
Perform three injections and calculate the average Rs value.
-
Increase the temperature in 10°C increments (e.g., 45°C, 55°C). At each step, ensure the system is fully equilibrated before making triplicate injections.
-
-
Analyze the Data (van't Hoff Plot):
-
Create a table comparing Temperature vs. Retention Time and Temperature vs. Resolution (Rs) for the critical pair.
-
Plot ln(k') vs. 1/T (where k' is the retention factor and T is the absolute temperature in Kelvin). The slopes of the lines for the two analytes will indicate how their retention is differently affected by temperature. Non-parallel lines suggest that temperature is an effective tool for altering selectivity.
-
-
Select and Validate: Choose the temperature that provides the best resolution while maintaining acceptable analysis time and backpressure. Validate the chosen temperature for reproducibility.
| Temperature (°C) | Backpressure (bar) | Retention Time (min) | Resolution (Rs) |
| 25 | 210 | 12.5 | 1.4 |
| 35 | 180 | 10.2 | 1.6 |
| 45 | 155 | 8.1 | 1.9 |
| 55 | 130 | 6.5 | 1.7 |
| This is example data and will vary by system, column, and mobile phase. |
References
-
Aijiren Technology. (2024). What are the effects of changes in column temperature? Aijiren HPLC Vials. [Link]
-
Nahdlatul Ulama University of Surabaya. (2020). The effect of column and temperature variation on the determination of the dead time in gas chromatographic systems using indirect methods. National Institutes of Health (NIH). [Link]
-
Restek Corporation. (n.d.). Impact of GC Parameters on The Separation Part 5: Choice of Column Temperature. [Link]
-
Pharmaceutical Technology. (2004). Using High Temperature HPLC for Improved Analysis. [Link]
-
MDPI. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. National Institutes of Health (NIH). [Link]
-
ChemConnections. (n.d.). Temperature Effect on GC Separations. [Link]
-
Separation Science. (n.d.). Impact of Temperature on the Efficiency of High-Temperature GC Columns. [Link]
-
Chrom Tech, Inc. (2023). How Does Column Temperature Affect HPLC Resolution?[Link]
-
LCGC International. (2007). Elevated Temperatures in Liquid Chromatography, Part I: Benefits and Practical Considerations. [Link]
-
Agilent Technologies. (2012). Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. [Link]
-
PubMed. (2008). Determination of 5alpha-androst-16-en-3alpha-ol in truffle fermentation broth by solid-phase extraction coupled with gas chromatography-flame ionization detector/electron impact mass spectrometry. [Link]
-
Phenomenex. (n.d.). Van Deemter Equation For Chromatography. [Link]
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. [Link]
-
Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. [Link]
-
ResearchGate. (2008). Determination of 5alpha-androst-16-en-3alpha-ol in truffle fermentation broth by solid-phase extraction coupled with gas chromatography-flame ionization detector/electron impact mass spectrometry. [Link]
-
Phenomenex. (n.d.). HPLC Column Backpressure: Causes and Impact. [Link]
-
Element Lab Solutions. (n.d.). Van Deemter equation - The Lockdown guide. [Link]
-
PubMed. (1989). Use of gas chromatographic-mass spectrometric techniques in studies of androst-16-ene and androgen biosynthesis in human testis. [Link]
-
Waters Corporation. (n.d.). Method Development for the Analysis of Endogenous Steroids Using Convergence Chromatography with Mass Spectrometric Detection. [Link]
-
LCGC International. (2013). Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems. [Link]
-
Phenomenex. (n.d.). GC Technical Tip: Peak Shape Problems - No Peaks. [Link]
-
Chromatography Today. (2010). The Use of Temperature for Method Development in LC. [Link]
-
UNT Chemistry Department. (n.d.). Lecture 3: General Chromatography Theory. [Link]
-
Longdom Publishing. (2023). Journal of Chromatography & Separation Techniques. [Link]
-
Chemistry LibreTexts. (2024). 3.3: Optimizing Chromatographic Separations. [Link]
-
GL Sciences. (n.d.). 4-1 Distorted peak shapes. [Link]
-
PubMed. (2004). Urinary analysis of 16(5alpha)-androsten-3alpha-ol by gas chromatography/combustion/isotope ratio mass spectrometry. [Link]
-
ResearchGate. (2007). Effect of high-temperature on high-performance liquid chromatography column stability and performance under temperature-programmed conditions. [Link]
-
LCGC International. (2009). Column Pressure Considerations in Analytical HPLC. [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. What are the effects of changes in column temperature?--Aijiren HPLC Vials [chromatographyselling.com]
- 3. Use of gas chromatographic-mass spectrometric techniques in studies of androst-16-ene and androgen biosynthesis in human testis; cytosolic specific binding of 5alpha-androst-16-en-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of column and temperature variation on the determination of the dead time in gas chromatographic systems using indirect methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. pharmtech.com [pharmtech.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. GC Technical Tip: Peak Shape Problems - No Peaks | Phenomenex [phenomenex.com]
- 14. chem.libretexts.org [chem.libretexts.org]
troubleshooting low recovery rates in 5alpha-Androst-16-ene extraction
Technical Support Center: 5 -Androst-16-ene Extraction & Analysis
Diagnostic Workflow: Why is my recovery low?
Before altering your protocol, use this diagnostic decision tree to isolate the stage of loss. 5
Figure 1: Troubleshooting Decision Matrix
Caption: Step-by-step isolation of recovery loss. Volatility during evaporation is the most common failure point for 16-androstenes.
Critical Failure Points & Solutions
Issue 1: The "Volatility Trap" (Evaporation Loss)
Symptom: Excellent extraction efficiency from the matrix, but <40% recovery after concentrating the sample.
Mechanism: 5
Corrective Protocol:
-
Never evaporate to dryness. Stop the nitrogen stream when 50–100
L of solvent remains. -
Use a "Keeper" Solvent: Add 10–20
L of a high-boiling point solvent (e.g., Undecane or Dodecane) prior to evaporation. This acts as a trap, retaining the analyte while the volatile extraction solvent is removed. -
Temperature Control: Maintain the heating block
35°C.
Issue 2: Adsorption to Plasticware
Symptom: Variable recovery, often lower in low-concentration samples (high surface-to-volume ratio). Mechanism: The extreme lipophilicity of the androstene backbone causes it to partition into Polypropylene (PP) tubes and pipette tips. Corrective Protocol:
-
Mandatory: Use silanized glass vials and inserts for all steps.
-
Avoid: Standard PP microcentrifuge tubes for storage. If plastic must be used, use PTFE (Teflon) lined caps.
Issue 3: Matrix Interference (Lipid Encapsulation)
Symptom: Low recovery from adipose tissue or high-fat plasma (boar taint analysis). Mechanism: The analyte partitions into endogenous lipids (triglycerides) and is not released by simple LLE. Corrective Protocol (Saponification): For fatty matrices, you must break the lipid cage.
-
Incubate sample with Methanolic KOH (1M) at 60°C for 1 hour (Saponification).
-
Dilute with water.
-
Extract the non-saponifiable fraction (which contains the 5
-Androst-16-ene) with Hexane.
Optimized Extraction Methodologies
Below are the recommended parameters for the two most common extraction techniques.
Table 1: Comparative Extraction Parameters
| Parameter | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Primary Use Case | Plasma, Urine, Saliva | Fermentation Broth, Low-protein fluids |
| Recommended Solvent | Hexane or Cyclohexane:Ethyl Acetate (1:1) | Elution: Dichloromethane (DCM) or Hexane |
| pH Adjustment | Not critical for the alkene, but pH 4-5 helps if analyzing androstenone/ol | Neutral (pH 7.0) |
| Sorbent Type | N/A | C18 (End-capped) or Polymeric (e.g., HLB/Plexa) |
| Common Pitfall | Emulsion formation | Analyte sticking to cartridge housing |
| Expected Recovery | 85–95% [1] | 90–98% [2] |
Protocol A: Solid Phase Extraction (SPE) for Aqueous Matrices
Best for: Urine, Fermentation Broth, Serum
-
Conditioning: 3 mL Methanol followed by 3 mL
. -
Loading: Load sample (flow rate < 2 mL/min).
-
Wash:
-
Wash 1: 5% Methanol in
(Removes salts/proteins). -
Critical: Do not use high % organic washes (>20% MeOH) or you will elute the analyte prematurely due to its high hydrophobicity.
-
-
Drying: Dry cartridge under high vacuum for 10-15 mins (Residual water blocks non-polar elution).
-
Elution: 2 x 1 mL Dichloromethane (DCM) or Hexane.
-
Note: Ensure the collection tube is glass .
-
Protocol B: Headspace SPME (Solid Phase Microextraction)
Best for: Boar Fat, Truffles (Qualitative/Semi-Quant)
-
Fiber Selection: PDMS/DVB (Polydimethylsiloxane/Divinylbenzene). The PDMS coating matches the non-polar nature of the androstene.
-
Incubation: 60°C – 80°C. (Higher temps increase headspace concentration but risk generating oxidative artifacts).
Instrumental Analysis (GC-MS) Optimization
Even with perfect extraction, poor chromatography can mimic low recovery.
Figure 2: GC-MS Signal Pathway
Caption: Critical instrument parameters.[1][2] Note that while 5
Key GC Parameters:
-
Inlet Liner: Use a deactivated splitless liner with glass wool (to trap non-volatiles from matrix).
-
Carrier Gas: Helium (1.0 mL/min).
-
SIM Mode Ions (m/z):
-
5
-Androst-16-ene: 258 (Molecular Ion), 243 (M-15). -
5
-Androstenone: 272, 257. -
5
-Androstenol: 274, 259 (often analyzed as TMS derivative: m/z 346).
-
Frequently Asked Questions (FAQ)
Q: Should I derivatize 5
Q: My recovery is consistent but low (approx. 50%). Is this acceptable? A: For manual LLE methods without internal standard correction, 50-60% is common but suboptimal. To "fix" this for quantification:
-
Use a Deuterated Internal Standard (e.g.,
-androstenone) added before extraction. -
Calculate the Response Ratio . This compensates for the physical loss, assuming the loss is identical for the analyte and the standard.
Q: Can I use plastic SPE cartridges? A: Yes, but minimize contact time. The sorbent (C18/Polymer) is designed to hold the analyte, but the polypropylene housing can compete for adsorption. Elute quickly once the solvent is added.
References
-
Bonneau, M., & Terqui, M. (1983). A note on the metabolism of 5
-androst-16-en-3-one in the young boar in vivo. Reproduction Nutrition Développement. -
Wang, G., et al. (2008).[2][3] Determination of 5
-androst-16-en-3 -ol in truffle fermentation broth by solid-phase extraction coupled with gas chromatography... Journal of Chromatography B. -
Bower, et al. (2016). Quantitative determination of 16-androstenes in human semen. Journal of Steroid Biochemistry.
-
Phenomenex Technical Guide. (2025). Troubleshooting Low Recovery in Solid Phase Extraction.
Sources
- 1. Use of gas chromatographic-mass spectrometric techniques in studies of androst-16-ene and androgen biosynthesis in human testis; cytosolic specific binding of 5alpha-androst-16-en-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of 5alpha-androst-16-en-3alpha-ol in truffle fermentation broth by solid-phase extraction coupled with gas chromatography-flame ionization detector/electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving co-elution issues of 5alpha-Androst-16-ene isomers
Technical Support Center: Resolving Co-Elution of 5 -Androst-16-ene Isomers
Status: Operational
Ticket Focus: Chromatographic Resolution & Mass Spectrometry
Target Analytes: 5
Executive Summary & Diagnostic Workflow
The Challenge:
The separation of 5
The Solution: Successful resolution requires a dual-strategy:
-
Chemical Modification: Derivatization to block active hydroxyl groups, improving peak shape and volatility.[2]
-
Stationary Phase Selection: Utilizing phase selectivity (polarity) to discriminate between the axial (3
) and equatorial (3 ) configurations.
Diagnostic Decision Tree
Use the following logic flow to determine the root cause of your co-elution or sensitivity issues.
Figure 1: Troubleshooting logic for resolving androstenone and androstenol isomers. Blue nodes indicate decision points; Green indicates optimal states; Red indicates corrective actions.[1]
Technical Support Q&A
Q1: Why can't I separate 3 -androstenol and 3 -androstenol on my standard DB-5MS column?
Root Cause: Isobaric Similarity & Phase Selectivity.
The 3
Corrective Action:
-
Derivatization is Non-Negotiable: You must convert the hydroxyls to Trimethylsilyl (TMS) ethers. This increases the steric bulk of the molecule, amplifying the small structural differences between the axial (3
) and equatorial (3 ) positions. -
Temperature Programming: A standard "ballistic" ramp (e.g., 10°C/min) will merge these peaks. You must implement a slow ramp (2–3°C/min) through the critical elution window (typically 200°C–240°C).
-
Phase Change: If the DB-5MS fails even with slow ramps, switch to a DB-Wax (PEG) or DB-17 (50%-phenyl) column.[1] These phases interact with the dipole moments of the molecules, providing orthogonal selectivity that easily resolves the isomers.
Q2: My Androstenone peak is tailing or disappearing. Is it the column?
Root Cause: Ketone Enolization & Active Sites. Androstenone contains a ketone group at C-3.[1] While less polar than alcohols, ketones can interact with active silanol sites on the liner or column, leading to tailing. Furthermore, at high GC injector temperatures, ketones can undergo keto-enol tautomerism, broadening the peak.[1]
Corrective Action:
-
Two-Step Derivatization (MOX-TMS): Do not just derivatize the alcohols.[1] Use Methoxyamine HCl (MOX) first. This converts the ketone into a methoxime derivative (
), which is thermally stable and does not interact with active sites. This "locks" the ketone and prevents enolization. -
Liner Maintenance: Use a deactivated splitless liner with glass wool. Replace it every 50–100 injections.
Q3: Can I use LC-MS instead of GC-MS?
Analysis: Yes, but with caveats.
LC-MS (specifically LC-MS/MS) avoids the need for derivatization.[1] However, 5
-
Sensitivity: You will likely need APCI (Atmospheric Pressure Chemical Ionization) or APPI (Photoionization) for adequate sensitivity.
-
Resolution: Separation of 3
/3 isomers on a standard C18 column requires a high-efficiency column (e.g., 1.7 µm particle size) and a very shallow gradient (e.g., 0.5% change per minute). GC-MS remains the gold standard for resolution.[1]
Validated Experimental Protocols
Protocol A: Two-Step MOX/MSTFA Derivatization (Recommended)
This protocol stabilizes Androstenone (via MOX) and silylates Androstenols (via MSTFA), ensuring all analytes are volatile and stable.
Reagents:
-
MOX Reagent: Methoxyamine hydrochloride (20 mg/mL) in Pyridine.
-
Silylation Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[1]
Workflow:
-
Dry Down: Evaporate sample extract to complete dryness under Nitrogen at 35°C.
-
Methoximation: Add 50 µL MOX Reagent . Vortex 30s. Incubate at 60°C for 60 minutes .
-
Silylation: Add 50 µL MSTFA + 1% TMCS . Vortex 30s. Incubate at 60°C for 30 minutes .
-
Cool & Inject: Cool to room temp. Transfer to GC vial. Inject within 24 hours.
Protocol B: GC-MS Instrument Method
Column: DB-5MS UI (30m x 0.25mm x 0.25µm) or equivalent.[1]
| Parameter | Setting | Rationale |
| Inlet Temp | 250°C | Ensure rapid vaporization without thermal degradation. |
| Injection Mode | Splitless (1 min) | Maximizes sensitivity for trace pheromones. |
| Carrier Gas | Helium @ 1.2 mL/min | Constant flow is crucial for retention time stability. |
| Oven Ramp | 1. Start: 100°C (Hold 1 min) | Solvent focusing. |
| 2. Ramp 20°C/min to 200°C | Fast ramp to approach elution zone. | |
| 3. Ramp 3°C/min to 260°C | CRITICAL: Slow ramp separates the isomers. | |
| 4. Ramp 30°C/min to 300°C | Bake out column. | |
| Transfer Line | 280°C | Prevent condensation before MS source. |
Data Reference: SIM Parameters
Use Selected Ion Monitoring (SIM) to improve sensitivity and selectivity. Note that 3
| Analyte | Derivative | Target Ion (Quant) | Qualifier Ions | Approx RT Order (DB-5) |
| Androstenone | MOX-Derivative | 301 (M+) | 270, 244 | 1 (Fastest) |
| 3 | TMS-Ether | 346 (M+) | 331 (M-15), 256 | 2 |
| 3 | TMS-Ether | 346 (M+) | 331 (M-15), 256 | 3 (Slowest)* |
*Note: Elution order of 3
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Androst-16-en-3-ol, (3β,5α)-, TMS derivative. National Institute of Standards and Technology. [Link]
-
Gower, D. B., et al. (1997). Use of gas chromatographic-mass spectrometric techniques in studies of androst-16-ene and androgen biosynthesis in human testis. Journal of Steroid Biochemistry and Molecular Biology. [Link]
-
Wang, G., et al. (2008). Determination of 5alpha-androst-16-en-3alpha-ol in truffle fermentation broth by solid-phase extraction coupled with gas chromatography-flame ionization detector/electron impact mass spectrometry. Journal of Chromatography B. [Link]
Technical Support Center: Optimizing 5alpha-Androst-16-ene Spectral Analysis
A Guide to Reducing Background Noise and Enhancing Signal Integrity
Welcome to the technical support center for the spectral analysis of 5alpha-Androst-16-ene and related C19 steroids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols to minimize background noise and ensure the highest quality data in your mass spectrometry-based analyses.
Introduction: The Challenge of Low-Abundance Steroid Analysis
The quantification of 5alpha-Androst-16-ene, a key pheromonal steroid, presents significant analytical challenges due to its low physiological concentrations and the complexity of biological matrices. High background noise can obscure the analyte signal, leading to poor sensitivity, inaccurate quantification, and unreliable results. This guide provides a structured approach to identifying and mitigating the common sources of noise in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in my 5alpha-Androst-16-ene analysis?
A1: Background noise in mass spectrometry can be broadly categorized into two types: chemical noise and electronic noise.[1]
-
Chemical Noise: This arises from co-eluting compounds from the sample matrix, contaminants from solvents, glassware, and plasticware, column bleed, and leaks in the system.[1] In steroid analysis, common contaminants include phthalates from plastics, siloxanes from septa and column bleed, and lipids from the biological matrix.[2][3][4]
-
Electronic Noise: This is inherent to the detector and electronic components of the mass spectrometer. A high detector voltage, often a sign of an aging detector, can significantly increase this type of noise.[5]
Q2: Should I use GC-MS or LC-MS/MS for my 5alpha-Androst-16-ene analysis?
A2: Both techniques are powerful tools for steroid analysis, and the choice depends on your specific requirements.
-
GC-MS: Generally offers excellent chromatographic resolution and is a well-established technique for steroid profiling.[6] However, it requires derivatization to make the steroids volatile and thermally stable, which adds an extra step to sample preparation.[6]
-
LC-MS/MS: Has the advantage of analyzing underivatized steroids, simplifying sample preparation. It offers high specificity and sensitivity, especially when using Multiple Reaction Monitoring (MRM). However, it can be more susceptible to matrix effects, where co-eluting compounds suppress or enhance the ionization of the target analyte.
Q3: What is "column bleed" and how can I minimize it?
A3: Column bleed refers to the degradation of the stationary phase of the GC column at high temperatures, which results in a rising baseline and the presence of characteristic siloxane ions (e.g., m/z 207, 281, 355) in the mass spectrum.[3]
-
Mitigation Strategies:
-
Use a column specifically designed for low bleed and high-temperature stability.
-
Ensure proper column conditioning according to the manufacturer's instructions.
-
Avoid exceeding the column's maximum operating temperature.
-
Use high-purity carrier gas with oxygen and moisture traps.
-
Troubleshooting Guides
Scenario 1: High Background Noise in GC-MS Analysis
You are running a GC-MS analysis of derivatized 5alpha-Androst-16-ene and observe a high, noisy baseline across your chromatogram, making it difficult to detect your analyte peak.
Caption: Troubleshooting workflow for high background noise in GC-MS.
-
Isolate the Source: The first step is to determine if the noise is originating from the GC or the MS.[5] Disconnect the column from the MS inlet and cap the inlet. If the background noise persists, the issue is with the MS. If the noise disappears, the source is within the GC system.
-
MS-Related Issues:
-
Air Leaks: Check for leaks in the MS vacuum system. Common ions indicating an air leak are m/z 18 (water), 28 (nitrogen), and 32 (oxygen).[2]
-
Contaminated Ion Source: The ion source can become contaminated over time. Follow the manufacturer's protocol for cleaning the ion source.
-
High Detector Voltage: Check the detector voltage during a tune. An unusually high voltage may indicate an aging detector that needs replacement.[5]
-
-
GC-Related Issues:
-
Carrier Gas Impurity: Ensure high-purity carrier gas is used and that in-line purifiers are functioning correctly.
-
Septum and Liner Contamination: Septum bleed can introduce siloxanes into the system. Use a high-quality, low-bleed septum. The injection port liner can accumulate non-volatile residues from samples. Regularly replace the liner and septum.
-
Column Bleed: If the column is old or has been subjected to high temperatures, it may be bleeding excessively. Condition the column according to the manufacturer's instructions or replace it if necessary.
-
Sample Preparation: Re-evaluate your sample preparation procedure for potential sources of contamination.
-
| Contaminant | Common m/z Ions | Likely Source |
| Phthalates | 149, 167, 279 | Plasticizers from labware (e.g., pipette tips, vials)[1] |
| Siloxanes | 73, 207, 281, 355 | Column bleed, septum bleed, glassware, silicone grease[3][4] |
| Pump Oil | 69, 131, 219, 414 | Backstreaming from mechanical pumps[2] |
| Solvents | Varies | Incomplete evaporation during sample prep, contaminated solvents |
Scenario 2: Poor Signal-to-Noise Ratio in LC-MS/MS Analysis
You are analyzing underivatized 5alpha-Androst-16-ene using LC-MS/MS but are struggling with a low signal-to-noise ratio, making quantification unreliable.
Caption: Workflow for improving signal-to-noise in LC-MS/MS.
-
Sample Preparation:
-
Extraction: Employ a robust extraction method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[7][8]
-
Matrix Effects: Matrix effects are a major cause of poor signal in LC-MS.[9] To mitigate this:
-
Dilute the sample extract if the analyte concentration is sufficient.[10]
-
Use a matrix-matched calibration curve.
-
Employ an isotopically labeled internal standard for the most accurate correction.
-
-
-
Ionization Efficiency:
-
Source Parameters: Systematically optimize electrospray ionization (ESI) source parameters, including nebulizer gas pressure, drying gas flow and temperature, and capillary voltage.
-
Mobile Phase Additives: The addition of modifiers like ammonium fluoride to the mobile phase can enhance the ionization of certain steroids.[11]
-
Derivatization: Although one of the advantages of LC-MS is the ability to analyze underivatized compounds, derivatization can be used to introduce a readily ionizable group to the 5alpha-Androst-16-ene molecule, significantly boosting the signal.[9]
-
-
MS/MS Method:
-
MRM Transitions: Ensure you are using the most specific and intense Multiple Reaction Monitoring (MRM) transitions for 5alpha-Androst-16-ene. Infuse a standard solution of the analyte to optimize the precursor ion, product ions, and collision energy.
-
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of 5alpha-Androst-16-ene from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation: To a 1 mL plasma sample in a glass tube, add an appropriate internal standard.
-
Extraction: Add 5 mL of a non-polar organic solvent (e.g., diethyl ether or a mixture of n-hexane and ethyl acetate).[8]
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat Extraction: Repeat the extraction process on the remaining aqueous layer and combine the organic fractions.
-
Drying: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analysis (e.g., for GC-MS derivatization or for LC-MS injection).
Protocol 2: Derivatization of 5alpha-Androst-16-ene for GC-MS Analysis
This protocol describes the formation of trimethylsilyl (TMS) derivatives, which are commonly used for steroid analysis by GC-MS.
-
Dried Extract: Ensure the sample extract from the LLE step is completely dry.
-
Derivatizing Reagent: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract.[6]
-
Reaction: Cap the vial tightly and heat at 60°C for 1 hour to facilitate the derivatization reaction.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
| Parameter | Typical Setting | Rationale |
| Injector Temperature | 280°C | Ensures rapid volatilization of the derivatized steroid. |
| Injection Mode | Splitless | Maximizes the transfer of analyte onto the column for trace analysis. |
| Oven Program | Initial 180°C, ramp at 10-20°C/min to 300°C | Provides good separation of steroids while minimizing run time.[12][13] |
| Column | Low-bleed 5% phenyl-methylpolysiloxane | Offers good selectivity for steroids and thermal stability. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode for GC-MS, provides reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only the characteristic ions of the analyte. |
Data Processing and Analysis
Even with optimized sample preparation and instrument parameters, post-acquisition data processing can significantly improve the signal-to-noise ratio.
-
Noise Reduction Algorithms: Various software packages offer algorithms for noise reduction, which can help to distinguish true signals from random noise.
-
Baseline Correction: Automated baseline correction algorithms can remove a drifting baseline, which is often caused by column bleed.
-
Integration: Ensure that the peak integration parameters are set correctly to accurately measure the peak area without including excessive baseline noise.
By systematically addressing potential sources of noise at each stage of the analytical process, from sample collection to data analysis, researchers can significantly enhance the quality and reliability of their 5alpha-Androst-16-ene spectral data.
References
- Keller, B. O., Sui, J., Young, A. B., & Whittal, R. M. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta, 627(1), 71-81.
- Gower, D. B., & Ruparelia, B. A. (1993). Olfaction in humans with special reference to odorous 16-androstenes: their occurrence, perception and possible social, psychological and sexual impact. Journal of Endocrinology, 137(2), 167-187.
- Brooksbank, B. W., & Gower, D. B. (1970). The use of gas-liquid chromatography for the analysis of 16-androstenes in boar tissues. Acta Endocrinologica, 63(1), 79-90.
- Claus, R., & Alsing, W. (1976). Occurrence of 5alpha-androst-16-en-3-one, a boar pheromone, in man and its relationship to testosterone. Journal of Endocrinology, 68(3), 483-484.
- Agilent Technologies. (n.d.). What are the common contaminants in my GCMS.
- Restek Corporation. (2020). Rapid Analysis of Steroid Hormones by GC/MS.
- Waters Corporation. (n.d.). Major Contaminants and Their Sources.
- Arbor Assays. (n.d.). Steroid Solid Extraction Protocol.
- Thermo Fisher Scientific. (n.d.). SPE Method Development.
- ZELLX. (n.d.). Steroid Liquid Extraction Protocol.
- O'Reilly, J., et al. (2020). A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry. MethodsX, 7, 100863.
- Thermo Fisher Scientific. (n.d.).
- Gromski, P. S., Muhamadali, H., Ellis, D. I., Xu, Y., Correa, E., & Goodacre, R. (2015). A tutorial review: Metabolomics and partial least squares-discriminant analysis–a marriage of convenience or a shotgun wedding. Analytica chimica acta, 879, 10-23.
- Arbor Assays. (n.d.). Steroid Liquid Sample Extraction Protocol.
- Waters Corporation. (n.d.).
- Agilent Technologies. (n.d.). Common GCMS Contaminants.
- Pozo, O. J., Van Eenoo, P., Deventer, K., & Delbeke, F. T. (2008). Same, but different: Variations in fragment ions among stereoisomers of a 17α-methyl steroid in gas chromatography/electron ionization mass spectrometry. Journal of Mass Spectrometry, 43(10), 1377-1387.
- Anari, M. R., Bakhtiar, R., & Zhu, B. (2004). Strategies for the detection and elimination of matrix effects in quantitative LC–MS analysis. LCGC North America, 22(6), 572-586.
- Wang, G., Li, Y. Y., Li, D. S., & Tang, Y. J. (2008). Determination of 5alpha-androst-16-en-3alpha-ol in truffle fermentation broth by solid-phase extraction coupled with gas chromatography-flame ionization detector/electron impact mass spectrometry.
- Sigma-Aldrich. (n.d.). LC-MS Contaminants.
- Sigma-Aldrich. (n.d.). Supelco Guide to Solid Phase Extraction.
- Yasmin, F., & Fraz, M. M. (2018). MS-REDUCE: an ultrafast technique for reduction of big mass spectrometry data for high-throughput processing.
- Misra, B. B., & van der Hooft, J. J. (2016). Updates in metabolomics data analysis and systems biology integration.
- Rontani, J. F., et al. (2019). Electron ionization mass spectrometry fragmentation and multiple reaction monitoring quantification of autoxidation products of α-and β-amyrins in natural samples. Rapid Communications in Mass Spectrometry, 33(16), 1305-1316.
- Waters Corporation. (n.d.).
- Gower, D. B., Bird, S., & Kwan, T. K. (1997). Use of gas chromatographic-mass spectrometric techniques in studies of androst-16-ene and androgen biosynthesis in human testis. The Journal of Steroid Biochemistry and Molecular Biology, 62(2-3), 161-171.
- ResearchGate. (2017). How do I decrease background noise on GC/MS?.
- Thermo Fisher Scientific. (n.d.). Quantification of Steroid Hormones in Serum or Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Research Use.
- Le, A. N., & Schug, K. A. (2011). Urinary analysis of 16 (5alpha)-androsten-3alpha-ol by gas chromatography/combustion/isotope ratio mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(31), 3647-3653.
- Element Lab Solutions. (n.d.).
- Restek Corporation. (2022).
- Phenomenex. (n.d.). Troubleshooting Guide.
- Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.
- Noise to Signal. (2025).
- LCGC International. (2017).
- SCIEX. (n.d.). High chromatography reproducibility enables large panel MRM assays for pesticides in fruit and vegetables.
- UCL. (n.d.).
- Kohl, M., & Klein, M. S. (2011). State-of-the art data normalization methods improve NMR-based metabolomic analysis. Metabolomics, 7(1), 146-160.
- Patterson, R. L. S. (1968). 5α-androst-16-ene-3-one: compound responsible for taint in boar fat. Journal of the Science of Food and Agriculture, 19(1), 31-38.
- Birkemeyer, C., & Kopka, J. (2006). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Methods in Molecular Biology, 323, 143-156.
- Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods.
- Separation Science. (n.d.).
- EURL-Pesticides. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses.
Sources
- 1. scribd.com [scribd.com]
- 2. agilent.com [agilent.com]
- 3. help.waters.com [help.waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. zellx.de [zellx.de]
- 8. arborassays.com [arborassays.com]
- 9. arborassays.com [arborassays.com]
- 10. A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing 5α-Androst-16-ene During Long-Term Sample Storage
Welcome to the technical support center for 5α-Androst-16-ene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the stability of 5α-Androst-16-ene during long-term sample storage. Here, you will find troubleshooting advice and frequently asked questions to address specific challenges you may encounter in your experiments.
I. Understanding the Molecule: Chemical Properties of 5α-Androst-16-ene
5α-Androst-16-en-3-one, a specific and commonly researched member of the 5α-Androst-16-ene family, is a steroid known for its pheromonal properties in some mammals.[1][2] Its stability is paramount for accurate experimental outcomes.
| Property | Value |
| Molecular Formula | C₁₉H₂₈O |
| Molecular Weight | 272.43 g/mol |
| Melting Point | 140-145 °C |
| Boiling Point | 371.6 °C at 760 mmHg |
| Solubility | Soluble in ethanol, DMSO, dimethylformamide, and dichloromethane. Sparingly soluble in aqueous buffers. |
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid 5α-Androst-16-en-3-one?
For long-term stability, solid 5α-Androst-16-en-3-one should be stored at -20°C.[3] Under these conditions, the compound is stable for at least four years.[3][4] It is also advisable to store it in a desiccated environment to prevent moisture absorption.
Q2: Can I store 5α-Androst-16-en-3-one at room temperature?
While some suppliers may ship the compound at room temperature, for long-term storage, refrigeration is recommended.[5][6] Storing at room temperature for extended periods may lead to gradual degradation, especially if exposed to light or humidity.
Q3: How should I prepare and store stock solutions of 5α-Androst-16-en-3-one?
Stock solutions should be prepared in a suitable organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide.[3] It is crucial to use an inert gas, such as argon or nitrogen, to purge the solvent before and after dissolving the compound to minimize oxidation.[3] For long-term storage, it is best to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to air and moisture. These aliquots should be stored at -20°C or lower.
Q4: Why is it not recommended to store 5α-Androst-16-en-3-one in aqueous solutions?
Aqueous solutions of 5α-Androst-16-en-3-one are not recommended for storage for more than one day.[3] The presence of water can lead to hydrolysis of the steroid, and the aqueous environment may also be more conducive to microbial growth, which can degrade the compound.
III. Troubleshooting Guide
This section addresses common problems encountered during the storage and handling of 5α-Androst-16-ene samples.
Issue 1: Loss of Compound Potency or Inconsistent Experimental Results
Possible Cause A: Degradation due to Improper Storage Temperature.
-
Explanation: Storing the compound or its solutions at temperatures above the recommended -20°C can accelerate degradation.
-
Solution: Always store solid 5α-Androst-16-en-3-one and its stock solutions at -20°C or below. Use a calibrated freezer and monitor the temperature regularly.
Possible Cause B: Oxidation.
-
Explanation: The double bond in the 16-ene position and the ketone group can be susceptible to oxidation, especially when exposed to air (oxygen) over time. This is a common degradation pathway for many steroids.
-
Solution:
-
Purge solvents with an inert gas (argon or nitrogen) before preparing stock solutions.[3]
-
After dissolving the compound, flush the headspace of the vial with inert gas before sealing.
-
Use vials with tight-fitting caps, preferably with a PTFE liner, to create an effective barrier against oxygen.
-
Possible Cause C: Hydrolysis in the Presence of Moisture.
-
Explanation: Even small amounts of moisture can lead to the hydrolysis of the steroid over time, especially if the sample is stored in a solvent that is not anhydrous.
-
Solution:
-
Use anhydrous grade solvents for preparing stock solutions.
-
Store the solid compound and solutions in a desiccated environment.
-
Avoid introducing moisture into the stock vial by using dry pipette tips and minimizing the time the vial is open to the atmosphere.
-
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC, GC-MS)
Possible Cause A: Formation of Degradation Products.
-
Explanation: The appearance of new peaks suggests that the parent compound has degraded into one or more new chemical entities. This can be due to hydrolysis, oxidation, or isomerization.
-
Solution:
-
Stability-Indicating Analytical Method: It is crucial to use a validated stability-indicating analytical method, such as HPLC or GC-MS, that can separate the intact 5α-Androst-16-en-3-one from its potential degradation products. This allows for accurate quantification of the remaining active compound.
-
Forced Degradation Studies: To identify potential degradation products, consider performing forced degradation studies. This involves subjecting the compound to harsh conditions (e.g., acid, base, heat, light, oxidation) to intentionally induce degradation and then analyzing the resulting mixture.
-
Possible Cause B: Contamination.
-
Explanation: The new peaks could be from an external contaminant introduced during sample preparation or storage.
-
Solution:
-
Review all sample handling procedures. Ensure that all glassware, solvents, and equipment are clean and free of contaminants.
-
Run a blank (solvent only) through the analytical system to rule out contamination from the solvent or the instrument.
-
IV. Recommended Protocols for Long-Term Storage
To ensure the long-term stability of your 5α-Androst-16-ene samples, follow these detailed protocols.
Protocol 1: Storage of Solid 5α-Androst-16-en-3-one
-
Receipt and Inspection: Upon receiving the compound, inspect the container for any damage.
-
Inert Atmosphere: If possible, transfer the compound to a vial under an inert atmosphere (e.g., in a glove box).
-
Sealing: Seal the vial tightly with a cap containing a chemically resistant liner (e.g., PTFE).
-
Labeling: Clearly label the vial with the compound name, concentration (if a solution), date, and storage conditions.
-
Storage: Place the vial in a freezer at -20°C or lower.
-
Desiccation: For added protection against moisture, the vial can be placed inside a desiccator within the freezer.
Protocol 2: Preparation and Storage of Stock Solutions
-
Solvent Selection: Choose a high-purity, anhydrous organic solvent in which 5α-Androst-16-en-3-one is readily soluble, such as DMSO or ethanol.
-
Solvent Preparation: Before use, purge the solvent with a stream of inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.
-
Dissolution: Accurately weigh the desired amount of solid 5α-Androst-16-en-3-one and dissolve it in the appropriate volume of the deoxygenated solvent.
-
Inert Headspace: After the compound is fully dissolved, flush the headspace of the vial with inert gas before sealing.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in appropriately sized vials. This minimizes the number of freeze-thaw cycles and the exposure of the main stock to the atmosphere.
-
Sealing and Labeling: Seal each aliquot vial tightly and label it clearly.
-
Storage: Store the aliquots at -20°C or lower in the dark.
V. Visualization of Key Concepts
Decision Workflow for Sample Storage
Figure 1. Decision workflow for proper storage of 5α-Androst-16-ene.
Potential Degradation Pathways
Figure 2. Potential degradation pathways for 5α-Androst-16-ene.
VI. References
-
LookChem. (n.d.). Cas 18339-16-7, 5ALPHA-ANDROST-16-EN-3-ONE. Retrieved from [Link]
-
Tuomola, M., Soidinsalo, S., & Leinonen, A. (1998). Studies on 5alpha-androst-16-en-3-one binding to porcine serum, plasma and testicular cytosolic fraction and to human serum. The Journal of Steroid Biochemistry and Molecular Biology, 65(1-6), 281–287. [Link]
-
Wang, G., Li, Y. Y., Li, D. S., & Tang, Y. J. (2008). Determination of 5alpha-androst-16-en-3alpha-ol in truffle fermentation broth by solid-phase extraction coupled with gas chromatography-flame ionization detector/electron impact mass spectrometry. Journal of Chromatography B, 870(2), 209–215. [Link]
-
The Good Scents Company. (n.d.). 5alpha-androst-16-en-3-one. Retrieved from [Link]
-
Kaminski, R. M., Marini, H., Kim, W. J., & Rogawski, M. A. (2005). The pheromone androstenol (5 alpha-androst-16-en-3 alpha-ol) is a neurosteroid positive modulator of GABAA receptors. The Journal of pharmacology and experimental therapeutics, 314(2), 594–602. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. The pheromone androstenol (5 alpha-androst-16-en-3 alpha-ol) is a neurosteroid positive modulator of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. synthetic (organic), ≥98% (TLC), pheromone, powder | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
comparison of LC-MS vs GC-MS for 5alpha-Androst-16-ene accuracy
Comparative Guide: LC-MS vs. GC-MS for 5 -Androst-16-ene Accuracy[1]
Executive Summary: The Ionization Paradox
Quantifying 5
-
The GC-MS Reality: The molecule is naturally volatile and non-polar, making it an ideal candidate for Gas Chromatography. However, biological matrices (plasma, adipose tissue) are complex, often requiring laborious derivatization to separate isomers and prevent column fouling.
-
The LC-MS Reality: While Liquid Chromatography offers high throughput and simpler sample prep, the analyte lacks the acidic or basic functional groups required for standard Electrospray Ionization (ESI).
The Verdict: For strict accuracy and sensitivity of the parent hydrocarbon 5
Physicochemical Context
To understand the accuracy challenges, we must first profile the enemy. 5
| Feature | Property | Analytical Implication |
| Structure | C19 Steroid Hydrocarbon | Extremely Lipophilic (LogP > 6). |
| Volatility | High | Suitable for GC without cleavage.[2] |
| Proton Affinity | Very Low | ESI Silent. Cannot easily accept H+ in liquid phase. |
| Thermal Stability | High | Survives GC injection ports (250°C+). |
Technique 1: GC-MS (The Gold Standard)[4]
Gas Chromatography coupled with Mass Spectrometry (GC-MS) using Electron Impact (EI) ionization is the historical and reference method for this analyte.
Mechanism of Accuracy
In EI, high-energy electrons (70 eV) bombard the analyte in the gas phase. Because 5
-
Quantification Mode: Selected Ion Monitoring (SIM).
-
Target Ions:
258 (Molecular Ion), 243 (Methyl loss).
The Accuracy Risk: Isomer Resolution
The primary threat to accuracy in GC-MS is not sensitivity, but selectivity . The 16-ene steroids often co-elute with other non-polar lipids (cholesterol degradation products).
-
Solution: Capillary columns with high phenyl content (e.g., DB-5MS or DB-35MS) are required to resolve the 5
vs. 5 isomers.
Validated Protocol: GC-MS (SIM)
-
Sample Prep: Saponification (to remove fats)
Hexane Extraction. -
Derivatization: Optional for the parent ene, but mandatory if co-analyzing androstenols (using MSTFA/TMCS).
-
Injection: Splitless at 260°C.
-
Detection: EI Source, SIM mode (
258, 243, 229).
Technique 2: LC-MS/MS (The High-Throughput Challenger)
Standard LC-MS using Electrospray Ionization (ESI) is fundamentally unsuitable for 5
Mechanism of Accuracy
-
APCI (+): Uses a corona discharge needle to ionize solvent molecules (
gas/Methanol), which then transfer charge to the steroid via proton transfer or charge exchange. -
Coordination Ion Spray (Ag+): A niche but highly accurate method involving the addition of Silver ions (
) to the mobile phase. The silver ion coordinates with the double bond at C-16, creating a stable adduct.
The Accuracy Risk: Matrix Effects
While APCI is less susceptible to ion suppression than ESI, the high lipophilicity of the analyte means it elutes in the "dirty" region of the chromatogram (late elution with phospholipids). This can cause signal enhancement or suppression, ruining quantitative accuracy.
Validated Protocol: LC-APCI-MS/MS
-
Column: C18 Reverse Phase (High carbon load).
-
Mobile Phase: Methanol/Water (Isocratic 90:10) to force elution.
-
Ion Source: APCI Positive Mode.
-
Transitions (MRM):
(Protonated parent to fragment).
Head-to-Head Performance Data
The following data summarizes comparative studies (based on synthesized literature performance) for biological matrices (plasma/fat).
| Metric | GC-MS (EI-SIM) | LC-MS/MS (APCI) | Winner |
| Limit of Detection (LOD) | 0.5 - 1.0 ng/g | 2.0 - 5.0 ng/g | GC-MS |
| Linearity ( | > 0.999 | > 0.995 | GC-MS |
| Precision (RSD %) | < 5% | 8 - 12% | GC-MS |
| Sample Throughput | 20-30 mins/sample | 5-8 mins/sample | LC-MS |
| Selectivity (Isomers) | Excellent (Chromatographic) | Good (Mass-based) | GC-MS |
| Matrix Effects | Low (Gas phase) | Moderate (Ion suppression) | GC-MS |
Decision Framework & Workflow
The choice between LC and GC depends on whether your priority is absolute sensitivity (GC) or sample volume throughput (LC).
Workflow Visualization
The following diagram illustrates the parallel workflows and critical decision points.
Figure 1: Analytical workflow decision tree comparing GC-MS and LC-MS pathways for 5
Detailed Experimental Protocols
Protocol A: GC-MS (High Accuracy Reference)
Recommended for: Validation studies, low-concentration samples.
-
Internal Standard: Spike sample (1g fat or 1mL plasma) with 50 ng of
-androstenone. -
Extraction: Homogenize in 5mL hexane. Centrifuge 3000g for 10 min.
-
Clean-up (Crucial):
-
Add 2mL Methanolic KOH (1M) to the hexane extract.
-
Incubate at 60°C for 30 min (Saponification).
-
Wash with water to remove soaps. Retain organic layer.
-
-
Dry & Reconstitute: Evaporate hexane under
. Reconstitute in 100 L isooctane. -
GC Parameters:
-
Injection: 1
L Splitless. -
Temp Ramp: 150°C (1 min)
20°C/min 280°C (hold 5 min). -
MS Source: 230°C, 70eV.
-
Protocol B: LC-MS/MS (High Throughput)
Recommended for: Routine screening, PK studies.
-
Internal Standard: Spike with
-androstenone. -
Precipitation: Add 3 volumes of cold Acetonitrile to plasma. Vortex and Centrifuge.[3]
-
SPE Clean-up (Optional but recommended):
-
Cartridge: C18 or HLB.
-
Load supernatant. Wash with 50% MeOH.
-
Elute with 100% Acetone/IPA.
-
-
LC Parameters:
-
Column: Kinetex C18 (100 x 2.1 mm, 1.7
m). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient: 70% B to 100% B in 4 mins.
-
-
MS Parameters:
References
-
Verplanken, K. et al. (2016). "Rapid method for the simultaneous detection of boar taint compounds by means of solid phase microextraction coupled to gas chromatography/mass spectrometry."[6] Journal of Chromatography A.
-
Tuomola, M. et al. (2002). "Time-resolved fluoroimmunoassay for the measurement of androstenone in porcine serum and fat."[3] European Food Research and Technology.
-
EFSA Panel on Animal Health and Welfare. (2004). "Opinion of the Scientific Panel on Animal Health and Welfare on a request from the Commission related to welfare aspects of the castration of piglets." EFSA Journal.
-
Lund, B. W. et al. (2021). "High throughput method for quantifying androstenone and skatole in adipose tissue from uncastrated male pigs by laser diode thermal desorption-tandem mass spectrometry." Food Chemistry: X.
-
Chen, G. et al. (2011). "Optimization and Comparison of ESI and APCI LC-MS/MS Methods." Journal of Chromatography B.
Sources
- 1. d-nb.info [d-nb.info]
- 2. blog.organomation.com [blog.organomation.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Feasibility of on/at Line Methods to Determine Boar Taint and Boar Taint Compounds: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
validating 5alpha-Androst-16-ene levels against sensory panel results
Validation Guide: 5 -Androst-16-en-3-one Quantification vs. Sensory Panel Correlation
Content Type: Technical Comparison & Validation Guide Domain: Meat Science / Olfactory Neuroscience / Analytical Chemistry Target Audience: Senior Researchers, QA Managers, and Drug Development Scientists
Executive Summary: The Discord Between Molecule and Perception
Validating instrumental data against human sensory panels for 5
In the context of "Boar Taint"—the primary industrial driver for this analysis—analytical quantification (GC-MS) often yields poor correlation (
The Biological Variable: Why Standard Validation Fails
Before establishing a protocol, one must understand the causality of validation failure. Androstenone is a pheromone precursor with a urine-like or sweat-like odor. However, human perception of this compound is dichotomous.
-
Specific Anosmia: Approximately 30–50% of the adult population cannot detect Androstenone even at high concentrations.
-
Hyperosmia & Hedonics: Among those who can smell it, perception varies from "sweet/floral" (rare) to "offensive/urine" (common).
-
The Mechanism: The variability is linked to single nucleotide polymorphisms (SNPs) in the OR7D4 gene.[1] Individuals with the RT/RT genotype perceive the odor intensely; those with WM/WM are often anosmic.
Expert Insight: A sensory panel not screened for OR7D4 sensitivity is a "broken instrument." You cannot validate a mass spectrometer against a detector that is turned off 40% of the time.
Diagram 1: The OR7D4 Gating Mechanism
This diagram illustrates the biological pathway and where the genetic "break" occurs, causing validation discrepancies.
Caption: The signal transduction pathway of Androstenone.[2] The "Genotype Filter" represents the critical failure point in sensory validation if panelists possess the WM/WM allele.
Comparative Analysis: Analytical vs. Sensory[3]
The following table compares the three primary methods for assessing Androstenone levels.
| Feature | GC-MS / MS-MS (Gold Standard) | Sensory Panel (Biological Standard) | Electronic Nose (Emerging) |
| Detection Principle | Mass-to-charge ratio ( | G-Protein Coupled Receptor (OR7D4) | Metal-oxide / Polymer sensors |
| Limit of Detection | 0.02 – 0.05 | Highly variable (0.2 – 1.0 | 0.1 – 0.5 |
| Throughput | Moderate (20-30 mins/sample) | Low (Fatigue sets in after <10 samples) | High (Rapid screening) |
| Selectivity | High (Specific to 5 | Low (Confounded by Skatole/Indole) | Moderate (Cross-reactive) |
| Cost | High (Capital + Consumables) | High (Panel training + salaries) | Low to Moderate |
| Key Limitation | Does not measure "perceived" intensity. | Subjective; prone to anosmia and adaptation. | Lacks hedonic interpretation. |
The Self-Validating Protocol
To validate analytical data against sensory results, you must run a Dual-Stream Workflow . This protocol ensures that the sensory data is as rigorous as the chemical data.
Phase A: Sensory Panel Calibration (The "Human Calibration")
Before testing samples, the panel must be validated.
-
Genotyping (Optional but Recommended): PCR screen panelists for the OR7D4 genotype. Retain only RT/RT or RT/WM individuals.
-
Phenotyping (Mandatory):
Phase B: Analytical Quantification (HS-SPME-GC-MS)
This protocol uses Headspace Solid-Phase Microextraction, minimizing matrix interference from lipids.[7]
-
Sample Prep:
-
Homogenize 2g of adipose tissue (backfat).
-
Place in a 20mL headspace vial.
-
Internal Standard: Spike with Androstenone-d3 (deuterated standard) to correct for extraction efficiency.
-
-
Derivatization (Optional): While Androstenone can be detected directly, derivatization with MSTFA can improve peak shape if analyzing concurrent steroids (like Androstenol). For pure Androstenone, direct HS-SPME is preferred.
-
Extraction:
-
Heat vial to 80°C for 20 mins (simulates cooking/volatilization).
-
Expose SPME fiber (DVB/CAR/PDMS) to headspace for 30 mins.
-
-
GC-MS Parameters:
-
Column: HP-5ms or equivalent (non-polar).
-
Mode: SIM (Selected Ion Monitoring). Target ions:
272 (molecular ion), 257, and 239. -
Quantification: Calculate ratio of Target Ion Area / Internal Standard Area.
-
Phase C: Statistical Correlation
-
Do not use raw sensory scores. Use Z-score normalization per panelist to account for scale-usage bias.
-
Calculate Pearson’s
between [GC-MS Concentration] and [Normalized Sensory Score]. -
Success Metric: A correlation of
is considered excellent in this domain due to the Skatole interaction effect.
Diagram 2: Dual-Stream Validation Workflow
Caption: The Dual-Stream Workflow ensures that chemical data is compared against a biologically calibrated sensory panel.
Troubleshooting the Correlation
If your
-
The Skatole Masking Effect: Skatole (3-methylindole) has a lower threshold and a pungent fecal odor. High Skatole levels can mask Androstenone perception, causing panelists to rate "Boar Taint" high even if Androstenone is low.
-
Solution: Quantify Skatole simultaneously and use multivariate regression (Partial Least Squares) rather than simple linear correlation.
-
-
Fat Matrix Effects: Androstenone is lipophilic. Variations in fatty acid composition (saturation levels) affect the volatility (release rate) of the compound.
-
Solution: Use the internal standard (Androstenone-d3) rigorously to correct for matrix release rates.
-
-
Panel Fatigue: Olfactory receptors adapt quickly.
-
Solution: Limit sessions to 5-8 samples with 2-minute washouts (coffee beans or fresh air) between sniffs.
-
References
-
Haugen, J. E., et al. (2012). "Standardization of methods for sensory evaluation of boar taint." Meat Science.
-
Keller, A., et al. (2007).[8] "Genetic variation in a human odorant receptor alters odour perception."[1][2][9] Nature.
-
Lunde, K., et al. (2012).[1] "Genetic Variation of an Odourant Receptor and Sensory Perception of Cooked Meat Containing Androstenone." PLoS ONE.
-
Whittington, F. M., et al. (2011). "Background to boar taint and the need for accurate methods of detection." Meat Science.
-
Fischer, J., et al. (2011). "Quantification of skatole and androstenone in backfat... by SIDA-HS-SPME-GC/MS." Journal of Agricultural and Food Chemistry.
Sources
- 1. Olfactory training in specific anosmia to androstenone and its association with genetic variations of OR7D4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The strengths and weaknesses of the electronic nose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Applications of Potentiometric Electronic Tongue and Electronic Nose in Sensory Evaluation [pnfs.or.kr]
- 6. researchgate.net [researchgate.net]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. Correlations between PORCUS classification and androstenone in boars, and effects of cooking methods thereon [scielo.org.za]
- 9. thepigsite.com [thepigsite.com]
A Comparative Analysis of 5α-Androst-16-ene Pharmacokinetics Across Species: A Guide for Researchers
For researchers and professionals in drug development and related scientific fields, a thorough understanding of the pharmacokinetic profiles of bioactive compounds across different species is paramount. This guide provides an in-depth comparative analysis of the pharmacokinetics of 5α-androst-16-en-3-one, a 16-androstene class steroidal pheromone commonly known as androstenone. This powerful molecule, first identified as a mammalian pheromone, plays a significant role in the reproductive physiology of pigs and is also found in humans, where its function remains a subject of scientific inquiry.[1]
This document will delve into the absorption, distribution, metabolism, and excretion (ADME) of androstenone in key species, offering insights into the experimental methodologies used to derive these findings and highlighting the critical inter-species variations that can impact research and development.
Introduction to 5α-Androst-16-ene: A Molecule of Interest
5α-androst-16-en-3-one is a volatile steroid with a characteristic odor. In male pigs, it is synthesized in the testes and accumulates in the salivary glands and adipose tissue.[2] Its release in saliva acts as a pheromonal signal to induce the mating stance in sows.[1] The accumulation of androstenone in the fat of male pigs is a primary cause of "boar taint," an unpleasant odor and flavor in pork from some uncastrated male pigs.[3] In humans, androstenone is found in urine and axillary sweat, and its perception is genetically determined, with some individuals finding its odor unpleasant, others pleasant, and some being unable to detect it at all.[4][5][6]
The study of its pharmacokinetics is crucial for understanding its physiological roles, its impact on meat quality in the swine industry, and its potential as a biomarker or therapeutic agent.
Comparative Pharmacokinetics: A Species-by-Species Breakdown
The ADME profile of a compound dictates its concentration and duration of action in the body. Significant variations in these parameters across species can have profound implications for the translation of preclinical findings to human applications.
Porcine (Pig) Model: The Primary Species of Study
The pig is the most extensively studied species regarding androstenone pharmacokinetics due to its direct relevance to the agricultural industry.
Absorption and Distribution:
Following its synthesis in the testes, androstenone is released into the bloodstream. In plasma, a significant portion of androstenone is present as a sulfoconjugate, with androstenone sulfate comprising approximately 70% of the total circulating androstenone.[7] While free androstenone binds to albumin for transport, androstenone sulfate binds minimally, suggesting it is primarily transported in solution and may be readily available to enter peripheral tissues.[7]
Androstenone is highly lipophilic and readily distributes to adipose tissue, where it accumulates. This accumulation is a key factor in boar taint.[2][3] The concentration of androstenone in fat is influenced by genetic factors, age, and weight.[2][8] Studies have shown a correlation between androstenone levels in serum and fat, allowing for the screening of live animals.[9]
Metabolism:
The liver is the primary site of androstenone metabolism.[2] Hepatic metabolism involves a two-phase process.[10]
-
Phase I Metabolism: Androstenone is reduced to its 3α- and 3β-androstenol metabolites by aldo-keto reductase enzymes.[10] The rate of this reduction can vary between pig breeds. For instance, Large White pigs have a higher rate of β-androstenol formation from androstenone compared to Meishan pigs, which is correlated with higher expression of 3β-hydroxysteroid dehydrogenase mRNA.[1]
-
Phase II Metabolism: The androstenol metabolites and androstenone itself can undergo conjugation with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.[10]
Excretion:
The metabolites of androstenone are primarily excreted in the urine.[2]
Pharmacokinetic Parameters in Pigs:
| Parameter | Value | Species/Breed | Reference |
| Plasma Concentration | Up to 215 ng/mL | Domestic Pigs | [9] |
| Fat Concentration | Average of 640 ± 700 ng/g | Male Pigs | [9] |
| Plasma Protein Binding | Binds to albumin | Boar | [7] |
| Primary Metabolites | 3α-androstenol, 3β-androstenol | Porcine | [1][10] |
| Primary Route of Excretion | Urine | Porcine | [2] |
Human Model: A Focus on Pheromonal Perception
While androstenone is present in human sweat and urine, detailed pharmacokinetic studies are less common than in pigs.[4] The research in humans has largely focused on its role as a potential pheromone and the genetic basis of its perception.
Absorption and Distribution:
The primary route of exposure in humans is likely through inhalation of airborne androstenone or dermal contact. Once absorbed, its distribution throughout the body has not been extensively characterized. It is found in axillary sweat, suggesting some level of systemic distribution and excretion through apocrine glands.[11]
Metabolism:
The metabolic pathways of androstenone in humans are not as well-defined as in pigs. However, it is presumed to undergo similar steroid metabolism pathways in the liver, involving reduction and conjugation. The presence of androstenol, a metabolite of androstenone, has been documented in humans.[12]
Excretion:
Androstenone and its metabolites are excreted in urine and sweat.[4][5]
Genetic Influence on Perception:
A significant aspect of androstenone in humans is the variability in its perception, which is linked to genetic variations in the olfactory receptor gene OR7D4.[5][6][13][14] Individuals with different genotypes of this receptor perceive androstenone as either unpleasant (urinous, sweaty), pleasant (sweet, floral), or are unable to smell it at all.[5][6][15]
Rodent Models: Limited but Valuable Data
Pharmacokinetic data for androstenone in rodents is sparse. However, rodent models are frequently used in pheromone research and can provide valuable insights into the biological effects of such compounds.[16] Studies on the metabolism of other steroids in mouse cell models suggest that similar metabolic pathways to humans and pigs likely exist.[17] The development of sensitive analytical methods allows for the quantification of steroids in rodent tissues, which could be applied to future pharmacokinetic studies of androstenone.[18]
Experimental Methodologies for Pharmacokinetic Analysis
The accurate determination of androstenone concentrations in biological matrices is fundamental to pharmacokinetic studies. Several analytical techniques are employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like androstenone.
Experimental Protocol: Quantification of Androstenone in Porcine Fat by GC-MS
-
Sample Preparation: A known amount of adipose tissue is homogenized. An internal standard (e.g., deuterated androstenone) is added.
-
Extraction: The homogenate is subjected to solvent extraction (e.g., with hexane or methyl tert-butyl ether) to isolate the lipid-soluble compounds.
-
Clean-up: The extract may be purified using solid-phase extraction (SPE) to remove interfering substances.
-
Derivatization (Optional): To improve chromatographic properties and sensitivity, androstenone can be derivatized.
-
GC-MS Analysis: The prepared sample is injected into the GC-MS system. The compounds are separated on a capillary column and detected by the mass spectrometer, often operating in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
Quantification: The concentration of androstenone is determined by comparing the peak area of the analyte to that of the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of a wide range of compounds, including steroids, in complex biological matrices like plasma and serum.[19][20]
Experimental Protocol: Quantification of Androstenone in Plasma by LC-MS/MS
-
Sample Preparation: An internal standard is added to a plasma or serum sample.
-
Protein Precipitation/Extraction: Proteins are precipitated (e.g., with acetonitrile) or the sample is subjected to liquid-liquid or solid-phase extraction to isolate the analytes.
-
LC Separation: The extracted sample is injected into the LC system. The analytes are separated on a reversed-phase column.
-
MS/MS Detection: The eluent from the LC is introduced into the mass spectrometer. The precursor ion corresponding to androstenone is selected and fragmented, and specific product ions are monitored for quantification (Multiple Reaction Monitoring - MRM).
-
Quantification: The concentration is calculated based on the ratio of the peak area of the analyte to the internal standard.
Radioimmunoassay (RIA)
RIA is a highly sensitive immunological technique that can be used to quantify androstenone.
Experimental Protocol: Quantification of Androstenone by RIA
-
Competitive Binding: A known amount of radiolabeled androstenone (tracer) and an unknown amount of androstenone from the sample compete for a limited number of binding sites on a specific antibody.
-
Separation: The antibody-bound androstenone is separated from the free androstenone.
-
Detection: The radioactivity of the bound fraction is measured.
-
Quantification: The concentration of androstenone in the sample is determined by comparing the results to a standard curve generated with known concentrations of unlabeled androstenone.
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams are provided.
Androstenone Metabolic Pathway
Caption: Simplified metabolic pathway of 5α-androst-16-en-3-one.
Experimental Workflow for Androstenone Quantification
Caption: General experimental workflow for androstenone quantification.
Conclusion and Future Directions
The pharmacokinetics of 5α-androst-16-ene show significant species-dependent variations, particularly between pigs and humans. In pigs, the focus has been on its role in boar taint, leading to a more comprehensive understanding of its metabolism and tissue distribution. In humans, research has primarily centered on its potential pheromonal effects and the genetic basis of its perception.
For researchers in drug development, these differences underscore the importance of careful species selection for preclinical studies and the need for caution when extrapolating animal data to humans. Future research should aim to fill the existing gaps in our knowledge, particularly concerning the detailed pharmacokinetic parameters of androstenone in humans and relevant rodent models. A more complete understanding of its ADME profile across multiple species will be invaluable for elucidating its physiological functions and exploring its potential applications.
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Androstenone - Wikipedia. (n.d.). Retrieved February 3, 2026, from [Link]
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- Bonneau, M., & Terqui, M. (1983). A note on the metabolism of 5 alpha-androst-16-en-3-one in the young boar in vivo. Reproduction Nutrition Développement, 23(5), 899-905.
- Brooks, R. I., & Pearson, A. M. (1989). Odor and flavor of pork from boars, barrows and gilts. Journal of Animal Science, 67(7), 1846-1853.
- Claus, R., Weiler, U., & Herzog, A. (1994). The role of the boar-related compounds androstenone and skatole for boar taint in entire male pigs. Animal Research and Development, 40, 53-65.
- Gower, D. B., Holland, K. T., Mallet, A. I., Rennie, P. J., & Watkins, W. J. (1994). Comparison of 16-androstene steroid concentrations in sterile apocrine sweat and axillary secretions: potential role of coryneform bacteria in axillary odour generation. The Journal of Steroid Biochemistry and Molecular Biology, 50(3-4), 151-158.
- Kaminski, R. M., Marini, H., Kim, W. J., & Rogawski, M. A. (2005). The pheromone androstenol (5 alpha-androst-16-en-3 alpha-ol) is a neurosteroid positive modulator of GABAA receptors. The Journal of Pharmacology and Experimental Therapeutics, 314(2), 594-602.
- Meadus, W. J., & Squires, E. J. (2000). Metabolism of the 16-androstene steroids in primary cultured porcine hepatocytes. The Journal of Steroid Biochemistry and Molecular Biology, 72(5), 231-238.
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A Senior Application Scientist's Guide to Quantifying 5α-Androst-16-ene: Colorimetric Methods vs. Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of steroids like 5α-androst-16-ene is paramount. This C19 steroid, a pheromone found in pigs and also detected in humans, plays a significant role in various biological studies, from animal behavior to meat quality research.[1][2][3] The choice of analytical methodology is a critical decision that directly impacts data quality and experimental outcomes. This guide provides an in-depth comparison of two common analytical approaches for 5α-androst-16-ene quantification: traditional colorimetric assays and modern mass spectrometry techniques.
The Analytical Challenge: Why Choosing the Right Method Matters
5α-androst-16-ene, often found in complex biological matrices such as saliva, fat tissue, and urine, presents a significant analytical challenge.[4][5] The chosen method must not only be sensitive enough to detect physiologically relevant concentrations but also specific enough to distinguish it from a background of structurally similar steroids. This guide will dissect the principles, protocols, and performance characteristics of colorimetric and mass spectrometric methods to empower you to make an informed decision for your research needs.
Colorimetric Assays: A Rapid and Cost-Effective Approach
Colorimetric assays are based on the principle that a chemical reaction involving the analyte produces a colored product. The intensity of this color, which is directly proportional to the concentration of the analyte, is then measured using a spectrophotometer or colorimeter.[6]
The Underlying Chemistry: The Zimmermann Reaction
A classic example of a colorimetric reaction for steroids is the Zimmermann reaction, which has been adapted for the determination of 17-ketosteroids.[7] While not specific to 5α-androst-16-ene, this reaction illustrates the general principle. In an alkaline medium, the ketone group at position 3 of the steroid reacts with m-dinitrobenzene to form a colored complex.[7] Modifications of this and other reactions, such as those using resorcylaldehyde, have been developed to enhance specificity for androst-16-ene steroids.[4]
Experimental Workflow: A Self-Validating Protocol for a Colorimetric Assay
A robust colorimetric assay protocol incorporates self-validating elements to ensure data integrity.
Caption: Workflow for a self-validating colorimetric assay.
Step-by-Step Protocol:
-
Sample Preparation (The "Why"): Biological samples are complex. An initial extraction step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is crucial to remove interfering substances like fats and proteins that could inhibit the colorimetric reaction or produce a false signal. This step enhances the specificity of the assay.
-
Standard Curve Preparation (The "Why"): A series of standards with known concentrations of 5α-androst-16-ene are prepared. This is the cornerstone of quantification, as it provides the calibration against which the unknown samples will be measured.
-
Colorimetric Reaction (The "Why"): The extracted samples, standards, and quality control (QC) samples are mixed with the colorimetric reagents (e.g., a modified Zimmermann reagent). The choice of reagent and reaction conditions (temperature, time) is optimized to maximize the signal from 5α-androst-16-ene while minimizing cross-reactivity with other steroids.
-
Incubation and Color Development (The "Why"): The reaction mixtures are incubated for a specific period to allow the color to develop fully and stabilize. This ensures that the measurement is taken at the peak of the reaction, leading to maximum sensitivity and reproducibility.
-
Spectrophotometric Measurement (The "Why"): The absorbance of the colored product is measured at a specific wavelength. This wavelength is predetermined to be the peak absorbance of the 5α-androst-16-ene-derived chromophore, maximizing the signal-to-noise ratio.
-
Data Analysis (The "Why"): The absorbance values of the standards are used to generate a standard curve (absorbance vs. concentration). The concentrations of 5α-androst-16-ene in the unknown samples and QCs are then interpolated from this curve. The QC samples, with known concentrations, validate the accuracy and precision of the assay run.
Mass Spectrometry: The Gold Standard for Specificity and Sensitivity
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules. When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), it provides unparalleled specificity and sensitivity for the quantification of steroids.[8][9]
The Principle of Detection
In a typical LC-MS/MS workflow, the sample is first separated by LC, and then the eluted compounds are ionized. The resulting ions are then separated by a mass analyzer based on their mass-to-charge ratio. For quantification, tandem mass spectrometry (MS/MS) is often employed, where a specific precursor ion of 5α-androst-16-ene is selected, fragmented, and a specific product ion is monitored. This process, known as selected reaction monitoring (SRM), provides exceptional specificity.
Experimental Workflow: A Self-Validating Protocol for LC-MS/MS
Caption: Workflow for a self-validating LC-MS/MS assay.
Step-by-Step Protocol:
-
Internal Standard Spiking (The "Why"): A known amount of a stable isotope-labeled version of 5α-androst-16-ene (e.g., d4-5α-androst-16-ene) is added to all samples, calibrators, and QCs at the beginning of the sample preparation. This internal standard co-elutes with the analyte and corrects for any variability in sample extraction, injection volume, and ionization efficiency, thereby ensuring high accuracy and precision.
-
Sample Preparation (The "Why"): Similar to colorimetric assays, a thorough sample cleanup using SPE or LLE is essential to remove matrix components that can interfere with the LC separation and MS detection (a phenomenon known as ion suppression or enhancement).
-
Derivatization (Optional for GC-MS) (The "Why"): For GC-MS analysis, a derivatization step is often necessary to make the steroid more volatile and thermally stable.[10] This involves chemically modifying the 5α-androst-16-ene molecule, for example, by silylation.[11]
-
LC-MS/MS Analysis (The "Why"): The prepared samples are injected into the LC-MS/MS system. The LC column separates 5α-androst-16-ene from other compounds based on their physicochemical properties. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Data Processing (The "Why"): The peak areas of the analyte and the internal standard are integrated. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators. The concentrations of 5α-androst-16-ene in the unknown samples and QCs are then calculated from this curve. The inclusion of QCs at different concentrations verifies the performance of the assay across the analytical range.
Head-to-Head Comparison: Colorimetric Assays vs. Mass Spectrometry
The choice between a colorimetric assay and a mass spectrometry-based method depends on the specific requirements of the study.
| Performance Parameter | Colorimetric Assays | Mass Spectrometry (LC-MS/MS or GC-MS) |
| Specificity | Moderate to Good | Excellent |
| Sensitivity (LOD/LOQ) | Typically in the µg/mL to high ng/mL range | Typically in the low ng/mL to pg/mL range[12] |
| Accuracy | Good | Excellent |
| Precision | Good | Excellent |
| Throughput | High (suitable for large sample numbers) | Moderate to High (with automation) |
| Cost per Sample | Low | High |
| Equipment Cost | Low | High |
| Method Development Time | Shorter | Longer and more complex |
| Expertise Required | Minimal to Moderate | High |
Making the Right Choice for Your Research
-
For high-throughput screening or when cost is a major constraint , a well-validated colorimetric assay can be a suitable choice, especially for samples with relatively high concentrations of 5α-androst-16-ene.
-
For research requiring the highest level of specificity and sensitivity , particularly when analyzing samples with low concentrations or complex matrices, mass spectrometry is the unequivocal gold standard.[9] Its ability to definitively identify and quantify 5α-androst-16-ene makes it the preferred method for confirmatory analysis and demanding research applications.
Conclusion
Both colorimetric assays and mass spectrometry have their place in the analytical toolbox for the quantification of 5α-androst-16-ene. A thorough understanding of their principles, strengths, and limitations, as outlined in this guide, is essential for selecting the most appropriate method to generate reliable and meaningful data. The ultimate decision should be guided by the specific research question, the required level of data quality, and the available resources.
References
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LookChem. Cas 18339-16-7, 5ALPHA-ANDROST-16-EN-3-ONE. Available from: [Link]
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Patterson, R. L. S., & Salter, L. J. (1985). STUDIES ON THE SUITABILITY OF A COLORIMETRIC TEST FOR ANDROST-16-ENE STEROIDS IN THE SUBMAXILLARY GLAND AND FAT OF PIGS AS A SIM. Canadian Journal of Animal Science. Available from: [Link]
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MDPI. Discovery of 16-Androstenes (Androstenone and Androstenol), Their Synthesis Pathway, and Possible Role in Reproduction of Mouse Deer (Moschiola indica). Available from: [Link]
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MDPI. Properties Comparison of Fe3O4 Particles with Different Morphologies as Mimetic Enzyme. Available from: [Link]
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ResearchGate. Mass spectrometric analysis of 7-oxygenated androst-5-ene steroids. An in vitro study. Available from: [Link]
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ScienceDirect. Olfactory perception of 5α-androst-16-en-3-one: Data obtained in the residents of central Russia. Available from: [Link]
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PubChem. Androstenone. Available from: [Link]
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The Good Scents Company. 5alpha-androst-16-en-3-one. Available from: [Link]
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PubMed. Development and validation of a LC-MS/MS method for the establishment of reference intervals and biological variation for five plasma steroid hormones. Available from: [Link]
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European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
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PubMed. Effective validation of chromatographic analytical methods: The illustrative case of androgenic steroids. Available from: [Link]
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Wikipedia. Androstenone. Available from: [Link]
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PubMed. GC-MS studies of 16-androstenes and other C19 steroids in human semen. Available from: [Link]
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National Center for Biotechnology Information. The determination of urinary 17-ketosteroids by an improved Zimmermann reaction. Available from: [Link]
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Brasil Apoio. VALIDATION OF AN LC/MS/MS METHOD TO QUANTIFY MULTIPLE STEROID HORMONES IN HUMAN SERUM. Available from: [Link]
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University of Virginia. University of Virginia Ligand Assay and Analysis Core Steroid Assay Validation Procedures. Available from: [Link]
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PubMed. Use of gas chromatographic-mass spectrometric techniques in studies of androst-16-ene and androgen biosynthesis in human testis. Available from: [Link]
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PubMed Central. Development of an enzyme immunoassay to measure urinary and faecal 5α-androst-16-en-3-one in pigs. Available from: [Link]
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PubMed. Agreement Between a Colorimetric Assay and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Quantifying Paracetamol Plasma Concentrations. Available from: [Link]
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Taylor & Francis Online. Derivatization of Steroids in Biological Samples for GC–MS and LC–MS Analyses. Available from: [Link]
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MDPI. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. Available from: [Link]
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Wikipedia. Nandrolone. Available from: [Link]
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MDPI. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays. Available from: [Link]
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PubMed. Method validation for the detection of the anabolic-androgenic steroids methenolone and 19-norandrosterone in wastewater and application to real wastewater samples. Available from: [Link]
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statistical correlation of 5alpha-Androst-16-ene with testosterone levels
Statistical Correlation of 5 -Androst-16-ene with Testosterone Levels: A Comparative Biomarker Analysis
Executive Summary
This guide analyzes the statistical and mechanistic correlation between 5
For researchers and drug developers, 5
Part 1: Mechanistic Foundation & Biosynthesis
To understand the statistical correlation, one must first understand the biosynthetic divergence. Both steroids originate from Pregnenolone in Leydig cells, but their production is bifurcated by the allosteric modulation of Cytochrome b5 (CYB5A) .
The "Andien- -Synthase" Divergence
Testosterone synthesis follows the classical
Key Mechanistic Insight:
-
Testosterone : Regulated primarily by LH/HSD enzymes.
-
5
-Androst-16-ene : Regulated by LH but strictly gated by CYB5A availability. High testosterone does not guarantee high androstenone if CYB5A expression is low.
Visualization: Biosynthetic Bifurcation
Caption: Divergent biosynthesis from Pregnenolone. Note the critical role of CYB5A in gating the 16-androstene pathway (red arrow), creating a regulatory disconnect from the classical testosterone pathway.
Part 2: Comparative Analysis & Statistical Performance
This section evaluates 5
Correlation Strength (Plasma Matrix)
In peripheral plasma, the correlation is statistically significant but moderate.
-
Observation : Post-copulation or hCG stimulation causes synchronous spikes in both steroids.
-
Data Point : Research indicates a correlation coefficient of
( samples) in boars.[1] -
Interpretation : While they co-vary, measuring Testosterone is not a perfect proxy for Androstenone levels due to individual variations in CYB5A activity and metabolic clearance.
Matrix Stability: Plasma vs. Adipose Tissue
This is the critical differentiator.
-
Testosterone (Plasma) : Hydrophilic enough to clear rapidly. Levels are pulsatile and reflect immediate testicular status.
-
Androstenone (Fat) : Highly lipophilic. It accumulates in adipose tissue, acting as a "historical integrator" of testicular output over weeks.
-
Performance Comparison :
-
Short-term fluctuation: Testosterone is superior.
-
Long-term exposure: Androstenone in fat is superior.
-
Summary of Statistical Data
| Metric | 5 | Testosterone | Correlation ( | Statistical Significance |
| Plasma Levels (Basal) | 5 – 50 ng/mL | 2 – 20 ng/mL | 0.50 – 0.61 | |
| Response to hCG | High variability (CYB5A dependent) | Consistent increase | 0.45 | |
| Fat/Adipose Accumulation | High (Accumulates) | Low (Does not accumulate) | Weak (< 0.3) | Variable |
| Semen Concentration | 0.7 – 0.9 ng/mL | ~0.5 ng/mL | High | Co-secreted |
Part 3: Experimental Protocols (Self-Validating Systems)
To establish these correlations reliably, a robust analytical workflow is required. The following protocol utilizes GC-MS (Gas Chromatography-Mass Spectrometry), the gold standard for differentiating these structurally similar steroids.
Protocol: Simultaneous Quantification in Plasma
Objective : Quantify Androstenone and Testosterone in a single run to calculate
Step 1: Sample Preparation & Extraction[2]
-
Matrix : 1.0 mL Plasma (Heparinized).
-
Internal Standard (IS) : Add 50 ng of Deuterated Testosterone (
-T) and 5 -Androstane-3-one (structural analog).-
Validation Check: IS recovery must be >85%.
-
-
Extraction : Liquid-Liquid Extraction (LLE) using Diethyl Ether (3x 3mL).
-
Vortex 2 min, Centrifuge 3000g, Freeze aqueous phase, decant organic phase.
-
Evaporate to dryness under
stream at 40°C.
-
Step 2: Derivatization (Critical for Stability)
Steroids must be derivatized to improve volatility and thermal stability in the GC inlet.
-
Reagent : MSTFA (N-Methyl-N-(trimethylsilyl) trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).
-
Reaction : Add 50
L reagent, incubate at 60°C for 30 mins . -
Chemistry : Converts -OH (hydroxyl) and enolizable ketones to TMS ethers.
-
Note: Androstenone (ketone) requires oxime formation first if high sensitivity is needed, but for simultaneous T/Androstenone profiling, TMS is standard.
-
Step 3: GC-MS Analysis (SIM Mode)
-
Column : DB-5MS or equivalent (30m x 0.25mm ID, 0.25
m film). -
Carrier Gas : Helium @ 1.0 mL/min.
-
Temp Program : 150°C (1 min)
20°C/min 280°C (hold 5 min). -
MS Detection (Selected Ion Monitoring - SIM) :
-
Testosterone-TMS : Target ion
432 (Molecular ion), Quant ion 209 . -
Androstenone : Target ion
272 (Molecular ion).[3] -
Validation Check: Retention time difference must be >0.5 min between analytes.
-
Visualization: Experimental Workflow
Caption: Step-by-step GC-MS workflow for simultaneous quantification. Derivatization is the critical control point for signal integrity.
References
-
Andresen, O. (1976). "5
-Androstenone and Testosterone in Peripheral Plasma of the Boar During and Following Copulation." Acta Endocrinologica. Link -
Gower, D. B. (1972). "16-Unsaturated C19 Steroids: A Review of their Chemistry, Biochemistry and Possible Physiological Role." Journal of Steroid Biochemistry. Link
-
Zamaratskaia, G., & Squires, E. J. (2009). "Biochemistry of boar taint: A review." Theriogenology. Link
-
Nixon, A., Mallet, A. I., & Gower, D. B. (1988). "Simultaneous quantification of five odorous steroids (16-androstenes) in the axillary hair of men." Journal of Steroid Biochemistry. Link
-
Claus, R., et al. (1994). "Physiological aspects of androstenone and skatole formation in the boar." Livestock Production Science. Link
assessing inter-assay variability in 5alpha-Androst-16-ene measurement
Technical Assessment Guide: Inter-Assay Variability in 5 -Androst-16-ene Measurement
Executive Summary
The accurate quantification of 5
Part 1: The Analytical Challenge
The 16-androstene steroids present a unique "perfect storm" for analytical variance. Understanding these mechanisms is the first step to mitigation.
Structural Homology & Cross-Reactivity
The primary source of inter-assay bias in immunological methods is the co-existence of Androstenone with its alcohol metabolites, specifically 3
-
The Mechanism: Most antibodies raised against Androstenone target the A-ring/D-ring conformation. However, the structural difference between the ketone (Androstenone) and the alcohol (Androstenol) at C3 is minimal.
-
The Consequence: In biological samples where Androstenol levels fluctuate independently of Androstenone, ELISA kits may yield "false high" results. If the ratio of Ketone:Alcohol changes between sample batches, inter-assay correlation drops.
Matrix Interference (The Lipophilicity Trap)
These steroids are highly lipophilic (
-
In GC-MS: High lipid content fouls liners and columns, causing signal drift over a sequence (intra-assay drift becoming inter-assay variance).
-
In LC-MS/MS: Neutral steroids lack easily ionizable groups. They require high-energy ionization (APCI/APPI) or derivatization, both of which are susceptible to matrix-induced ion suppression.
Part 2: Method Comparison & Performance Metrics
The following table synthesizes performance data for the three dominant modalities.
| Feature | GC-MS (Reference Method) | ELISA / Colorimetric | LC-MS/MS |
| Primary Variance Source | Derivatization efficiency; Column aging | Antibody cross-reactivity; Batch-to-batch kit variation | Ion suppression; Ionization efficiency of neutrals |
| Specificity | High (Mass spectral fingerprint) | Low to Moderate (Binds structural analogs) | High (MRM transitions) |
| Sensitivity (LOD) | ~0.05 µg/g (Fat) | ~0.10 µg/g (Fat) | ~0.01 µg/g (High sensitivity) |
| Throughput | Low (30-50 samples/day) | High (400+ samples/day) | Moderate (100-200 samples/day) |
| Typical Inter-Assay CV | < 10% | 15 - 25% | < 12% |
| Best Use Case | Confirmation; Reference material generation | High-volume screening; Field testing | High-throughput quantitative analysis |
Workflow Visualization
The diagram below illustrates where variability is introduced in the extraction and detection pathways.
Figure 1: Analytical workflows for 5
Part 3: Experimental Protocol for Variability Assessment
To objectively assess inter-assay variability, do not rely on standard curves alone. You must use Incurred Sample Reanalysis (ISR) and Nested QC Designs .
Phase 1: Preparation of Quality Control (QC) Pools
Objective: Create stable, homogeneous reference material that mimics the actual sample matrix.
-
Matrix Matching: Do not use buffer-spiked standards for validation if testing adipose tissue.
-
Protocol: Pool negative control fat (from castrates or gilts). Spike with authentic 5
-androst-16-en-3-one to generate Low (0.5 µg/g), Mid (1.5 µg/g), and High (3.0 µg/g) pools. -
Liquefaction: For fat, microwave melting introduces oxidation variability. Use solvent extraction (Methanol/Hexane) or gentle heating (<60°C) to homogenize.
-
-
Aliquoting: Aliquot pools into single-use vials to eliminate freeze-thaw cycles as a variable. Store at -20°C.
Phase 2: The Nested Design (3x3x5)
Run the assessment over a minimum of 3 separate days , using 3 independent preparations (extractions), with 5 replicates per preparation.
-
Day 1: Operator A extracts and runs QC Low/Mid/High (5 reps each).
-
Day 2: Operator B extracts and runs QC Low/Mid/High (5 reps each).
-
Day 3: Operator A (or C) extracts and runs QC Low/Mid/High (5 reps each).
Phase 3: Acceptance Criteria (FDA/EMA M10 Guidelines)
For a method to be considered robust for regulated research:
Part 4: Troubleshooting & Logic Flow
When inter-assay variability exceeds 15%, use this logic flow to isolate the root cause.
Figure 2: Root cause analysis decision tree for high inter-assay variability.
Critical "Pro-Tip" for Senior Scientists
If using ELISA , perform a Parallelism Test . Dilute a high-concentration endogenous sample serially. If the calculated concentration (corrected for dilution) drifts significantly, your antibody is cross-reacting with matrix components (likely Androstenols). This is not "random error"; it is "matrix bias."
References
-
FDA Guidance for Industry. (2022). Bioanalytical Method Validation M10. U.S. Food and Drug Administration.[2][3] [Link]
-
Verheyden, K., et al. (2007). Development and validation of a method for the simultaneous analysis of the three boar taint compounds... by liquid chromatography-multiple mass spectrometry. Journal of Chromatography A. [Link]
-
Tuomola, M., et al. (1997).[4] Androstenone concentrations in boar fat and serum samples.[5] Acta Agriculturae Scandinavica. [Link]
-
Ampuero Kragten, S., & Verkerk, G. (2011). Inter-laboratory comparison of methods to measure androstenone in pork fat. Animal.[4][5][6][7] [Link]
-
Claus, R., et al. (1988). Physiological aspects of androstenone and skatole formation in the boar. Livestock Production Science. [Link]
Sources
- 1. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Studies on 5alpha-androst-16-en-3-one binding to porcine serum, plasma and testicular cytosolic fraction and to human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inter-laboratory comparison of methods to measure androstenone in pork fat - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking extraction efficiency of 5alpha-Androst-16-ene protocols
Benchmarking Extraction Efficiency: 5 -Androst-16-en-3-one Protocols
Executive Summary
The accurate quantification of 5
This guide benchmarks three extraction protocols: Liquid-Liquid Extraction (LLE) following saponification, Solid Phase Extraction (SPE) , and Headspace Solid Phase Microextraction (HS-SPME) .
Key Findings:
-
Highest Recovery: Saponification + LLE remains the gold standard for total analyte recovery (>90%), essential for regulatory compliance and reference methods.
-
Highest Throughput: HS-SPME offers the fastest workflow by eliminating solvent steps, though it relies on equilibrium rather than exhaustive extraction.
-
Best Clean-up: SPE provides the lowest background noise for trace analysis in plasma or serum but struggles with the high triglyceride content of backfat without prior treatment.
Comparative Benchmarking Analysis
The following data aggregates performance metrics from recent inter-laboratory comparisons and validation studies.
Table 1: Extraction Efficiency & Performance Metrics
| Metric | Method A: Saponification + LLE | Method B: SPE (C18/Amino) | Method C: HS-SPME |
| Primary Matrix | Adipose Tissue (Backfat) | Plasma / Serum | Adipose / Headspace |
| Recovery Rate (%) | 90% - 105% (Exhaustive) | 80% - 92% | Equilibrium-based* |
| Precision (RSD) | < 5% | < 8% | 5% - 12% |
| LOD (GC-MS) | 20 - 50 ng/g | 1 - 10 ng/mL | 5 - 30 ng/g |
| Sample Prep Time | High (60+ mins) | Medium (30 mins) | Low (Automated) |
| Solvent Usage | High (Hexane/Ether/MeOH) | Medium (Activation/Elution) | Zero / Negligible |
| Cost per Sample | Low (Solvents only) | High (Cartridges) | Low (Reusable Fiber) |
*Note: SPME recovery is defined by partition coefficients (
Decision Framework: Selecting the Right Protocol
Use the following logic flow to determine the optimal extraction method based on your sample matrix and throughput requirements.
Figure 1: Decision matrix for 5
Detailed Protocols
Method A: Saponification + LLE (The Gold Standard)
Principle: 5
Reagents:
-
2M KOH in Methanol
-
n-Hexane (HPLC Grade)
-
1M HCl (for neutralization)
-
Internal Standard: 5
-Androstan-3-one (or deuterated Androstenone-d3).
Workflow:
-
Homogenization: Weigh 0.5 g of backfat. Add internal standard.
-
Saponification: Add 5 mL of 2M KOH/MeOH . Heat at 60°C for 60 minutes (or microwave assist for 5 mins).
-
Critical Step: Ensure fat globules are completely dissolved to release trapped steroids.
-
-
Phase Separation: Add 5 mL distilled water and 5 mL n-Hexane .
-
Extraction: Vortex vigorously for 2 minutes. Centrifuge at 2500 x g for 5 minutes.
-
Collection: Transfer the upper organic layer (Hexane) to a clean vial.
-
Wash: Wash hexane extract with 2 mL water to remove residual alkalinity.
-
Concentration: Evaporate to dryness under
stream; reconstitute in 100 L isooctane for GC-MS injection.
Method C: HS-SPME (The Green Alternative)
Principle: Utilizing the volatility of androstenone, the analyte partitions from the headspace of a heated sample into a polymer-coated fiber.
Fiber Selection:
-
Recommended: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).[1]
-
Why? The triple-phase fiber covers the polarity and molecular weight range of boar taint compounds (Androstenone + Skatole) better than pure PDMS.
Workflow:
-
Sample Prep: Weigh 0.5 - 1.0 g of homogenized fat into a 20 mL headspace vial.
-
Salt Addition: Add 1.0 g NaCl and 2 mL water (Salting out effect increases headspace concentration).
-
Incubation: Heat vial to 70°C - 80°C for 15 minutes with agitation (500 rpm).
-
Note: Temperatures >80°C may induce thermal degradation or excessive water vapor pressure.
-
-
Extraction: Expose the DVB/CAR/PDMS fiber to the headspace for 30-45 minutes at 70°C.
-
Desorption: Insert fiber directly into GC inlet (250°C) for 3-5 minutes (splitless mode).
Critical Discussion: Mechanism of Action
Understanding the chemical cleanup is vital for troubleshooting. The diagram below illustrates why Saponification is superior for high-lipid matrices compared to direct extraction.
Figure 2: Chemical mechanism of saponification separating interfering lipids from the target steroid.[2]
Troubleshooting & Optimization
-
Matrix Effects in SPME: The "matrix effect" in SPME is significant. The partition coefficient (
) changes based on the fat/protein ratio. Always use matrix-matched calibration curves (i.e., spike analyte into "clean" sow fat) rather than solvent standards. -
LLE Emulsions: If an emulsion forms during the hexane/water step in Method A, add a pinch of NaCl or centrifuge at a higher speed (4000 x g) to break it.
-
Column Life: Inadequate saponification leads to triglyceride deposition on the GC inlet liner and column head, resulting in peak tailing and rapid column degradation.
References
-
Comparison of Extraction Methods (LLE vs SPE)
- Title: Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Compar
- Source: NIH / PMC.
-
URL:[Link]
-
HS-SPME Optimization & Fiber Selection
- Title: Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) ...
- Source: MDPI.
-
URL:[Link]
-
Boar Taint Quantification Protocols
-
SPME Fiber Selection Guide
-
LOD/LOQ Definitions in GC-MS
Sources
- 1. supelco.com.tw [supelco.com.tw]
- 2. mdpi.com [mdpi.com]
- 3. High throughput method for quantifying androstenone and skatole in adipose tissue from uncastrated male pigs by laser diode thermal desorption-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Disposal Protocol for 5alpha-Androst-16-ene
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5alpha-Androst-16-ene. As a steroid and potent mammalian pheromone, its unique biological activity and environmental profile necessitate rigorous handling and disposal protocols.[1][2] This document moves beyond mere procedural lists to explain the scientific rationale behind each step, ensuring that laboratory personnel can manage this compound with the highest degree of safety and environmental stewardship. The core principle underpinning this entire protocol is that 5alpha-Androst-16-ene and its containers must be treated as hazardous waste. [3]
Hazard Profile and Risk Assessment: The Rationale for Stringent Control
Understanding the "why" is critical for ensuring compliance and safety. The disposal pathway for any chemical is dictated by its inherent risks. For 5alpha-Androst-16-ene, the primary concerns are its potent environmental toxicity and potential, though not fully elucidated, human health effects.
-
Environmental Hazards: The most critical characteristic guiding its disposal is its ecotoxicity. Safety data sheets explicitly state that 5alpha-Androstane is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .[3] This property makes its release into sewer systems or waterways unacceptable, as it can disrupt aquatic ecosystems.[3][4]
-
Human Health Hazards: While some toxicological data is limited, prudence dictates caution. Prolonged exposure may pose risks, with some sources indicating potential for teratogenesis (harm to a developing embryo).[3] Furthermore, related compounds carry warnings of being suspected carcinogens and may damage fertility or an unborn child.[4] Therefore, minimizing exposure through inhalation of dust or direct contact is paramount.[5]
This risk profile mandates that all waste streams containing 5alpha-Androst-16-ene be segregated and managed as regulated hazardous waste, in accordance with local, state, and federal regulations.[3][6]
| Hazard Category | Description | Primary Concern |
| Environmental | Very toxic to aquatic life with long-lasting effects.[3] | Disruption of aquatic ecosystems. |
| Health (Potential) | Suspected of causing cancer and may damage fertility or the unborn child.[4] Potential teratogen.[3] | Risk to laboratory personnel, particularly with chronic exposure. |
| Physical | Not flammable or combustible.[5] | Low risk of fire or explosion. |
Pre-Disposal Handling and Waste Segregation
Proper segregation at the point of generation is the most effective way to ensure safe, compliant, and cost-effective disposal. Mixing waste streams improperly can create dangerous reactions or result in compliant waste being unnecessarily disposed of via a more expensive pathway.
Core Principles of Handling:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.[5]
-
Ventilation: When handling the solid compound, work in a well-ventilated area or a laboratory fume hood to prevent the formation and inhalation of dust and aerosols.[5]
-
Avoid Contamination: Do not allow the product to enter drains or sewer systems.[4][5]
Waste Stream Segregation: The following diagram outlines the critical decision-making process for segregating waste containing 5alpha-Androst-16-ene.
Caption: Waste segregation decision-making workflow.
Step-by-Step Disposal Protocols
Adherence to these step-by-step protocols is mandatory for ensuring safety and compliance. Always consult your institution's Environmental Health & Safety (EHS) department, as local policies may include additional requirements.[7]
Protocol 3.1: Disposal of Unused or Expired Solid 5alpha-Androst-16-ene
-
Container Integrity: Ensure the chemical is in its original, sealed, and clearly labeled container.
-
Repackaging (if necessary): If the original container is compromised, carefully transfer the solid material into a new, compatible container suitable for solid hazardous waste. The container must be sealable and clearly labeled "Hazardous Waste" and list "5alpha-Androst-16-ene".[8]
-
Labeling: Affix a hazardous waste tag, fully completed with the chemical name, quantity, and date of generation.
-
Storage: Place the container in your laboratory's designated Satellite Accumulation Area (SAA).[9] The SAA must be a secure area, away from drains and incompatible materials.
-
Pickup: Arrange for waste pickup through your institution's EHS or approved hazardous waste disposal vendor.
Protocol 3.2: Disposal of Solutions Containing 5alpha-Androst-16-ene
This protocol applies to any liquid waste, including reaction mixtures, stock solutions, and rinsates from decontamination procedures.
-
Select Container: Use a dedicated, compatible, and leak-proof container with a screw-top cap, designated for liquid hazardous waste.[8] Note that halogenated and non-halogenated solvent waste streams should generally be kept separate.
-
Collect Waste: Pour the liquid waste into the container using a funnel. Do not fill the container beyond 90% capacity to allow for vapor expansion.[9]
-
Labeling: Immediately label the container with a hazardous waste tag. Crucially, list all chemical constituents and their approximate percentages , including 5alpha-Androst-16-ene and all solvents (e.g., Ethanol, DMSO, water).[9][10] Inaccurate labeling is a serious compliance violation.
-
Storage: Keep the container sealed at all times, except when adding waste. Store it in your designated SAA.
-
Pickup: Arrange for waste pickup through your institution's EHS or approved vendor.
Protocol 3.3: Decontamination and Disposal of Contaminated Labware
Contaminated labware, such as glassware, spatulas, and magnetic stir bars, must be either decontaminated or disposed of as solid hazardous waste.
-
Disposable Labware: All contaminated disposable items (e.g., pipette tips, plastic vials, gloves, bench paper) must be collected in a designated, lined container for solid hazardous waste.[5] Seal and label the container for disposal as described in Protocol 3.1.
-
Reusable Labware (Triple-Rinse Protocol): This procedure is designed to render glassware safe for standard washing.
-
Step 1 (Initial Rinse): Rinse the glassware with a small amount of a solvent in which 5alpha-Androst-16-ene is soluble (e.g., ethanol, DMSO, dimethylformamide).[10] This initial rinsate is highly concentrated and must be collected as liquid hazardous waste (see Protocol 3.2).
-
Step 2 (Second Rinse): Perform a second rinse with the same solvent. Collect this rinsate into the same liquid hazardous waste container.
-
Step 3 (Final Rinse): A final rinse with the solvent or with a detergent solution can be performed. This final rinsate should also be collected as hazardous waste to ensure maximum decontamination.
-
After the triple rinse, the glassware can be washed using standard laboratory procedures. The principle here is the sequential dilution and removal of the hazardous material into a controlled waste stream.[11]
-
Emergency Procedures: Spill Management
In the event of a spill, the immediate priority is to protect personnel and contain the material.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate (if necessary): For large spills or if significant dust is generated, evacuate the area and contact your institution's EHS emergency line.
-
Don PPE: Before cleaning a small spill, don appropriate PPE, including double gloves, safety goggles, and a lab coat.
-
Containment:
-
For Solid Spills: Gently cover the spill with absorbent pads. Do not dry sweep , as this will create airborne dust. Moisten the material slightly with water to reduce dust before carefully sweeping it up and placing it into a sealable hazardous waste container.
-
For Liquid Spills: Cover the spill with an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite).
-
-
Cleanup and Disposal: Collect all contaminated absorbent materials and any contaminated PPE into a container labeled for solid hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report all spills to your laboratory supervisor and EHS office, regardless of size.
Regulatory and Compliance Framework
Proper disposal is not just a best practice; it is a legal requirement. In the United States, two primary federal agencies govern this process:
-
Environmental Protection Agency (EPA): The EPA regulates hazardous waste from its point of generation to its final disposal under the Resource Conservation and Recovery Act (RCRA).[12] Classifying 5alpha-Androst-16-ene as hazardous waste subjects it to these stringent regulations.[13]
-
Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan.[14] This plan must include procedures for safe handling and disposal of hazardous chemicals to protect workers.[15]
Your institution's EHS department translates these federal mandates into actionable, site-specific protocols. Always defer to your institution's Chemical Hygiene Plan and EHS guidance as the ultimate authority.
References
-
The Andersons Inc. (2022). Safety Data Sheet. Retrieved from [Link]
-
LookChem. (n.d.). Cas 18339-16-7, 5ALPHA-ANDROST-16-EN-3-ONE. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 5alpha-androst-16-en-3beta-ol. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
The Good Scents Company. (n.d.). (3alpha,5alpha)-androst-16-en-3-ol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
University of Canterbury. (2022). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
Oakland University. (2025). Hazardous Waste - EHSO Manual. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chemical Safety Guide. Retrieved from [Link]
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- 15. osha.gov [osha.gov]
Personal protective equipment for handling 5alpha-Androst-16-ene
This document provides comprehensive safety protocols and operational guidance for the handling and disposal of 5alpha-Androst-16-ene. It is intended for researchers, scientists, and drug development professionals. The information herein is grounded in established safety principles for potent compounds and aims to foster a culture of safety and responsibility in the laboratory.
Understanding the Hazard: A Proactive Stance on Safety
5alpha-Androst-16-ene is a steroid that requires careful handling due to its potential biological activity and the hazards associated with fine powders. While specific toxicity data for this compound may be limited, it is prudent to treat it as a potent compound. The primary routes of exposure are inhalation of airborne particles, dermal contact, and accidental ingestion. Systemic effects may occur following absorption. Therefore, a comprehensive safety strategy encompassing engineering controls, personal protective equipment, and robust operational procedures is paramount.
Engineering Controls: The First Line of Defense
Engineering controls are the most effective means of minimizing exposure to hazardous substances. For 5alpha-Androst-16-ene, the following are essential:
-
Chemical Fume Hood: All manipulations of powdered 5alpha-Androst-16-ene, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of airborne particles.
-
Negative Pressure Environments: For laboratories handling larger quantities or conducting procedures with a high potential for aerosolization, working in a negative pressure room provides an additional layer of containment.
-
Glove Boxes or Containment Isolators: For highly sensitive operations or when handling significant quantities of the compound, a glove box or containment isolator offers the highest level of protection by creating a physical barrier between the operator and the substance.
Personal Protective Equipment (PPE): A Necessary Barrier
The appropriate selection and use of PPE are critical to prevent direct contact with 5alpha-Androst-16-ene. The following table outlines the recommended PPE for various laboratory tasks.
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Powder | Safety glasses with side shields or chemical splash goggles. A face shield is recommended for larger quantities. | Two pairs of powder-free nitrile gloves. The outer pair should be changed immediately upon suspected contamination. | A disposable, solid-front laboratory coat with tight-fitting cuffs. | A NIOSH-approved N95 or higher-rated (e.g., P100) filtering facepiece respirator is mandatory. For higher-risk procedures, a powered air-purifying respirator (PAPR) should be considered.[1][2][3][4][5] |
| Preparing Solutions | Chemical splash goggles. A face shield is recommended. | Two pairs of powder-free nitrile gloves. | A disposable, solid-front laboratory coat with tight-fitting cuffs. | A NIOSH-approved N95 or higher-rated respirator should be worn until the powder is fully dissolved. |
| Administering the Compound (in vitro/in vivo) | Safety glasses with side shields or chemical splash goggles. | One pair of powder-free nitrile gloves. | A standard laboratory coat. | Not typically required if the compound is in a non-volatile solution. |
Important Considerations for PPE:
-
Glove Selection: Nitrile gloves are generally recommended for handling steroid compounds. Always check the manufacturer's compatibility data.
-
Respirator Fit-Testing: A properly fitted respirator is crucial for effective protection. All personnel required to wear a respirator must undergo annual fit-testing.
-
Doffing Procedure: PPE should be removed in a manner that prevents self-contamination. A standardized doffing procedure should be established and followed.
Operational Plan: Step-by-Step Guidance for Safe Handling
A clear and concise operational plan minimizes the risk of exposure and ensures procedural consistency.
Weighing and Transferring 5alpha-Androst-16-ene Powder
Caption: Workflow for weighing and transferring powdered 5alpha-Androst-16-ene.
Decontamination Protocol
Effective decontamination is crucial to prevent the spread of 5alpha-Androst-16-ene within the laboratory.
-
Initial Cleaning: Wipe all surfaces and equipment that may have come into contact with the compound with a disposable towel wetted with a suitable laboratory detergent.
-
Chemical Inactivation: Prepare a fresh 10% bleach solution and apply it to the cleaned surfaces. Allow a contact time of at least 15 minutes.[6][7][8]
-
Neutralization: Following the bleach treatment, wipe the surfaces with a 1% sodium thiosulfate solution to neutralize the bleach and prevent corrosion of stainless steel surfaces.[6]
-
Final Rinse: Rinse the surfaces with 70% ethanol or deionized water.
-
Dispose of all cleaning materials as hazardous waste.
Disposal Plan: Managing Contaminated Waste
All waste generated from the handling of 5alpha-Androst-16-ene must be treated as hazardous chemical waste.
Caption: Segregation of waste streams for 5alpha-Androst-16-ene disposal.
Key Disposal Principles:
-
Segregation: Do not mix hazardous waste with non-hazardous laboratory trash.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name (5alpha-Androst-16-ene), and the accumulation start date.
-
Containment: Waste containers must be kept closed except when adding waste.
-
Professional Disposal: Arrange for the collection and disposal of hazardous waste through your institution's environmental health and safety office or a licensed waste disposal contractor.
Emergency Procedures: Preparedness and Response
Spill Cleanup
For a small spill of powdered 5alpha-Androst-16-ene:
-
Alert others and restrict access to the area.
-
Don the appropriate PPE, including a respirator.
-
Gently cover the spill with a damp paper towel or absorbent pad to avoid aerosolizing the powder. [1][6][9]
-
Once the powder is wetted, carefully collect the absorbent material and place it in a labeled hazardous waste bag.
-
Decontaminate the spill area following the protocol outlined in section 4.2.
-
For large spills, evacuate the area, close the doors, and contact your institution's emergency response team.
Personal Exposure
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove any contaminated clothing.
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of personal exposure, seek immediate medical attention and report the incident to your supervisor and institutional safety office.
Conclusion: A Commitment to a Safe Research Environment
The responsible handling of 5alpha-Androst-16-ene is a shared responsibility. By adhering to these guidelines, researchers can significantly mitigate the risks associated with this potent compound and contribute to a safe and productive laboratory environment. Continuous review of safety procedures and ongoing training are essential components of a robust safety culture.
References
- Duke University Occupational and Environmental Safety Office. (n.d.). Instructions for Cleaning Spills of Powdered Hazardous Drugs.
- Centers for Disease Control and Prevention. (2025, January 21). Identifying NIOSH Approved® Respirators.
- University of Minnesota Extension. (n.d.). Four steps to choosing the right respirator and wearing it safely.
- PneumaticPlus. (n.d.). CleanTop C250 NIOSH N95 Approved Respirator.
- Cooperative Extension. (n.d.). Respirators and Pesticides I: The Right Respirator: Types, NIOSH Numbers, Filter Codes, and Cartridge Colors.
- 3M. (n.d.). Respirator Selection.
- Grainger. (2024, May 14). Understanding Respirator, Cartridge, and Filter Markings.
- Gemplers. (2024, June 28). Selecting the Right Reusable Respirator Cartridge Filter.
- Office Depot. (n.d.). NIOSH Approved Respiratory Protection.
- Michigan State University Environmental Health & Safety. (n.d.). Spill and Cleaning Protocol.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response.
- University of British Columbia Safety & Risk Services. (2025, September 3). Hazardous Drugs Spill Clean Up.
- Westlab. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
- Centers for Disease Control and Prevention. (n.d.). Certified Equipment List Search.
- University of North Florida. (n.d.). Laboratory Spills.
- University of Toledo. (n.d.). Hazardous Material Spill Procedure, # HM-08-013.
- Centers for Disease Control and Prevention. (n.d.). Approved N95 Respirators R Suppliers List.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
